molecular formula C6H5NO2 B112166 3-Hydroxypyridine-4-carboxaldehyde CAS No. 1849-54-3

3-Hydroxypyridine-4-carboxaldehyde

Cat. No.: B112166
CAS No.: 1849-54-3
M. Wt: 123.11 g/mol
InChI Key: NVLPDIRQWJSXLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxypyridine-4-carboxaldehyde (HINA) is a versatile compound in biochemical research, primarily valued for its unique fluorescent properties and its role as a functional mimic of pyridoxal 5'-phosphate (Vitamin B6). Researchers utilize this compound in two key areas. First, it serves as the smallest known molecular-weight dye (122 Da) that exhibits green fluorescence, with an emission maximum at 525 nm in alkaline aqueous solutions . This push-pull fluorophore system, with a high Stokes shift of 6900 cm⁻¹, makes it a valuable tool for developing fluorescent probes and studying biophysical interactions, including the specific detection and quantification of cysteine in aqueous solutions . Second, and of significant mechanistic importance, HINA is an excellent small-molecule analog for the enzyme-bound form of pyridoxal 5'-phosphate (PLP) . Its structure allows for the formation of Schiff base intermediates with amino acids, enabling detailed kinetic studies that provide critical insights into the reaction mechanisms of PLP-dependent enzymes, such as transaminases . Furthermore, derivatives of related 3-hydroxypyridine structures have been investigated for their iron-chelating properties, which can inhibit iron-dependent enzymes like cyclooxygenase and lipoxygenase, suggesting potential applications in studying inflammatory pathways and analgesic mechanisms . The compound's multifaceted applications make it a valuable asset for researchers exploring enzymology, fluorescent probe design, and metabolic pathway analysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxypyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-4-5-1-2-7-3-6(5)9/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLPDIRQWJSXLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171673
Record name 3-Hydroxy-4-formylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1849-54-3
Record name 3-Hydroxy-4-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1849-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-4-formylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001849543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-4-formylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1849-54-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxypyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxypyridine-4-carboxaldehyde (CAS No. 1849-54-3), a heterocyclic aldehyde of significant interest in medicinal chemistry and biocatalysis. As a structural analog of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, this compound serves as a valuable tool for studying the mechanisms of PLP-dependent enzymes.[1] This document details its physicochemical properties, synthesis, and reactivity, with a focus on its role in biomimetic transamination and racemization reactions. Experimental protocols and mechanistic diagrams are provided to support further research and application in drug development and related fields.

Chemical Identity and Properties

This compound, also known as 3-hydroxyisonicotinaldehyde, is a pyridine derivative featuring both a hydroxyl and an aldehyde functional group.[2] Its structure is fundamental to its chemical reactivity and biological activity, allowing it to engage in a variety of chemical transformations and interactions with biological systems.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and application in experimental settings.

PropertyValueSource(s)
CAS Number 1849-54-3[3]
Molecular Formula C₆H₅NO₂[4]
Molecular Weight 123.11 g/mol [4]
Melting Point 126-128 °C[2][4]
Boiling Point 323.8 ± 22.0 °C (Predicted)[4]
Density 1.327 g/cm³[2][4]
pKa pK1: 4.05 (+1); pK2: 6.77 (OH) (25°C)[5]
Appearance Solid[5]
Spectral Properties

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes its key spectral features.

Spectroscopic TechniqueDataSource(s)
¹H NMR (400 MHz, DMSO-d₆) δ 11.04 (br s, 1H, OH), 10.37 (s, 1H, CHO), 8.46 (s, 1H), 8.20 (d, 1H, J=4.88 Hz), 7.46 (d, 1H, J=4.88 Hz)[5]
GC-MS Molecular ion peak (m/z): 123[5]
UV-Vis Absorption Absorbance peak at 385 nm (anionic form, alkaline pH)[1][2]
Fluorescence Emission Emission peak at 525 nm (anionic form, alkaline pH)[1][2]

Synthesis and Reactivity

Synthesis

The first reported synthesis of this compound in 1958 involved the oxidation of 3-hydroxy-4-pyridinemethanol using manganese dioxide.[1][2] A common modern laboratory synthesis involves the deprotection of a protected precursor, as detailed in the experimental protocol below.

Reactivity

The reactivity of this compound is primarily governed by its aldehyde and hydroxyl groups. The aldehyde group readily undergoes nucleophilic attack and can be oxidized or reduced.[1] A key reaction is the formation of a Schiff base (imine) with primary amines, a process central to its biological mimicry of pyridoxal 5'-phosphate.[1] This reactivity allows it to catalyze transamination and racemization reactions of amino acids.[1][6] The adjacent hydroxyl group is critical for this catalytic activity.[1]

Biological Significance and Applications

As a structural analog of pyridoxal 5'-phosphate (PLP), this compound is instrumental in studying the mechanisms of PLP-dependent enzymes, which are involved in over 160 different metabolic reactions, primarily concerning amino acids.[7] Its ability to form Schiff bases with amino acids allows it to mimic the catalytic activity of PLP in non-enzymatic systems.

Biomimetic Catalysis

This compound can catalyze the transamination of amino acids. For instance, its reaction with DL-alanine has been shown to be nearly quantitative over a pH range of 3 to 8.[1][8] This process involves the formation of an aldimine, followed by a proton transfer to form a ketimine, which then hydrolyzes to yield a keto acid and the corresponding pyridoxamine analog.

The catalytic cycle for the racemization of amino acids is another important application. This proceeds through the formation of a Schiff base, followed by the abstraction of the amino acid's α-proton. The resulting planar carbanionic intermediate can be reprotonated from either face, leading to racemization.

Racemization_Cycle cluster_0 Racemization of Amino Acid AminoAcid L-Amino Acid SchiffBase Schiff Base (Aldimine) AminoAcid->SchiffBase + Aldehyde - H₂O Aldehyde 3-Hydroxypyridine- 4-carboxaldehyde Carbanion Planar Carbanionic Intermediate SchiffBase->Carbanion - H⁺ (Base-catalyzed) Carbanion->SchiffBase + H⁺ RacemicSchiffBase Racemized Schiff Base (Aldimine) Carbanion->RacemicSchiffBase + H⁺ RacemicSchiffBase->SchiffBase RacemicAminoAcid D/L-Amino Acid RacemicSchiffBase->RacemicAminoAcid + H₂O - Aldehyde

Figure 1: Catalytic cycle of amino acid racemization.

Role in Drug Development

The pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently found in biologically active compounds.[1] Derivatives of this compound, such as thiosemicarbazones, have shown potential as anticancer agents. While direct studies on the parent compound are limited, its structural similarity to PLP makes it a valuable starting point for designing inhibitors of PLP-dependent enzymes, which can be targets for various therapeutic areas.

The general mechanism of PLP-dependent enzyme catalysis, which this compound mimics, is outlined below. The process begins with the formation of an external aldimine between the PLP cofactor (or its analog) and the amino acid substrate.

PLP_Mechanism cluster_1 General Mechanism of PLP-Dependent Enzyme Catalysis InternalAldimine Enzyme-PLP (Internal Aldimine) GemDiamine Gem-Diamine Intermediate InternalAldimine->GemDiamine + Amino Acid AminoAcid Amino Acid Substrate AminoAcid->GemDiamine ExternalAldimine External Aldimine GemDiamine->ExternalAldimine - Enzyme Quinonoid Quinonoid Intermediate ExternalAldimine->Quinonoid - H⁺ Products Products (e.g., Keto Acid) Quinonoid->Products + H₂O, etc.

Figure 2: General mechanism of PLP-dependent enzyme catalysis.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis from a methoxymethoxy-protected precursor.[5]

Materials:

  • 3-Methoxymethoxypyridine-4-carboxaldehyde

  • Tetrahydrofuran (THF)

  • 3 N Hydrochloric acid (HCl)

  • Potassium carbonate (K₂CO₃), solid

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (100-200 mesh)

  • Ethyl acetate/hexane mixture (23:77 v/v)

Procedure:

  • To a stirred solution of 3-methoxymethoxypyridine-4-carboxaldehyde (11.0 g, 65.83 mmol) in THF (50 mL), add 3 N HCl (100 mL).

  • Stir the reaction mixture for 1 hour at 60 °C.

  • Upon completion, cool the mixture in an ice bath.

  • Adjust the pH to 7 with solid K₂CO₃.

  • Extract the mixture with EtOAc (5 x 250 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using 23% ethyl acetate in hexane as the eluent to yield this compound as a light yellow solid.[5]

In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxic effects of compounds, such as derivatives of this compound, on cancer cell lines.[9][10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microplates

  • Test compound (e.g., a derivative of this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or acidified SDS solution)[9][10]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include vehicle controls (medium with solvent).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add 10-50 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing viable cells to reduce the MTT to formazan crystals.[10]

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_2 MTT Assay Workflow A Seed cells in 96-well plate B Add test compound (various concentrations) A->B C Incubate for exposure period B->C D Add MTT reagent C->D E Incubate (formazan formation in viable cells) D->E F Add solubilization solution E->F G Measure absorbance (570 nm) F->G H Calculate IC₅₀ G->H

Figure 3: A streamlined workflow for an MTT cytotoxicity assay.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment, including gloves and safety glasses. The compound may cause irritation to the eyes, respiratory system, and skin.[4] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] Store in an inert atmosphere at 2-8°C.[4]

Conclusion

This compound is a versatile and valuable compound for researchers in chemistry and biology. Its structural analogy to pyridoxal 5'-phosphate provides a powerful tool for investigating enzymatic mechanisms, while its reactive functional groups make it a useful building block for the synthesis of novel compounds with potential therapeutic applications. The data and protocols presented in this guide are intended to facilitate further exploration and utilization of this important molecule.

References

An In-depth Technical Guide to 3-Hydroxypyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, synthesis, and biochemical significance of 3-Hydroxypyridine-4-carboxaldehyde (HINA). As a key structural analog of Vitamin B6, this compound is of significant interest in medicinal chemistry and biological studies for its role in mimicking enzyme mechanisms.

Core Physicochemical Properties

This compound is a pyridine derivative substituted with both a hydroxyl and an aldehyde group.[1] These functional groups impart a versatile reactivity, making it a valuable building block in the synthesis of new pharmaceutical agents.[2] Its appearance is typically a light yellow solid or colorless, needle-shaped crystals.[2][3]

Table 1: General Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₅NO₂[2][3][4][5]
Molecular Weight 123.11 g/mol [2][3][6]
CAS Number 1849-54-3[2][3][4][7]
Melting Point 126-128 °C[1][2][3][4][6]
Boiling Point 323.8 ± 22.0 °C (Predicted)[3][4][5][6]
Density 1.327 ± 0.06 g/cm³ (Predicted)[1][4][5][6]
Flash Point 149.7 °C[4][6]
Vapor Pressure 0.000135 mmHg at 25°C[4][6]

Table 2: Acidity and Solubility

PropertyValueSource
pKa₁ (+1 charge) 4.05[3][4]
pKa₂ (OH group) 6.77 (at 25°C)[4]
Solubility Soluble in ethyl acetate, Tetrahydrofuran (THF)[3][7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H-NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the protons on the pyridine ring and the aldehyde group.

Table 3: ¹H-NMR Spectral Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJ-coupling (Hz)Source
11.04Broad Singlet1H-OH-[3][7]
10.37Singlet1H-CHO-[3][7]
8.46Singlet1HPyridine-H-[3][7]
8.20Doublet1HPyridine-H4.88[3][7]
7.46Doublet1HPyridine-H4.88[3][7]
UV-Vis Spectroscopy and Fluorescence

The absorption spectrum of HINA has been studied for decades due to its relationship with Vitamin B6.[1] More recently, its fluorescent properties were described, noting it as the lowest molecular weight dye known to exhibit green fluorescence.[1] In aqueous solutions at a pH above 7.1, HINA exists in an anionic form, with an absorbance peak at 385 nm and a fluorescence emission peak at 525 nm.[1] The quantum yield for this emission is 15%.[1]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the deprotection of a methoxymethyl (MOM) protected precursor.

Protocol 1: Synthesis from 3-methoxymethoxypyridine-4-carboxaldehyde [3][6][7]

  • Reaction Setup: To a stirred solution of 3-methoxymethoxypyridine-4-carboxaldehyde (11.0 g, 65.83 mmol) in tetrahydrofuran (THF, 50 mL), add 3 N hydrochloric acid (HCl, 100 mL).

  • Heating: Stir the reaction mixture for 1 hour at 60 °C.

  • Neutralization: Cool the reaction mixture in an ice bath and adjust the pH to 7 using solid potassium carbonate (K₂CO₃).

  • Extraction: Extract the resulting mixture with ethyl acetate (EtOAc, 5 x 250 mL).

  • Drying and Concentration: Combine the organic layers, dry them over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification [3][6][7]

  • Chromatography: Purify the crude product by silica gel column chromatography (100-200 mesh).

  • Elution: Use a solvent system of 23% ethyl acetate in hexane as the eluent.

  • Isolation: The purified product is isolated as a light yellow solid. A reported yield is 49.4%.[3]

Protocol 3: Analysis [3][7]

  • Purity Check: The purity of the final product can be confirmed by GC-FID analysis. A purity of 99.51% has been reported.[3][7]

  • Structure Verification: Confirm the structure using GC-MS, which should show a molecular ion peak at m/z 123, and by ¹H-NMR as detailed in Table 3.[3][7]

An alternative synthesis was first reported in 1958, involving the oxidation of 3-hydroxy-4-pyridinemethanol using manganese dioxide.[1][2]

G Synthesis and Purification Workflow A Starting Material: 3-methoxymethoxypyridine- 4-carboxaldehyde B Deprotection: Add 3N HCl in THF, Stir at 60°C for 1h A->B Step 1 C Neutralization: Cool in ice bath, Add K₂CO₃ to pH 7 B->C Step 2 D Extraction: Extract with Ethyl Acetate (5x) C->D Step 3 E Drying & Concentration: Dry over Na₂SO₄, Concentrate in vacuo D->E Step 4 F Crude Product E->F G Purification: Silica Gel Column Chromatography (23% EtOAc/Hexane) F->G Step 5 H Pure Product: 3-Hydroxypyridine- 4-carboxaldehyde G->H

Caption: Workflow for the synthesis and purification of this compound.

Biochemical Significance and Pathways

Vitamin B6 Analogue and Enzyme Mimicry

The primary significance of this compound in biochemical research is its role as a structural analogue of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6.[1][2] PLP is a critical coenzyme for a vast number of enzymatic reactions, particularly those involving amino acid metabolism. HINA mimics the enzyme-bound form of PLP, allowing researchers to study the mechanisms of these vital reactions.[2]

Schiff Base Formation

A key reaction in PLP-dependent enzymes is the formation of a Schiff base (an imine) between the aldehyde group of the coenzyme and the amino group of an amino acid substrate.[2] this compound readily undergoes this same reaction. The formation of this Schiff base is a reversible, acid-catalyzed reaction that proceeds through a carbinolamine intermediate before dehydrating to form the C=N double bond.[2] Studies have shown that the transamination reaction between HINA and amino acids like DL-alanine is nearly quantitative across a pH range of 3 to 8.[2] The adjacent hydroxyl group is critical for this catalytic activity.[2]

G Schiff Base Formation Pathway HINA 3-Hydroxypyridine- 4-carboxaldehyde (Aldehyde) Carbinolamine Carbinolamine Intermediate HINA->Carbinolamine + R-NH₂ (Nucleophilic Attack) AminoAcid Amino Acid (Primary Amine) AminoAcid->Carbinolamine Carbinolamine->HINA - R-NH₂ (Reversible) SchiffBase Schiff Base (Imine) Carbinolamine->SchiffBase - H₂O (Dehydration) Water H₂O SchiffBase->Carbinolamine + H₂O (Hydrolysis) G Initial Catabolism of Hydroxypyridines HP 4-Hydroxypyridine DHP 3,4-Dihydroxypyridine HP->DHP Hydroxylation Enzyme Flavin-dependent Monooxygenase (e.g., KpiA) Enzyme->DHP RingOpening Ring Fission Products DHP->RingOpening Oxidative Cleavage Dioxygenase Extradiol Dioxygenase (e.g., KpiC) Dioxygenase->RingOpening

References

An In-depth Technical Guide to 3-Hydroxypyridine-4-carboxaldehyde: Structural Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxypyridine-4-carboxaldehyde and its structural analogues and derivatives. It covers their synthesis, key chemical properties, and diverse biological activities, with a particular focus on their therapeutic potential. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visual representations of relevant biological pathways.

Introduction

This compound is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry.[1] Its unique structure, featuring a pyridine ring with hydroxyl and aldehyde functionalities, allows for a wide range of chemical modifications, leading to the synthesis of diverse analogues and derivatives with significant biological activities.[1] These compounds have garnered considerable interest in the scientific community for their potential applications in treating various diseases.

The reactivity of this compound is largely influenced by its aldehyde group, which readily reacts with nucleophiles, and is susceptible to both oxidation and reduction. The adjacent hydroxyl group and the pyridine ring further modulate its chemical behavior.[2]

Derivatives of 3-hydroxypyridine-4-one, a closely related scaffold, are particularly noteworthy for their potent iron-chelating properties.[3][4] This has led to their investigation as therapeutic agents for iron overload disorders.[5][6] Furthermore, structural modifications of the 3-hydroxypyridine core have yielded compounds with promising antioxidant, anti-inflammatory, and anticancer activities.[7][8][9]

This guide will delve into the synthesis of these compounds, present their biological activities in a structured format, provide detailed experimental methodologies, and illustrate key signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Synthesis of this compound and its Derivatives

The synthesis of this compound can be achieved through various routes, with the oxidation of 3-hydroxy-4-pyridinemethanol being a common method.[2] The first reported synthesis in 1958 utilized manganese dioxide for this oxidation.[2] Alternative strategies include starting from isonicotinic acid or maltol derivatives.[2]

General Synthesis of 3-Hydroxypyridin-4-one Derivatives

A general and efficient method for synthesizing 3-hydroxypyridin-4-one derivatives involves the reaction of 2-methyl-3-hydroxypyran-4-one (maltol) with a primary amine.[3]

Experimental Protocol:

  • Preparation of 2-methyl-3-benzyloxypyran-4-one (Benzyl maltol):

    • Dissolve 12 g (0.1 mol) of 2-methyl-3-hydroxypyran-4-one in 100 ml of methanol.

    • Add 10 ml of sodium hydroxide solution (4.4 g, 0.11 mol), followed by the addition of 13.9 g (0.11 mol) of benzyl chloride.

    • Reflux the mixture for 6 hours.

    • Remove the solvent by rotary evaporation.

    • Mix the residue with 50 ml of water and extract with dichloromethane (3 x 50 ml).

    • Wash the combined organic extracts with 5% sodium hydroxide (3 x 150 ml) and then with water (2 x 150 ml).

    • Dry the organic fraction over anhydrous sodium sulphate, filter, and evaporate the solvent to yield an oily orange residue that solidifies upon cooling.

    • Recrystallize the solid from diethyl ether to obtain the pure product as colorless needles.[3]

  • Synthesis of 3-hydroxypyridin-4-ones:

    • The synthesized benzyl maltol can then be reacted with various primary amines to introduce different substituents on the pyridine ring, followed by debenzylation to yield the final 3-hydroxypyridin-4-one derivatives.[3]

Synthesis of Schiff Base Derivatives

Schiff bases are readily synthesized through the condensation reaction of this compound with various primary amines.[10][11]

Experimental Protocol:

  • Dissolve this compound in a suitable solvent, such as methanol or ethanol.

  • Add an equimolar amount of the desired primary amine to the solution.

  • Add a few drops of a catalyst, such as glacial acetic acid.

  • Reflux the reaction mixture for a specified period (e.g., 8 hours at 60°C).[12]

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, cool the reaction mixture to allow the Schiff base product to precipitate.

  • Collect the precipitate by filtration, wash with a cold solvent, and dry.

  • The product can be further purified by recrystallization.

Biological Activities and Quantitative Data

Analogues and derivatives of this compound exhibit a wide spectrum of biological activities. This section summarizes the key findings and presents quantitative data in tabular format for easy comparison.

Iron Chelating Activity

3-Hydroxypyridin-4-one derivatives are potent iron chelators, forming stable complexes with iron(III) ions.[3][4] This property is crucial for their potential use in treating iron overload conditions.[5][6] The efficiency of these chelators is often quantified by their pFe³⁺ values, which represent the negative logarithm of the free Fe³⁺ concentration at physiological pH. Higher pFe³⁺ values indicate stronger chelation.

CompoundR1 SubstituentR2 SubstituentpFe³⁺Reference
DeferiproneCH₃CH₃19.4[4]
CP502-2-amido21.7[4]
Hexadentate 3,4-HOPO--27.6[13]

Table 1: Iron Chelating Activity of Selected 3-Hydroxypyridin-4-one Derivatives.

Antioxidant Activity

Several derivatives have demonstrated significant antioxidant properties, which are often attributed to their ability to scavenge free radicals.[3]

CompoundStructureAntioxidant Activity AssayResultReference
N¹-H hydroxypyridinones (Va, Vb, Ve)ortho-hydroxypyridine-4-onesDPPH free radical scavengingBest radical scavengers[3]
Compound Vbortho-hydroxypyridine-4-oneHydrogen peroxide scavengingMost potent compound[3]

Table 2: Antioxidant Activity of Selected 3-Hydroxypyridin-4-one Derivatives.

Anti-inflammatory Activity

The anti-inflammatory effects of 3-hydroxy-pyridine-4-one derivatives have been evaluated in various animal models.[7] The inhibition of edema is a common measure of anti-inflammatory potency.

CompoundDose (mg/kg)Animal Model% Inhibition of EdemaReference
Compound A20Carrageenan-induced paw edema (rat)67%[7]
Compound B400Carrageenan-induced paw edema (rat)Significant inhibition[7]
Compound C200Carrageenan-induced paw edema (rat)Significant inhibition[7]
Indomethacin (Standard)10Carrageenan-induced paw edema (rat)60%[7]

Table 3: Anti-inflammatory Activity of 3-Hydroxy-Pyridine-4-one Derivatives.

Experimental Protocol for Carrageenan-Induced Paw Edema:

  • Use male Wistar rats (180-220 g).

  • Administer the test compounds (e.g., Compound A, B, C) or the standard drug (indomethacin) intraperitoneally 30 minutes prior to carrageenan injection.

  • Inject 0.1 ml of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measure the paw volume using a plethysmograph at specified time intervals (e.g., 4 hours) after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group (vehicle-treated).[14]

Anticancer Activity

Certain pyridine derivatives have shown promising anticancer activity against various cancer cell lines.[8][9] The half-maximal inhibitory concentration (IC₅₀) is a common metric to quantify the potency of a compound in inhibiting cancer cell growth.

CompoundCancer Cell LineIC₅₀ (µM)Reference
4d (2-Naphthyl-substituted dihydropyridine)HeLa53.47 ± 0.50[8]
4d (2-Naphthyl-substituted dihydropyridine)MCF-738.71 ± 2.31[8]
4j (Imidazole-hybrid pyridine)HeLa57.01 ± 1.5[8]
Id (4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitrile)HT-29 (colon adenocarcinoma)13[9]

Table 4: Anticancer Activity of Selected Pyridine Derivatives.

Experimental Protocol for MTT Assay:

  • Seed human cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at an appropriate density.

  • Allow the cells to attach overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.[3]

Signaling Pathways

Understanding the signaling pathways modulated by these compounds is crucial for elucidating their mechanism of action and for rational drug design.

Iron Chelation and Cellular Iron Homeostasis

3-Hydroxypyridin-4-ones exert their therapeutic effect in iron overload by chelating excess iron, thereby preventing iron-mediated oxidative stress and cellular damage. The resulting iron complexes are then excreted from the body.[5][6]

Iron_Chelation_Mechanism extracellular_iron Excess Extracellular Iron (Fe³⁺) complex [Fe(Chelator)₃] Complex extracellular_iron->complex Binding intracellular_iron Excess Intracellular Iron (Fe³⁺) intracellular_iron->complex Mobilization ros Reactive Oxygen Species (ROS) intracellular_iron->ros chelator 3-Hydroxypyridin-4-one (Oral Administration) chelator->complex Chelation excretion Excretion (Urine/Feces) complex->excretion damage Cellular Damage ros->damage

Caption: Mechanism of iron chelation by 3-hydroxypyridin-4-ones.

BMP2/SMAD1 Signaling Pathway in Osteogenesis

Some pyridine derivatives have been investigated for their potential in bone regeneration, which involves the modulation of signaling pathways like the Bone Morphogenetic Protein 2 (BMP2)/SMAD1 pathway.[15]

BMP2_SMAD1_Pathway bmp2 BMP2 receptor BMP Receptor (Type I & II) bmp2->receptor Binding smad158 p-SMAD1/5/8 receptor->smad158 Phosphorylation complex SMAD Complex smad158->complex smad4 SMAD4 smad4->complex nucleus Nucleus complex->nucleus Translocation runx2 RUNX2 osteogenesis Osteogenesis runx2->osteogenesis Gene Expression

Caption: Simplified BMP2/SMAD1 signaling pathway in osteogenesis.

Conclusion

This compound and its derivatives represent a promising class of compounds with a wide array of biological activities. Their potential as iron chelators, antioxidants, anti-inflammatory agents, and anticancer drugs makes them attractive candidates for further drug development. The synthetic versatility of the 3-hydroxypyridine scaffold allows for the generation of large libraries of analogues for structure-activity relationship studies. The experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a practical resource for researchers in this exciting field, facilitating the design and evaluation of novel therapeutic agents. Further investigations into the detailed mechanisms of action and in vivo efficacy of these compounds are warranted to translate their therapeutic potential into clinical applications.

References

The Biological Significance of 3-Hydroxypyridine-4-carboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypyridine-4-carboxaldehyde (HINA), a structural analog of vitamin B6, holds considerable significance in biochemical and medicinal research. Its unique chemical properties, including its fluorescence and reactivity, make it an invaluable tool for studying enzyme mechanisms, particularly those dependent on pyridoxal 5'-phosphate (PLP). This technical guide provides an in-depth exploration of the synthesis, biological roles, and experimental applications of HINA, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biochemical pathways.

Introduction

This compound is a heterocyclic aldehyde that mimics the reactive aldehyde form of vitamin B6, pyridoxal.[1][2] Its structural similarity to the coenzyme pyridoxal 5'-phosphate (PLP) allows it to serve as a powerful probe in the study of a vast array of PLP-dependent enzymes, which are involved in over 140 essential enzymatic reactions, primarily in amino acid metabolism.[3][4] The presence of both a hydroxyl and an aldehyde group on the pyridine ring confers a rich and versatile reactivity to the molecule.[1] Furthermore, its intrinsic fluorescence provides a valuable tool for biological imaging and sensing applications.[2] This guide will delve into the core aspects of HINA's biological significance, providing researchers with the necessary information to effectively utilize this compound in their studies.

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is the oxidation of 3-hydroxy-4-pyridinemethanol.[1]

Experimental Protocol: Oxidation of 3-hydroxy-4-pyridinemethanol

This protocol outlines the synthesis of this compound from its alcohol precursor.

Materials:

  • 3-hydroxy-4-pyridinemethanol

  • Activated Manganese Dioxide (MnO2)

  • Solvent (e.g., Chloroform, Dichloromethane, or Acetone)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica Gel for column chromatography

  • Eluent (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • Dissolution: Dissolve 3-hydroxy-4-pyridinemethanol in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Oxidant: Add an excess of activated manganese dioxide to the solution. The reaction is heterogeneous, so vigorous stirring is essential.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction time can vary depending on the activity of the MnO2 and the reaction temperature.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the manganese dioxide. Wash the filter cake with the solvent used for the reaction.

  • Drying and Concentration: Combine the filtrates and dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its identity and purity.

Biochemical Properties and Reactivity

The biological significance of HINA stems from its ability to mimic the reactivity of PLP. This includes the formation of Schiff bases with amino acids, which is a critical step in the mechanism of PLP-dependent enzymes.

Schiff Base Formation and Transamination

HINA readily reacts with the amino group of amino acids to form an external aldimine (Schiff base). This intermediate can then undergo a tautomeric shift to a ketimine, followed by hydrolysis to yield a new keto acid and pyridoxamine, thus completing the transamination reaction. The kinetics of these reactions have been studied extensively, providing insights into the catalytic mechanisms of transaminases.

Quantitative Data

The following tables summarize key quantitative data related to the reactivity and properties of this compound.

Table 1: Kinetic Data for the Reaction of this compound with Alanine

ParameterValueConditionsReference
Schiff Base Formation
pH for maximal rate~5Aqueous solution[1]
Transamination
pH range for near-quantitative yield3.0 - 8.0Aqueous solution, 30°C[5]
Pseudo-first-order rate constant (k_obs) for transamination with DL-alanineVaries with buffer and pHAqueous buffers, 30°C[6]
Deuterium isotope effect (kH/kD)SignificantImidazole and acetate buffers[5]

Table 2: Physicochemical and Spectroscopic Properties of this compound

PropertyValueConditionsReference
Molecular Weight 123.11 g/mol [7]
Melting Point 126-128 °C[8]
pKa pK1: 4.05 (+1), pK2: 6.77 (OH)25°C[8]
Fluorescence
Emission Maximum (λem,max)525 nmAqueous solution, alkaline pH[2]
Fluorescence Quantum Yield (Φf)Not explicitly found in searches

Note: A specific value for the fluorescence quantum yield was not found in the provided search results. A general method for its determination is described in the experimental protocols section.

Role in Elucidating Enzyme Mechanisms: Aspartate Aminotransferase

Aspartate aminotransferase (AST) is a classic example of a PLP-dependent enzyme that catalyzes the reversible transfer of an amino group between aspartate and α-ketoglutarate.[2][9] HINA is used as a model compound to study the intricate mechanism of this enzyme.[10]

The Catalytic Cycle of Aspartate Aminotransferase

The catalytic cycle of AST involves a "ping-pong" mechanism with two half-reactions.[9] In the first half-reaction, the internal aldimine formed between PLP and a lysine residue in the active site is converted to an external aldimine with the substrate, aspartate. This is followed by a series of proton transfers, leading to the formation of a quinonoid intermediate and then a ketimine. Hydrolysis of the ketimine releases the product, oxaloacetate, and leaves the enzyme in its pyridoxamine phosphate (PMP) form. In the second half-reaction, the enzyme-PMP complex reacts with α-ketoglutarate to regenerate the PLP form of the enzyme and produce glutamate.

Aspartate_Aminotransferase_Mechanism Asp Asp E_PLP_Asp E_PLP_Asp Asp->E_PLP_Asp External_Aldimine External_Aldimine E_PLP_Asp->External_Aldimine Transaldimination E_PLP E_PLP E_PLP->E_PLP_Asp Substrate binding Quinonoid Quinonoid External_Aldimine->Quinonoid Deprotonation Ketimine Ketimine Quinonoid->Ketimine Reprotonation E_PMP_OAA E_PMP_OAA Ketimine->E_PMP_OAA Hydrolysis OAA OAA E_PMP_OAA->OAA E_PMP E_PMP E_PMP_OAA->E_PMP Product release E_PMP_aKG E-PMP + α-KG E_PMP->E_PMP_aKG Second Half-Reaction E_PMP_aKG->E_PLP Regeneration Glu Glu E_PMP_aKG->Glu aKG aKG aKG->E_PMP_aKG caption Figure 1. Catalytic cycle of Aspartate Aminotransferase.

Experimental Workflows

Protocol: Studying Enzyme Kinetics with this compound

This workflow describes a general procedure for investigating the kinetics of a PLP-dependent enzyme using HINA as a substrate analog.

Enzyme_Kinetics_Workflow start Start prep_reagents Prepare Reagents: - Purified Enzyme - HINA solution - Amino Acid substrate - Buffer solution start->prep_reagents setup_assay Set up Assay: - Spectrophotometer/Fluorometer - Temperature control prep_reagents->setup_assay initiate_reaction Initiate Reaction: Add enzyme to substrate mix setup_assay->initiate_reaction monitor_reaction Monitor Reaction: Record absorbance/fluorescence change over time initiate_reaction->monitor_reaction data_analysis Data Analysis: - Calculate initial rates - Plot Michaelis-Menten or Lineweaver-Burk monitor_reaction->data_analysis determine_params Determine Kinetic Parameters: - Km - Vmax - kcat data_analysis->determine_params end End determine_params->end

Procedure:

  • Reagent Preparation: Prepare stock solutions of the purified PLP-dependent enzyme, this compound, the amino acid substrate, and a buffer solution of the desired pH.

  • Assay Setup: Set up a spectrophotometer or fluorometer at the appropriate wavelength to monitor the formation of the Schiff base or the product of the reaction. Ensure the temperature is controlled.

  • Reaction Initiation: In a cuvette, mix the buffer, HINA, and the amino acid substrate. Initiate the reaction by adding a small volume of the enzyme solution.

  • Data Acquisition: Immediately start recording the change in absorbance or fluorescence over time.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the progress curves.

  • Kinetic Parameter Determination: Repeat the experiment with varying concentrations of HINA or the amino acid substrate to determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax).

Protocol: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) can be determined using a comparative method with a well-characterized standard.[11][12]

Materials:

  • This compound

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4)

  • Solvent (e.g., ultrapure water)

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Prepare Solutions: Prepare a series of dilute solutions of both the HINA sample and the fluorescence standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Measure Absorbance: Measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence: Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate Fluorescence Intensity: Integrate the area under the fluorescence emission curve for each spectrum.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The plots should be linear.

  • Calculate Quantum Yield: The fluorescence quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φr * (ms / mr) * (ηs² / ηr²) where Φr is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Metabolic Fate

While the specific metabolic pathway of this compound in complex organisms is not fully elucidated, studies on the microbial degradation of related pyridine compounds provide insights into its potential breakdown. Microorganisms are known to degrade hydroxypyridines through pathways involving hydroxylation and ring cleavage.[3][13] For instance, 3-hydroxypyridine can be metabolized via the maleamate pathway in some bacteria.[3]

Metabolic_Fate HINA This compound Hydroxylation Hydroxylation HINA->Hydroxylation Monooxygenase Ring_Cleavage Ring Cleavage (Dioxygenase) Hydroxylation->Ring_Cleavage Intermediate Acyclic Intermediate (e.g., Maleamate derivative) Ring_Cleavage->Intermediate Central_Metabolism Central Metabolism (TCA Cycle) Intermediate->Central_Metabolism Further enzymatic steps

Therapeutic Potential of Derivatives

The 3-hydroxypyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[1] Derivatives of HINA have shown potential as anticancer and antimicrobial agents, highlighting the therapeutic promise of this chemical class. Further research into the structure-activity relationships of HINA derivatives could lead to the development of novel therapeutic agents.

Conclusion

This compound is a multifaceted molecule with significant biological relevance. Its role as a vitamin B6 analog makes it an indispensable tool for dissecting the mechanisms of PLP-dependent enzymes. Its fluorescent properties open up avenues for the development of novel biological probes. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, equipping researchers with the foundational knowledge to leverage the unique properties of HINA in their scientific endeavors. The detailed protocols and structured data presented herein are intended to facilitate the practical application of this important compound in the laboratory.

References

3-Hydroxypyridine-4-carboxaldehyde: A Technical Guide to a Key Vitamin B6 Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B6 is a water-soluble vitamin that plays a critical role in over 140 enzymatic reactions in the human body, corresponding to approximately 4% of all classified catalytic activities.[1][2] Its biologically active form, pyridoxal 5'-phosphate (PLP), is a versatile coenzyme essential for the metabolism of amino acids, carbohydrates, and lipids.[3][4] PLP's catalytic prowess stems from its ability to form a Schiff base with the substrate, acting as an electrophilic catalyst to stabilize various reaction intermediates.[1][5]

3-Hydroxypyridine-4-carboxaldehyde (HPC) is a synthetic organic compound that serves as a close structural analogue of pyridoxal, the aldehyde form of vitamin B6.[6] Lacking the 2-methyl and 5-hydroxymethyl-phosphate groups of PLP, HPC provides a simplified model system. This structural similarity makes it an invaluable tool for investigating the mechanisms of PLP-dependent enzymes, studying non-enzymatic transamination and racemization reactions, and serving as a scaffold for the development of novel therapeutic agents.[6] This guide provides an in-depth technical overview of the synthesis, properties, and applications of this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in experimental settings.

PropertyValueReference
CAS Number 1849-54-3[7]
Molecular Formula C₆H₅NO₂[8][9]
Molecular Weight 123.11 g/mol [8]
Appearance Cream to light yellow solid[7][9]
Melting Point 126-128 °C[7][10]
Boiling Point 323.8 ± 22.0 °C (Predicted)[7][10]
Density 1.327 ± 0.06 g/cm³ (Predicted)[7][10]
pKa pK₁: 4.05 (+1); pK₂: 6.77 (OH) (25°C)[7]
Storage 2-8°C under inert gas (Nitrogen or Argon)[7][10]

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been reported, with early methods often involving the oxidation of the corresponding methyl or hydroxymethylpyridines.[6] A common and well-documented method involves the deprotection of a methoxymethyl (MOM) protected precursor.

Synthesis Workflow

The following diagram illustrates a typical synthetic pathway for HPC, starting from a protected pyridine derivative.

G Synthesis of this compound cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product A 3-(Methoxymethoxy)pyridine-4-carboxaldehyde C Stir at 60°C in THF A->C B 3N Hydrochloric Acid (HCl) B->C D Cool in Ice Bath C->D E Neutralize with K₂CO₃ (pH 7) D->E F Extract with Ethyl Acetate E->F G Dry (Na₂SO₄) & Concentrate F->G H Silica Gel Column Chromatography G->H I This compound H->I

Caption: Workflow for the synthesis of HPC via deprotection.

Detailed Experimental Protocol: Synthesis from 3-(Methoxymethoxy)pyridine-4-carboxaldehyde

This protocol is adapted from established synthetic procedures.[7][11]

Materials:

  • 3-(Methoxymethoxy)pyridine-4-carboxaldehyde (1.0 equiv)

  • Tetrahydrofuran (THF)

  • 3 N Hydrochloric acid (HCl)

  • Solid Potassium Carbonate (K₂CO₃)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (100-200 mesh)

  • Hexane

  • Round-bottom flask, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator, chromatography column.

Procedure:

  • To a stirred solution of 3-(methoxymethoxy)pyridine-4-carboxaldehyde (e.g., 11.0 g, 65.83 mmol) in tetrahydrofuran (50 mL), add 3 N hydrochloric acid (100 mL).

  • Heat the reaction mixture and stir for 1 hour at 60 °C.

  • Upon completion of the reaction (monitored by TLC), cool the mixture in an ice bath.

  • Carefully adjust the pH to 7 by adding solid potassium carbonate.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (5 x 250 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using 23% ethyl acetate/hexane as the eluent to obtain this compound as a light yellow solid.[7][11]

Characterization: The final product can be analyzed by GC-MS and ¹H-NMR to confirm its identity and purity.[7][11]

Biological Role and Mechanism of Action

The utility of HPC in biochemical research is rooted in its ability to mimic the reactive aldehyde group of pyridoxal.

Schiff Base Formation

A cornerstone of PLP-dependent enzyme catalysis is the formation of a Schiff base (an internal aldimine) between the aldehyde group of PLP and the ε-amino group of an active site lysine residue.[2][5] When a substrate amino acid enters the active site, it undergoes a transimination reaction, forming a new Schiff base (an external aldimine) with PLP. HPC can replicate this initial step non-enzymatically. The aldehyde group of HPC readily reacts with the amino group of amino acids to form a Schiff base, making it an excellent model for studying this key biochemical transformation.[6]

Caption: Reaction of HPC with an amino acid to form a Schiff base.

Catalytic Transformations

Studies have demonstrated that HPC can catalyze transamination and racemization reactions with amino acids.

  • Transamination: The reaction of HPC with DL-alanine has been shown to be nearly quantitative over a pH range of 3 to 8. The presence of the 3-hydroxyl group is critical for this catalytic activity, as 4-Pyridinecarboxaldehyde (which lacks this group) does not exhibit the same efficiency.[6] This highlights HPC's ability to model the electronic effects of the pyridoxal ring system.

  • Racemization: HPC can catalyze the racemization of amino acids. This proceeds through the formation of the Schiff base, followed by the removal of the amino acid's α-proton. The resulting planar carbanionic intermediate can then be reprotonated from either face, leading to a loss of stereochemistry.[6]

Role in Studying Vitamin B6-Dependent Pathways

As a PLP analogue, HPC can be used as a probe or potential inhibitor in the complex signaling and metabolic pathways that depend on Vitamin B6. These pathways are crucial for cellular function and are implicated in various disease states, including inflammation and cancer.[4][12]

The Tryptophan-Kynurenine Pathway

The Tryptophan-Kynurenine pathway is critical for generating NAD+ and for regulating immune responses.[13] Several key enzymes in this pathway, such as kynureninase, are PLP-dependent. A deficiency in Vitamin B6 can impair this pathway, affecting immune function.[13] HPC and its derivatives could be used to probe the active sites of these enzymes or to develop specific inhibitors for therapeutic intervention.

KynureninePathway Role of PLP in the Tryptophan-Kynurenine Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Hydroxykynurenine KynurenicAcid Kynurenic Acid Kynurenine->KynurenicAcid KAT AnthranilicAcid Anthranilic Acid Hydroxykynurenine->AnthranilicAcid Kynureninase NAD NAD+ Synthesis AnthranilicAcid->NAD Kynureninase Kynureninase (PLP-Dependent) KAT Kynurenine Aminotransferase (PLP-Dependent)

Caption: Key PLP-dependent enzymes in tryptophan metabolism.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool for scientists.

  • Mechanistic Enzyme Studies: It serves as a simplified model for elucidating the complex catalytic mechanisms of the more than 140 known PLP-dependent enzymes.[1][6]

  • Rational Drug Design: By understanding how HPC interacts with the active sites of PLP-dependent enzymes, it can be used as a starting point for designing specific inhibitors.[6] Such inhibitors have therapeutic potential in areas like cancer, epilepsy, and infectious diseases, where targeting amino acid metabolism is a viable strategy.

  • Scaffold for Derivative Synthesis: The HPC scaffold is found in various derivatives that exhibit significant biological activities, including antimicrobial and anticancer properties.[6][14]

  • Biological Imaging: The fluorescent properties of the 3-hydroxypyridine core make HPC and its derivatives useful tools for biological imaging and sensing applications.[6]

Conclusion

This compound is more than just a simple organic molecule; it is a powerful analogue of Vitamin B6 that provides profound insights into the fundamental biochemical reactions that sustain life. Its ability to mimic the Schiff base-forming capacity of pyridoxal 5'-phosphate allows researchers to dissect complex enzymatic mechanisms in a controlled manner. For drug development professionals, it represents a valuable scaffold for creating targeted inhibitors of PLP-dependent enzymes, opening new avenues for therapeutic intervention in a wide range of diseases. The continued study of HPC and its derivatives promises to further unravel the intricacies of Vitamin B6 biochemistry and fuel the development of next-generation therapeutics.

References

Spectroscopic and Structural Elucidation of 3-Hydroxypyridine-4-carboxaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypyridine-4-carboxaldehyde, a key heterocyclic aldehyde, serves as a vital structural motif in medicinal chemistry and drug development, primarily due to its analogy with vitamin B6. This technical guide provides a comprehensive overview of its spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are presented, alongside an exploration of the compound's significance in biological pathways, particularly in the context of vitamin B6 metabolism. This document is intended to be a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of pyridine derivatives in drug discovery and development.

Introduction

This compound is a pyridine derivative featuring both a hydroxyl and an aldehyde functional group. This unique combination of functionalities imparts a rich chemical reactivity, making it a versatile building block in organic synthesis. Its structural similarity to pyridoxal, one of the forms of vitamin B6, makes it a molecule of significant interest in the study of enzyme mechanisms and as a precursor for the synthesis of biologically active compounds.[1][2] The hydroxypyridine scaffold is a privileged structure in drug discovery, appearing in a wide range of therapeutic agents.[3] Understanding the spectroscopic properties of this compound is fundamental for its unambiguous identification, purity assessment, and for studying its interactions with biological targets.

Spectroscopic Data

The structural characterization of this compound is primarily achieved through a combination of NMR, IR, and MS techniques. The data presented herein has been compiled from various sources and is summarized for clarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. The spectrum of this compound is typically recorded in a deuterated solvent such as DMSO-d₆.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
11.04br s1H-OH-
10.37s1H-CHO-
8.46s1HH-2-
8.20d1HH-64.88
7.46d1HH-54.88

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the presence of strong absorption bands corresponding to the hydroxyl and carbonyl groups.

Table 2: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200BroadO-H stretch (hydroxyl group)
~3100-3000MediumC-H stretch (aromatic)
~2850 & ~2750WeakC-H stretch (aldehyde)
1680-1720Strong, SharpC=O stretch (aldehyde)
~1600-1450Medium-StrongC=C and C=N stretching (pyridine ring)
~1200Medium-StrongC-O stretch (hydroxyl group)

Note: The exact peak positions can vary depending on the sampling method (e.g., KBr pellet, thin film, or ATR).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular formula is C₆H₅NO₂, with a molecular weight of 123.11 g/mol .

Table 3: Mass Spectrometry Data for this compound

m/zRelative IntensityProposed Fragment
123High[M]⁺ (Molecular Ion)
122Moderate[M-H]⁺
95Moderate[M-CO]⁺
94Moderate[M-CHO]⁺
66Low[C₄H₄N]⁺

Ionization Method: Electron Ionization (EI) is commonly used.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Record the ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

    • Integrate the signals and determine the multiplicities and coupling constants.

IR Spectroscopy Protocol
  • Sample Preparation (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR setup.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software automatically subtracts the background spectrum from the sample spectrum.

    • Identify and label the major absorption peaks.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

  • Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Data Acquisition:

    • Set the ionization energy to 70 eV.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200).

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Compare the observed spectrum with spectral databases if available.

Biological Significance and Signaling Pathways

This compound is a structural analog of pyridoxal, a vitamer of vitamin B6. Vitamin B6, in its coenzyme form pyridoxal 5'-phosphate (PLP), is crucial for a vast number of metabolic reactions, particularly in amino acid metabolism.[4][5] The structural similarity allows this compound to be a valuable tool in studying the mechanisms of PLP-dependent enzymes.

Below is a simplified representation of the Vitamin B6 metabolism pathway, highlighting the role of pyridoxal and its relationship to this compound as a synthetic analog.

VitaminB6_Metabolism Pyridoxine Pyridoxine (Vitamin B6) Pyridoxal Pyridoxal Pyridoxine->Pyridoxal Oxidation PLP Pyridoxal 5'-Phosphate (PLP) (Active Coenzyme) Pyridoxal->PLP Phosphorylation (Pyridoxal Kinase) Enzymes PLP-Dependent Enzymes (e.g., Transaminases, Decarboxylases) PLP->Enzymes Cofactor for Analog This compound (Synthetic Analog) Analog->Enzymes Investigational Tool/ Inhibitor Metabolism Amino Acid Metabolism Enzymes->Metabolism

A simplified diagram of Vitamin B6 metabolism and the role of this compound.

Experimental and Analytical Workflow

The characterization of this compound follows a logical workflow, from synthesis to comprehensive spectroscopic analysis.

Spectroscopic_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation and Purity Assessment NMR->Structure IR->Structure MS->Structure

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 3-Hydroxypyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypyridine-4-carboxaldehyde is a pivotal heterocyclic compound, structurally analogous to pyridoxal phosphate (PLP), the active form of vitamin B6. This technical guide provides a comprehensive analysis of the reactivity of its aldehyde group, a key functional moiety responsible for its diverse chemical transformations and biological activities. The electronic interplay between the pyridine ring, the hydroxyl group, and the aldehyde function dictates its reactivity profile, making it a versatile precursor in organic synthesis and a molecule of interest in medicinal chemistry. This document details its primary reactions, including Schiff base formation, oxidation, reduction, and condensation reactions, supported by quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and relevant biological pathways.

Core Reactivity of the Aldehyde Group

The chemical behavior of this compound is largely governed by the electrophilic nature of the aldehyde group's carbonyl carbon. This reactivity is further modulated by the electronic effects of the pyridine ring and the adjacent hydroxyl group. The pyridine nitrogen acts as an electron-withdrawing group, enhancing the electrophilicity of the carbonyl carbon and making it highly susceptible to nucleophilic attack. The proximate hydroxyl group can participate in intramolecular hydrogen bonding, influencing the conformation and reactivity of the aldehyde.

The principal reactions involving the aldehyde group include:

  • Nucleophilic Addition: The aldehyde readily undergoes nucleophilic addition reactions, which are often the initial step in many of its characteristic transformations.

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-hydroxypyridine-4-carboxylic acid.

  • Reduction: Conversely, it can be reduced to the primary alcohol, (3-hydroxypyridin-4-yl)methanol.

  • Condensation Reactions: The aldehyde serves as an electrophile in various condensation reactions, leading to the formation of new carbon-carbon bonds.

Key Reactions and Experimental Data

This section provides a detailed examination of the key reactions of the aldehyde group in this compound, supplemented with available quantitative data.

Schiff Base Formation

The reaction of this compound with primary amines to form imines, or Schiff bases, is a cornerstone of its chemistry and is fundamental to its biological mimicry of pyridoxal phosphate.[1] This reaction typically proceeds via a carbinolamine intermediate followed by dehydration.

Table 1: Synthesis of Schiff Bases from this compound and Substituted Anilines

Amine ReactantR-Group on AnilineReaction ConditionsYield (%)Reference
AnilineHReflux in tolueneNot Specified[2]
4-MethylanilineCH₃Reflux in tolueneNot Specified[2]
4-MethoxyanilineOCH₃Reflux in tolueneNot Specified[2]
4-BromoanilineBrReflux in tolueneNot Specified[2]
4-ChloroanilineClReflux in tolueneNot Specified[2]
4-NitroanilineNO₂Reflux in tolueneNot Specified[2]
3-Aminobenzoic acid3-COOHNot Specified85[3]
Naphthalene-1-amine-Not Specified49[3]

Note: While specific yields for some reactions with substituted anilines were not detailed in the primary literature, the formation of the corresponding Schiff bases was confirmed spectroscopically.[2]

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to a carboxylic acid. Various oxidizing agents can be employed for this transformation, with reaction conditions influencing the yield and purity of the product. Over-oxidation can be a challenge in the synthesis of the aldehyde from the corresponding alcohol, leading to the formation of the carboxylic acid as a byproduct.[4]

Table 2: Oxidation of Pyridine Aldehydes

Aldehyde SubstrateOxidizing AgentSolventYield (%) of Carboxylic AcidReference
Aromatic Aldehydes (general)Iron(III) nitrateWater (hydrothermal)Good yields[5]
Primary Alcohols/AldehydesPotassium dichromate(VI)/H₂SO₄Not SpecifiedNot Specified[6]
Reduction to Alcohol

The reduction of the aldehyde group to a primary alcohol, (3-hydroxypyridin-4-yl)methanol, is a common transformation, typically achieved using hydride-donating reagents.

Table 3: Reduction of Aldehydes

Aldehyde SubstrateReducing AgentSolventGeneral ObservationsReference
Aldehydes (general)Sodium Borohydride (NaBH₄)Methanol (MeOH) or Ethanol (EtOH)Mild and selective reduction of aldehydes and ketones.[4]
3-Hydroxypyridine derivativesCatalytic Hydrogenation (PtO₂)Acetic AnhydrideRapid hydrogenation.[2]

Note: While general methods are well-established, specific yield data for the reduction of this compound is not compiled in the surveyed literature.

Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction where this compound reacts with an active methylene compound in the presence of a base. This reaction is valuable for the synthesis of various substituted alkenes.

Table 4: Catalyst-Free Knoevenagel Condensation of Pyridinecarbaldehydes

Pyridinecarbaldehyde IsomerActive Methylene CompoundSolventYield (%)Reference
4-PyridinecarbaldehydeMalononitrileH₂O:EtOH95[1]
3-PyridinecarbaldehydeMalononitrileH₂O:EtOH92[1]
2-PyridinecarbaldehydeMalononitrileH₂O:EtOH90[1]
4-PyridinecarbaldehydeEthyl CyanoacetateH₂O:EtOH94[1]

Note: This table demonstrates the high yields achievable for Knoevenagel condensations with related pyridinecarboxaldehydes under catalyst-free conditions, suggesting similar reactivity for this compound.

Experimental Protocols

This section provides detailed methodologies for key reactions involving the aldehyde group of this compound.

General Protocol for Schiff Base Formation

Objective: To synthesize a Schiff base from this compound and a primary amine.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline derivative)

  • Toluene (or another suitable solvent like ethanol)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of this compound and the desired primary amine in toluene.

  • Add a magnetic stir bar to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Schiff base.

  • Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[2]

General Protocol for Oxidation to Carboxylic Acid

Objective: To oxidize the aldehyde group of this compound to a carboxylic acid.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄) or other suitable oxidizing agent

  • Sulfuric acid (H₂SO₄) (if using KMnO₄)

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound in an appropriate solvent (e.g., water or a mixture of water and a co-solvent) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the oxidizing agent (e.g., aqueous potassium permanganate) to the stirred solution of the aldehyde. If using KMnO₄ in acidic medium, a dilute solution of sulfuric acid should be present.

  • Maintain the temperature of the reaction mixture during the addition.

  • After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).

  • Work-up the reaction mixture. This may involve quenching any excess oxidizing agent, followed by extraction of the carboxylic acid product.

  • Purify the product, for example, by recrystallization.

  • Confirm the structure of the resulting carboxylic acid using spectroscopic techniques.

General Protocol for Reduction to Alcohol using Sodium Borohydride

Objective: To reduce the aldehyde group of this compound to a primary alcohol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound in methanol or ethanol in a round-bottom flask.

  • Cool the solution in an ice bath to 0°C.

  • Add sodium borohydride portion-wise to the stirred solution. Be cautious as the reaction can be exothermic and may produce hydrogen gas.

  • Continue stirring the reaction mixture at 0°C for a specified time (e.g., 1 hour) or until the reaction is complete as indicated by TLC.

  • Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to destroy any excess sodium borohydride.

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate to obtain the crude alcohol.

  • Purify the product if necessary, for example, by column chromatography.

  • Characterize the product by spectroscopic methods to confirm the formation of the alcohol.

General Protocol for Knoevenagel Condensation

Objective: To synthesize an α,β-unsaturated compound via Knoevenagel condensation of this compound with an active methylene compound.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound and an equimolar amount of the active methylene compound in a 1:1 mixture of ethanol and water.

  • Stir the reaction mixture at room temperature.

  • The reaction is often rapid, and the product may precipitate out of the solution.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, collect the solid product by vacuum filtration.

  • Wash the product with a cold solvent mixture (e.g., water/ethanol).

  • The product is often pure enough after filtration, but it can be recrystallized if necessary.

  • Characterize the product using spectroscopic methods to confirm its structure and stereochemistry (typically the E-isomer is favored).[1]

Visualization of Pathways and Workflows

Visual representations are crucial for understanding complex chemical and biological processes. This section provides diagrams generated using the DOT language for key concepts related to the reactivity of this compound.

G cluster_reactivity Core Reactivity of the Aldehyde Group cluster_reactions cluster_products Reaction Products Aldehyde This compound Oxidation Oxidation Aldehyde->Oxidation Reduction Reduction Aldehyde->Reduction Schiff_Base Schiff Base Formation Aldehyde->Schiff_Base Condensation Knoevenagel Condensation Aldehyde->Condensation Carboxylic_Acid 3-Hydroxypyridine-4-carboxylic Acid Oxidation->Carboxylic_Acid + [O] Alcohol (3-Hydroxypyridin-4-yl)methanol Reduction->Alcohol + [H] Imine Schiff Base (Imine) Schiff_Base->Imine + R-NH₂ Alkene α,β-Unsaturated Compound Condensation->Alkene + Active Methylene Compound

Caption: Overview of the primary reactions of the aldehyde group in this compound.

G cluster_workflow Experimental Workflow: Schiff Base Synthesis Start Start: Dissolve Reactants React Heat to Reflux Start->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Cool Cool to Room Temperature Monitor->Cool Complete Evaporate Remove Solvent Cool->Evaporate Purify Recrystallize Product Evaporate->Purify Characterize Spectroscopic Analysis Purify->Characterize End End: Pure Schiff Base Characterize->End

Caption: A typical experimental workflow for the synthesis of a Schiff base.

Relevance in Drug Development: A Potential Signaling Pathway

The structural similarity of this compound to pyridoxal phosphate suggests its potential to interact with PLP-dependent enzymes, which are crucial in various metabolic pathways. Derivatives of this scaffold have been investigated as potential inhibitors of enzymes implicated in diseases such as cancer and neurodegenerative disorders. For instance, pyridoxal kinase (PDXK), the enzyme that phosphorylates pyridoxal to its active form, is a logical target.[4] Inhibition of PDXK could disrupt the metabolism of cancer cells that have a high demand for vitamin B6.

Below is a conceptual diagram illustrating a potential mechanism of action for a derivative of this compound as a kinase inhibitor.

G cluster_pathway Conceptual Kinase Inhibition Pathway Inhibitor 3-HP-4-C Derivative (Kinase Inhibitor) Kinase Target Kinase (e.g., PDXK) Inhibitor->Kinase Binds to Active Site Phosphorylation Phosphorylation Kinase->Phosphorylation Block Pathway Blocked Kinase->Block Substrate Natural Substrate (e.g., Pyridoxal) Substrate->Kinase ATP ATP ATP->Kinase Active_Product Active Product (e.g., PLP) Phosphorylation->Active_Product Normal Pathway Downstream Downstream Signaling (Cell Proliferation, etc.) Active_Product->Downstream

Caption: A potential mechanism of action for a this compound derivative as a kinase inhibitor.

Conclusion

The aldehyde group of this compound is a highly reactive and versatile functional group. Its susceptibility to nucleophilic attack, oxidation, and reduction, combined with its ability to participate in condensation reactions, makes it a valuable building block in organic synthesis. Its structural resemblance to pyridoxal phosphate provides a foundation for its exploration in medicinal chemistry, particularly in the design of enzyme inhibitors. Further research into the quantitative aspects of its reactivity and its interactions with biological targets will continue to unlock its potential in drug discovery and development. This guide serves as a foundational resource for researchers aiming to harness the rich chemistry of this important heterocyclic aldehyde.

References

Fluorescent Properties of 3-Hydroxypyridine-4-carboxaldehyde and Its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypyridine-4-carboxaldehyde (also known as 3-hydroxyisonicotinaldehyde or HINA) is a pyridine derivative that has garnered significant interest in various scientific fields due to its structural similarity to vitamin B6 and its versatile chemical reactivity. While its biological roles have been studied for decades, recent discoveries have highlighted its intriguing fluorescent properties, particularly in its anionic form and when incorporated into more complex molecular structures. This technical guide provides a comprehensive overview of the fluorescent characteristics of this compound and its derivatives, with a focus on their photophysical data, synthesis, and potential applications as fluorescent probes.

The core structure of this compound, featuring both a hydroxyl and an aldehyde group on a pyridine ring, allows for a range of chemical modifications. These modifications, particularly the formation of Schiff bases and coordination with metal ions, can lead to the development of novel fluorophores with tailored properties for specific applications in biological imaging, sensing, and materials science.

Core Fluorescent Properties of this compound

The fluorescence of this compound is highly dependent on the pH of its environment. In its neutral form, the compound exhibits weak fluorescence. However, in aqueous solutions with a pH above 7.1, the hydroxyl group deprotonates to form an anionic species that is highly fluorescent[1][2]. This anionic form is reported to be the green-emitting fluorophore with the lowest known molecular weight[1][2].

The key photophysical parameters of the anionic form of this compound are summarized in the table below.

Fluorescent Derivatives of this compound

The aldehyde functionality of this compound serves as a convenient handle for the synthesis of a variety of fluorescent derivatives. The most common strategies involve the formation of Schiff bases and the coordination with metal ions.

Schiff Base Derivatives
Metal Complexes

The 3-hydroxy and 4-formyl groups of this compound and the nitrogen atom of the pyridine ring can act as coordination sites for metal ions. The formation of metal complexes can significantly impact the fluorescent properties of the ligand, often leading to enhanced emission (chelation-enhanced fluorescence, CHEF) or, in some cases, fluorescence quenching. The photophysical properties of these metal complexes are highly dependent on the nature of the metal ion and the overall structure of the complex.

Quantitative Data on Fluorescent Properties

The following table summarizes the available quantitative photophysical data for this compound and a representative fluorescent derivative. The data for the Schiff base and its metal complexes are based on a closely related 3-hydroxy-4-pyridylisoquinoline derivative to illustrate the potential of this class of compounds, as direct quantitative data for this compound-based Schiff base metal complexes is limited in the readily available literature.

Compound/DerivativeSolvent/Conditionsλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Lifetime (τ) (ns)
This compound (anionic form)Aqueous, pH > 7.13855250.151.0
3-hydroxy-4-pyridylisoquinoline-Zn²⁺ complex (Analogue)Acetonitrile421-0.35-
3-hydroxy-4-pyridylisoquinoline-Mg²⁺ complex (Analogue)Acetonitrile421-0.30-

Data for the anionic form of this compound is from references[1][2]. Data for the metal complexes of the analogue 3-hydroxy-4-pyridylisoquinoline is from a study on its fluorescent probe capabilities.

Experimental Protocols

Synthesis of Schiff Base Derivatives of this compound

This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine[3][4][5][6][7][8][9].

Materials:

  • This compound

  • Primary amine (e.g., aniline, amino acid)

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 1 equivalent of this compound in a minimal amount of ethanol or methanol in a round-bottom flask.

  • In a separate flask, dissolve 1 to 1.1 equivalents of the primary amine in the same solvent.

  • Add the amine solution to the aldehyde solution with continuous stirring.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with cold solvent.

  • If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude product.

  • The crude Schiff base can be purified by recrystallization from a suitable solvent.

Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol outlines the relative method for determining the fluorescence quantum yield of a compound using a known standard[10][11][12][13][14][15][16].

Materials and Equipment:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvent

  • Fluorescence standard with a known quantum yield in the chosen solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

  • The synthesized fluorescent derivative (test sample)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the standard and the test sample in the chosen spectroscopic grade solvent.

  • Prepare Dilutions: From the stock solutions, prepare a series of at least five dilutions of both the standard and the test sample. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength (λ_ex). The excitation wavelength should be the same for both the standard and the test sample.

  • Measure Fluorescence Emission: Record the fluorescence emission spectra of each dilution of the standard and the test sample using the fluorometer. The excitation wavelength must be the same as that used for the absorbance measurements. Ensure that the experimental settings (e.g., slit widths) are kept constant for all measurements.

  • Integrate Emission Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each recorded spectrum.

  • Plot Data: For both the standard and the test sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The resulting plots should be linear.

  • Calculate Gradients: Determine the gradient (slope) of the straight line for both the standard (Grad_ST) and the test sample (Grad_X).

  • Calculate Quantum Yield: The quantum yield of the test sample (Φ_X) can be calculated using the following equation:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the known quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients from the plots.

    • η_X and η_ST are the refractive indices of the solvents used for the test sample and the standard, respectively (if the same solvent is used, this term becomes 1).

Visualizations

Experimental Workflow for Schiff Base Synthesis and Characterization

G Workflow for Synthesis and Characterization of Fluorescent Schiff Bases cluster_characterization Characterization start Start Materials: This compound Primary Amine reaction Condensation Reaction (Ethanol, Acetic Acid Catalyst, Reflux) start->reaction isolation Product Isolation (Cooling, Filtration) reaction->isolation purification Purification (Recrystallization) isolation->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr mass_spec Mass Spectrometry purification->mass_spec uv_vis UV-Vis Spectroscopy (λ_abs) purification->uv_vis fluorescence Fluorescence Spectroscopy (λ_em, Quantum Yield) purification->fluorescence uv_vis->fluorescence Determine λ_ex

Caption: A flowchart illustrating the key steps in the synthesis and subsequent photophysical characterization of fluorescent Schiff base derivatives of this compound.

Proposed Mechanism for Metal Ion Sensing

G Chelation-Enhanced Fluorescence (CHEF) Sensing Mechanism cluster_probe Fluorescent Probe cluster_analyte Analyte cluster_complex Sensing Event cluster_mechanism Underlying Principle probe 3,4-HPC Schiff Base Derivative (Low Fluorescence) complex Probe-Metal Ion Complex (High Fluorescence) probe->complex + Metal Ion metal_ion Metal Ion (e.g., Zn²⁺) metal_ion->complex mechanism_text Binding to the metal ion restricts intramolecular rotation and reduces non-radiative decay pathways, leading to an enhancement of fluorescence emission.

Caption: A diagram illustrating the principle of chelation-enhanced fluorescence (CHEF) where the binding of a metal ion to a this compound Schiff base derivative leads to an increase in fluorescence intensity.

References

An In-depth Technical Guide to the History and Discovery of Pyridine Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive overview of the history and discovery of pyridine aldehydes, a class of heterocyclic compounds pivotal to various fields, particularly in medicinal chemistry and drug development. It details the initial syntheses of the three isomers—2-, 3-, and 4-pyridinecarboxaldehyde—elucidating the chronological progression of synthetic methodologies. This guide presents key quantitative data in a structured format for comparative analysis, offers detailed experimental protocols for seminal syntheses, and visualizes the historical and synthetic pathways. The content is tailored for researchers, scientists, and professionals in drug development, offering a foundational understanding of these crucial chemical entities.

Introduction

Pyridine aldehydes, also known as pyridinecarboxaldehydes, are organic compounds consisting of a pyridine ring substituted with a formyl group (-CHO). The position of the aldehyde group on the pyridine ring gives rise to three structural isomers: 2-pyridinecarboxaldehyde (picolinaldehyde), 3-pyridinecarboxaldehyde (nicotinaldehyde), and 4-pyridinecarboxaldehyde (isonicotinaldehyde). These compounds are of significant interest due to their versatile reactivity, which makes them valuable intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.[1] Their unique electronic properties, stemming from the electron-withdrawing nature of the pyridine nitrogen, influence their chemical behavior and biological activity. This guide delves into the historical context of their discovery and the evolution of their synthesis, providing a technical foundation for professionals in the chemical and pharmaceutical sciences.

The Dawn of Discovery: First Syntheses of Pyridine Aldehyde Isomers

The early 20th century marked the advent of pyridine aldehyde chemistry, with each isomer's first successful synthesis being a significant milestone. These initial preparations were often multi-step and low-yielding, reflecting the nascent state of organic synthesis at the time.

2-Pyridinecarboxaldehyde (Picolinaldehyde)

The first synthesis of 2-pyridinecarboxaldehyde was reported in the early 20th century. One of the earliest methods involved the condensation of the iodomethylate of α-picoline with p-nitrosodimethylaniline, followed by hydrolysis of the condensation product.[1] This process, while historically significant, was cumbersome and has been largely superseded by more efficient methods.

3-Pyridinecarboxaldehyde (Nicotinaldehyde)

The first preparation of 3-pyridinecarboxaldehyde was achieved in 1941 by Pannizon.[1] The synthesis involved the isolation of the aldehyde from the benzenesulfonyl derivative of nicotinic acid hydrazide.[1]

4-Pyridinecarboxaldehyde (Isonicotinaldehyde)

The 4-isomer was the last of the three to be synthesized, with its first preparation described in 1945 by Wilbaut.[1] The method employed was the ozonolysis of 4-styrylpyridine.[1] This oxidative cleavage of the carbon-carbon double bond of the styryl substituent yielded the desired aldehyde.

Evolution of Synthetic Methodologies

Following their initial discoveries, the synthesis of pyridine aldehydes has been the subject of extensive research, leading to the development of more efficient, scalable, and environmentally benign methods.

Oxidation of Methylpyridines (Picolines)

A common and direct route to pyridine aldehydes is the oxidation of the corresponding methylpyridines (picolines). Various oxidizing agents have been employed for this transformation, including selenium dioxide and catalytic vapor-phase oxidation over metal oxide catalysts.[1]

Reduction of Pyridinecarboxylic Acid Derivatives

Another important synthetic strategy involves the reduction of derivatives of pyridinecarboxylic acids, such as esters, acid chlorides, and nitriles. For instance, the controlled hydrogenation of cyanopyridines has been developed into a viable method for producing pyridine aldehydes.[1]

Modern Synthetic Approaches

Contemporary methods continue to refine the synthesis of pyridine aldehydes, focusing on improving yields, reducing reaction times, and employing greener reaction conditions. These include advancements in catalytic systems and the use of novel reagents.

Quantitative Data Summary

The following tables summarize key physical and chemical properties of the pyridine aldehyde isomers based on early and modern reports.

Property2-Pyridinecarboxaldehyde3-Pyridinecarboxaldehyde4-Pyridinecarboxaldehyde
Molecular Formula C₆H₅NOC₆H₅NOC₆H₅NO
Molar Mass ( g/mol ) 107.11107.11107.11
Appearance Colorless to yellow liquid[2]Colorless liquid[3]Colorless to yellow liquid
Boiling Point (°C) 181[4][5]207-209198
Melting Point (°C) -7[3]4
Density (g/mL at 20°C) 1.126 (at 25°C)[4][5]1.141[6]1.137
Refractive Index (n20/D) 1.536[5]1.549[6]1.544

Table 1: Physical Properties of Pyridine Aldehyde Isomers.

Experimental Protocols for Key Historical Syntheses

This section provides detailed methodologies for the seminal syntheses of the pyridine aldehyde isomers, based on available historical records.

Synthesis of 2-Pyridinecarboxaldehyde via Condensation of α-Picoline Iodomethylate

This protocol is based on the general description of one of the earliest synthetic methods.[1]

Step 1: Preparation of α-Picoline Iodomethylate. α-Picoline is reacted with methyl iodide in a suitable solvent to yield α-picoline iodomethylate.

Step 2: Condensation with p-Nitrosodimethylaniline. The α-picoline iodomethylate is then condensed with p-nitrosodimethylaniline in the presence of a base.

Step 3: Hydrolysis. The resulting condensation product is hydrolyzed under acidic or basic conditions.

Step 4: Decomposition and Isolation. The hydrolyzed product is decomposed to yield 2-pyridinecarboxaldehyde, which is then isolated and purified.

Synthesis of 3-Pyridinecarboxaldehyde from Benzenesulfonyl Nicotinic Acid Hydrazide (Pannizon, 1941)

Detailed experimental data from the original 1941 publication by Pannizon is required for a precise protocol. The general approach involved the chemical transformation of the benzenesulfonyl derivative of nicotinic acid hydrazide to release the aldehyde.[1]

Synthesis of 4-Pyridinecarboxaldehyde by Ozonolysis of 4-Styrylpyridine (Wilbaut, 1945)

This protocol is a general representation of the ozonolysis reaction described by Wilbaut.[1]

Step 1: Ozonolysis. A solution of 4-styrylpyridine in a suitable solvent (e.g., methanol, dichloromethane) is cooled to a low temperature (typically -78 °C). A stream of ozone gas is then bubbled through the solution until the reaction is complete, often indicated by a color change.

Step 2: Reductive Work-up. The resulting ozonide is then treated with a reducing agent to quench the reaction and form the aldehyde. Common reducing agents for this purpose include zinc dust in acetic acid or dimethyl sulfide.

Step 3: Isolation and Purification. After the work-up, the 4-pyridinecarboxaldehyde is isolated from the reaction mixture and purified, typically by distillation or chromatography.

Visualization of Synthetic Pathways and Historical Development

The following diagrams, generated using the DOT language, illustrate key synthetic pathways and the historical timeline of the discovery of pyridine aldehydes.

history_of_pyridine_aldehydes cluster_2_isomer 2-Pyridinecarboxaldehyde cluster_3_isomer 3-Pyridinecarboxaldehyde cluster_4_isomer 4-Pyridinecarboxaldehyde Kaufmann_Vallette_1913 Kaufmann & Vallette (1912/13) Condensation Method Pannizon_1941 Pannizon (1941) From Nicotinic Acid Hydrazide Deriv. Wilbaut_1945 Wilbaut (1945) Ozonolysis of 4-Styrylpyridine

Timeline of the first reported syntheses of pyridine aldehyde isomers.

synthetic_pathways cluster_oxidation Oxidation Routes cluster_reduction Reduction Routes cluster_ozonolysis Ozonolysis Route Picolines Methylpyridines (Picolines) Pyridine_Aldehydes_Ox Pyridine Aldehydes Picolines->Pyridine_Aldehydes_Ox Oxidation (e.g., SeO2, V2O5) Pyridine_Nitriles Cyanopyridines Pyridine_Aldehydes_Red Pyridine Aldehydes Pyridine_Nitriles->Pyridine_Aldehydes_Red Controlled Hydrogenation Styrylpyridines Styrylpyridines Pyridine_Aldehydes_Ozo Pyridine Aldehydes Styrylpyridines->Pyridine_Aldehydes_Ozo Ozonolysis

Major synthetic pathways to pyridine aldehydes.

Role in Drug Development

Pyridine aldehydes are crucial building blocks in the pharmaceutical industry, serving as precursors to a multitude of active pharmaceutical ingredients (APIs). Their ability to undergo a variety of chemical transformations, such as condensation, oxidation, and reduction, allows for the construction of complex heterocyclic systems found in many drugs.

A prominent example is the synthesis of Pralidoxime (2-PAM), an important antidote for organophosphate poisoning. Pralidoxime is synthesized from 2-pyridinecarboxaldehyde.[7][8] The aldehyde is first reacted with hydroxylamine to form an oxime, which is then alkylated to yield the final drug.[8]

pralidoxime_synthesis 2_Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde Oxime Pyridine-2-aldoxime 2_Pyridinecarboxaldehyde->Oxime Condensation Hydroxylamine Hydroxylamine Pralidoxime Pralidoxime Oxime->Pralidoxime Alkylation Methyl_Iodide Methyl Iodide

Synthesis of Pralidoxime from 2-Pyridinecarboxaldehyde.

Another significant application is in the synthesis of Isoniazid , a first-line medication for the treatment of tuberculosis. While isoniazid is technically the hydrazide of isonicotinic acid, the synthesis often starts from 4-picoline, the precursor to 4-pyridinecarboxaldehyde. 4-Picoline can be oxidized to isonicotinic acid, which is then converted to its ethyl ester. The final step involves the reaction of ethyl isonicotinate with hydrazine to produce isoniazid. Alternatively, 4-cyanopyridine can be hydrolyzed to isonicotinamide, which then reacts with hydrazine.

Conclusion

The discovery and subsequent development of synthetic routes to pyridine aldehydes have had a profound impact on organic chemistry and drug development. From their initial, often challenging, syntheses in the early 20th century to the sophisticated and efficient methods employed today, the journey of these compounds highlights the progress of chemical science. As versatile intermediates, pyridine aldehydes continue to be indispensable tools for the creation of novel molecules with significant biological and material properties. This guide has provided a historical and technical foundation that will be of value to researchers and professionals working with these important heterocyclic compounds.

References

Methodological & Application

Application Notes and Protocols: Schiff Base Formation with 3-Hydroxypyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of Schiff bases derived from 3-Hydroxypyridine-4-carboxaldehyde. This class of compounds holds significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties.

Introduction

Schiff bases are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. Those derived from this compound are of particular interest due to the presence of the pyridine ring and a hydroxyl group, which can participate in hydrogen bonding and coordination with metal ions. These structural features contribute to their wide range of biological activities, including antimicrobial, antioxidant, and cytotoxic properties.

General Reaction Pathway

The formation of a Schiff base from this compound and a primary amine proceeds via a nucleophilic addition-elimination mechanism. The primary amine attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of the imine or azomethine group characteristic of Schiff bases.

SchiffBaseFormation cluster_reactants Reactants cluster_product Product This compound Schiff_Base This compound->Schiff_Base + R-NH₂ - H₂O Primary_Amine R-NH₂ caption General reaction for Schiff base formation. experimental_workflow start Start dissolve Dissolve 3-Hydroxypyridine-4- carboxaldehyde in Ethanol start->dissolve add_amine Add Primary Amine (e.g., Aniline) dissolve->add_amine add_catalyst Add catalytic Glacial Acetic Acid (optional) add_amine->add_catalyst reflux Reflux for 2-4 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool filter Filter the Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry the Product wash->dry characterize Characterization (NMR, IR, MS) dry->characterize end End characterize->end apoptosis_pathway Schiff_Base Schiff Base Derivative Cell_Membrane Cell Membrane Interaction Schiff_Base->Cell_Membrane ROS ↑ Reactive Oxygen Species (ROS) Cell_Membrane->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Cascade Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Application Notes and Protocols for the Preparation of Metal Complexes with 3-Hydroxypyridine-4-carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and characterization of metal complexes with 3-Hydroxypyridine-4-carboxaldehyde and its derivatives. These compounds are of significant interest in drug development due to their potential as therapeutic agents, particularly in cancer and neurodegenerative diseases.

Introduction

This compound and its derivatives, such as 3-hydroxypyridin-4-ones, are excellent chelating agents for a variety of metal ions, including iron(III), copper(II), and zinc(II). The resulting metal complexes exhibit diverse biological activities, including antimicrobial, and anticancer properties. The therapeutic potential of these complexes often stems from their ability to modulate metal homeostasis, induce oxidative stress in cancer cells, and inhibit key enzymes. This document outlines the synthesis of these metal complexes, including the preparation of Schiff base derivatives, and provides methods for their characterization.

General Experimental Workflow

The preparation and characterization of metal complexes with this compound derivatives typically follow a systematic workflow. This involves the synthesis of the ligand, followed by complexation with a suitable metal salt, and subsequent purification and characterization of the resulting metal complex.

experimental_workflow cluster_ligand_synthesis Ligand Synthesis cluster_complexation Metal Complexation cluster_characterization_application Characterization & Application start Starting Materials (e.g., this compound, an amine for Schiff base) synthesis Reaction (e.g., Condensation for Schiff base) start->synthesis purification_ligand Purification (e.g., Recrystallization) synthesis->purification_ligand characterization_ligand Characterization (NMR, IR, Mass Spec) purification_ligand->characterization_ligand ligand Prepared Ligand characterization_ligand->ligand complexation_reaction Complexation Reaction (Solvent, Temperature, pH control) ligand->complexation_reaction metal_salt Metal Salt (e.g., FeCl3, Cu(OAc)2, Zn(OAc)2) metal_salt->complexation_reaction purification_complex Purification (Filtration, Washing) complexation_reaction->purification_complex characterization_complex Spectroscopic & Analytical Characterization (IR, UV-Vis, Elemental Analysis) purification_complex->characterization_complex biological_testing Biological Activity Testing (Antimicrobial, Anticancer assays) characterization_complex->biological_testing

Caption: General workflow for the synthesis and evaluation of metal complexes.

Experimental Protocols

Protocol 1: Synthesis of an Iron(III) Complex with an N-Substituted 3-Hydroxypyridin-4-one Derivative

This protocol is adapted from the synthesis of lipophilic 3,4-hydroxypyridinone iron(III) complexes and can be modified for other derivatives.

Materials:

  • N-substituted 3-hydroxypyridin-4-one ligand

  • Iron(III) chloride (FeCl₃)

  • Methanol (MeOH)

  • Triethylamine (Et₃N)

  • Deionized water

Procedure:

  • Dissolve 3 molar equivalents of the N-substituted 3-hydroxypyridin-4-one ligand in methanol.

  • Add 1 molar equivalent of iron(III) chloride to the solution with stirring.

  • Adjust the pH of the reaction mixture to 8-9 using triethylamine.

  • Allow the reaction to proceed for 18 hours at room temperature with continuous stirring.

  • Remove the solvent in vacuo.

  • Precipitate the red-orange solid product by adding deionized water.

  • Collect the precipitate by filtration, wash with water, and dry in a desiccator.

Characterization:

  • FT-IR Spectroscopy: To confirm the coordination of the ligand to the iron center, look for shifts in the C=O and C-O stretching frequencies.

  • UV-Vis Spectroscopy: To determine the electronic transitions characteristic of the Fe(III) complex.

  • Decomposition Point Analysis: To assess the thermal stability of the complex.

Protocol 2: Synthesis of a Copper(II) Schiff Base Complex

This protocol describes a general method for synthesizing a Cu(II) complex with a Schiff base derived from this compound.

Step 1: Synthesis of the Schiff Base Ligand

  • Dissolve equimolar amounts of this compound and a primary amine (e.g., an aniline derivative) in ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture to room temperature to allow the Schiff base ligand to precipitate.

  • Filter the precipitate, wash with cold ethanol, and recrystallize from a suitable solvent.

Step 2: Synthesis of the Copper(II) Complex

  • Dissolve the synthesized Schiff base ligand in a suitable solvent (e.g., methanol or ethanol).

  • In a separate flask, dissolve an equimolar amount of a copper(II) salt (e.g., copper(II) acetate, Cu(OAc)₂) in the same solvent.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Reflux the resulting mixture for 2-3 hours.

  • Cool the solution, and collect the precipitated complex by filtration.

  • Wash the complex with the solvent and dry under vacuum.[1]

Characterization:

  • Elemental Analysis: To determine the stoichiometry of the metal complex.

  • FT-IR Spectroscopy: To confirm the coordination of the imine nitrogen and phenolic oxygen to the copper ion.

  • UV-Vis Spectroscopy: To study the d-d and charge transfer transitions of the Cu(II) complex.[1]

  • Magnetic Susceptibility: To determine the magnetic properties of the complex.

Data Presentation

Table 1: Spectroscopic Data for a Representative Zn(II) Schiff Base Complex
Technique Ligand (HL) Zn(II) Complex Assignment Reference
FT-IR (cm⁻¹) ~1630Shifted to lower frequency (e.g., ~1615)C=N (imine) stretching[2]
~3400Disappears or broadensO-H stretching[3]
¹H NMR (ppm) ~8.6Shifted downfieldCH=N (imine proton)[2]
~12.0DisappearsPhenolic OH proton[2]
UV-Vis (nm) ~280, ~380Shifted bandsπ → π* and n → π* transitions[1]
Table 2: Biological Activity of Representative Metal Complexes
Complex Type Activity Test Organism/Cell Line IC₅₀ (µM) Reference
Pt(II)-thiosemicarbazone of 3-hydroxy-2-formylpyridineAnticancerHeLaModerate Activity[4]
Ru(II) with 3-hydroxyflavone derivativeAnticancerMCF-716[5]
Cu(II)-pyridoxal hydrazoneAntimicrobialE. coliLower than ampicillin[6]
Zn(II) Schiff BaseAntimicrobialS. aureusMIC: 20-30 µg/mL[7]

Potential Signaling Pathway in Cancer

Metal complexes of this compound derivatives, particularly iron chelators, can exert their anticancer effects through various signaling pathways. A key mechanism involves the depletion of intracellular iron, which is crucial for the activity of enzymes like ribonucleotide reductase, essential for DNA synthesis and cell proliferation. This can lead to cell cycle arrest and apoptosis.[8][9]

signaling_pathway cluster_cell Cancer Cell Complex Metal Complex (e.g., Fe(III) Chelator) Iron_Depletion Intracellular Iron Depletion Complex->Iron_Depletion RR_Inhibition Ribonucleotide Reductase Inhibition Iron_Depletion->RR_Inhibition ROS_Generation ROS Generation Iron_Depletion->ROS_Generation Wnt_beta_catenin Wnt/β-catenin Signaling Inhibition Iron_Depletion->Wnt_beta_catenin DNA_Synthesis_Block DNA Synthesis Inhibition RR_Inhibition->DNA_Synthesis_Block Cell_Cycle_Arrest Cell Cycle Arrest (G1/S phase) DNA_Synthesis_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Proliferation_Inhibition Inhibition of Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Oxidative_Stress->Apoptosis Wnt_beta_catenin->Proliferation_Inhibition

Caption: Potential anticancer signaling pathways of iron chelating complexes.

Conclusion

The synthesis of metal complexes with this compound and its derivatives offers a promising avenue for the development of novel therapeutic agents. The protocols and data presented here provide a foundation for researchers to design, synthesize, and evaluate these compounds for various biological applications. Further research is warranted to explore the full therapeutic potential and mechanisms of action of this versatile class of metal complexes.

References

Application Notes and Protocols: Synthesis of Pyridoxal Phosphate Analogues from 3-Hydroxypyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a versatile coenzyme essential for a vast array of enzymatic reactions in biological systems. Its unique chemical properties, particularly the reactivity of its aldehyde group and the electron-sink capacity of the pyridine ring, enable it to catalyze transformations of amino acids and other metabolites. Consequently, PLP-dependent enzymes have emerged as significant targets for drug discovery in various therapeutic areas, including infectious diseases, neurological disorders, and oncology.

3-Hydroxypyridine-4-carboxaldehyde serves as a key starting material for the semi-synthesis of novel pyridoxal phosphate analogues. As a structural mimic of pyridoxal, this compound provides a versatile scaffold for chemical modifications aimed at modulating the biological activity of PLP-dependent enzymes. The synthesis of PLP analogues allows for the exploration of structure-activity relationships, the development of specific enzyme inhibitors, and the probing of enzyme mechanisms. These analogues can be designed to be resistant to hydrolysis or to have altered electronic properties, offering potential advantages over the natural coenzyme in therapeutic applications.[1][2] This document provides detailed protocols for the synthesis of PLP analogues from this compound, along with data on their biological activities and visualizations of relevant biochemical pathways.

Data Presentation

The biological activity of synthesized pyridoxal phosphate analogues is a critical parameter for their evaluation as potential therapeutic agents. The following table summarizes the inhibitory activity of a representative phosphonic acid analogue of PLP against murine pyridoxal phosphatase (PDXP), an enzyme involved in PLP homeostasis.

CompoundTarget EnzymeAssay TypeIC50 (μM)Inhibition TypeReference
Pyridoxal-5'-phosphonic acidMurine PDXPEnzyme Inhibition79Competitive[2]

Experimental Protocols

The synthesis of pyridoxal phosphate analogues from this compound typically involves a two-step process: 1) protection of the reactive aldehyde group via Schiff base formation, and 2) phosphorylation of the 5-hydroxymethyl group (if not already present, this group needs to be introduced, though for simplicity, we will assume a derivative with this group is available or the phosphorylation is directed at another position if desired). The final step involves the deprotection of the aldehyde group.

Protocol 1: Synthesis of a Schiff Base Intermediate from this compound

This protocol describes the formation of a Schiff base, which serves to protect the aldehyde group during subsequent phosphorylation.

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.

  • Add 1.1 equivalents of aniline (or another suitable primary amine) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude Schiff base product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterize the purified Schiff base using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. A series of Schiff bases have been prepared and characterized using similar methods.

Protocol 2: Phosphorylation of the Schiff Base Intermediate

This protocol outlines a general method for the phosphorylation of the hydroxyl group of the pyridine ring.

Materials:

  • Schiff base intermediate from Protocol 1

  • Phosphorylating agent (e.g., polyphosphoric acid, phosphorus oxychloride)

  • Anhydrous solvent (e.g., pyridine, dichloromethane)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath

  • Stirring apparatus

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve the Schiff base intermediate in an anhydrous solvent under an inert atmosphere.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add the phosphorylating agent (e.g., 1.2 equivalents of phosphorus oxychloride) to the cooled solution with vigorous stirring.

  • Allow the reaction to stir at 0°C for 1 hour and then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a cold, saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude phosphorylated Schiff base.

  • Purify the product by column chromatography on silica gel.

Protocol 3: Deprotection of the Aldehyde Group

This final step involves the hydrolysis of the Schiff base to regenerate the aldehyde functionality.

Materials:

  • Phosphorylated Schiff base from Protocol 2

  • Aqueous acid solution (e.g., 1 M HCl)

  • Stirring apparatus

  • pH meter or pH paper

  • Lyophilizer or rotary evaporator

Procedure:

  • Dissolve the purified phosphorylated Schiff base in an aqueous acidic solution.

  • Stir the mixture at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC or HPLC).

  • Neutralize the solution carefully with a suitable base (e.g., sodium bicarbonate).

  • The aqueous solution containing the final pyridoxal phosphate analogue can be purified by ion-exchange chromatography.

  • Remove the water by lyophilization or rotary evaporation to obtain the final product as a solid.

  • Characterize the final PLP analogue by ¹H NMR, ³¹P NMR, mass spectrometry, and UV-Vis spectroscopy.

Visualizations

General Catalytic Cycle of a PLP-Dependent Enzyme

The following diagram illustrates the general mechanism of a PLP-dependent transaminase, showcasing the key steps of internal aldimine formation, transaldimination with the amino acid substrate, and subsequent tautomerization and hydrolysis to release the product.

PLP_Catalytic_Cycle cluster_enzyme PLP-Dependent Transaminase E_PLP Enzyme-PLP (Internal Aldimine) E_Substrate External Aldimine E_PLP->E_Substrate Quinonoid Quinonoid Intermediate E_Substrate->Quinonoid Deprotonation Ketimine Ketimine Intermediate Quinonoid->Ketimine Reprotonation E_PMP Enzyme-PMP Ketimine->E_PMP Hydrolysis Product α-Keto Acid Product E_PMP->Product Release Keto_Substrate α-Keto Acid Substrate E_PMP->Keto_Substrate Reverse Transaldimination Amino_Product Amino Acid Product E_PMP->Amino_Product Release of new Amino Acid Substrate Amino Acid Substrate Substrate->E_PLP Transaldimination Amino_Product->E_PLP Regeneration

Caption: General catalytic cycle of a PLP-dependent transaminase.

Experimental Workflow for Synthesis of PLP Analogues

This diagram outlines the key stages in the synthesis of pyridoxal phosphate analogues starting from this compound.

Synthesis_Workflow Start This compound Schiff_Base Schiff Base Formation (Protection of Aldehyde) Start->Schiff_Base Phosphorylation Phosphorylation (Introduction of Phosphate Group) Schiff_Base->Phosphorylation Deprotection Schiff Base Hydrolysis (Deprotection of Aldehyde) Phosphorylation->Deprotection Purification Purification (e.g., Chromatography) Deprotection->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End Pyridoxal Phosphate Analogue Characterization->End

Caption: Workflow for the synthesis of PLP analogues.

Mechanism of Enzyme Inhibition by a PLP Analogue

This diagram illustrates a plausible mechanism of competitive inhibition where a synthesized PLP analogue binds to the active site of a PLP-dependent enzyme, preventing the binding of the natural substrate.

Inhibition_Mechanism Enzyme PLP-Dependent Enzyme (Apoenzyme) Active_Enzyme Active Holoenzyme Enzyme->Active_Enzyme Binding Inactive_Complex Inactive Enzyme-Inhibitor Complex Enzyme->Inactive_Complex Binding PLP Pyridoxal 5'-Phosphate (Natural Cofactor) PLP->Active_Enzyme Analogue Synthesized PLP Analogue (Inhibitor) Analogue->Inactive_Complex Substrate Substrate Active_Enzyme->Substrate Binding No_Reaction No Reaction Inactive_Complex->No_Reaction Blocks Substrate Binding

Caption: Competitive inhibition of a PLP-dependent enzyme by a PLP analogue.

References

Application Notes and Protocols for Fluorescence Spectroscopy of 3-Hydroxypyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypyridine-4-carboxaldehyde (HINA), a heterocyclic aldehyde, has garnered significant interest in various scientific fields due to its role as a simple analog of vitamin B6 and its notable fluorescent properties.[1][2] This document provides detailed application notes and experimental protocols for the fluorescence spectroscopy of HINA, intended for researchers, scientists, and professionals in drug development. HINA's fluorescence is particularly sensitive to its environment, making it a valuable tool for sensing and imaging applications. Its fluorescence characteristics are dictated by an Excited State Intramolecular Proton Transfer (ESIPT) mechanism, which is highly dependent on factors such as pH and solvent polarity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₆H₅NO₂[2]
Molar Mass123.11 g/mol [2]
Melting Point126-128 °C[2]
AppearanceLight yellow solid
CAS Number1849-54-3[2]

Fluorescence Properties and Data

The fluorescence of this compound is characterized by its sensitivity to the surrounding chemical environment, particularly pH. In alkaline aqueous solutions (pH > 7.1), HINA exists in its anionic form and exhibits a distinct green fluorescence.[1][2] Conversely, in acidic solutions, the fluorescence is significantly less intense and shifts to blue.[2]

pH-Dependent Fluorescence

The protonation state of the hydroxyl group is a critical determinant of the fluorescence properties of HINA. The pKa for the deprotonation of the hydroxyl group is approximately 7.1.[2]

ConditionExcitation Max (λex)Emission Max (λem)Quantum Yield (Φ)Fluorescence Lifetime (τ)Observed Color
Alkaline (pH > 7.1)385 nm525 nm15%1.0 nsGreen
Acidic (pH < 7.1)~340 nmBlue regionLower intensity-Blue
Solvent Effects on Fluorescence
SolventPolarityExpected Effect on Fluorescence
Water (alkaline)HighStrong green fluorescence
EthanolHigh (protic)Potential for reduced fluorescence intensity
DichloromethaneMedium-
TolueneLow-

Experimental Protocols

The following protocols provide a general framework for conducting fluorescence spectroscopy of this compound. Instrument parameters should be optimized for the specific spectrofluorometer being used.

Preparation of Stock and Working Solutions

Materials:

  • This compound (HINA)

  • Deionized water

  • Appropriate buffers (e.g., phosphate buffer for pH control)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution (1 mM): Accurately weigh 12.31 mg of HINA and dissolve it in 100 mL of deionized water in a volumetric flask.

  • Working Solutions (e.g., 10 µM): Prepare working solutions by diluting the stock solution with the appropriate buffer or solvent to the desired concentration. For pH-dependent studies, use a series of buffers with varying pH values (e.g., from pH 4 to 10).

Steady-State Fluorescence Spectroscopy

Instrumentation:

  • A calibrated spectrofluorometer equipped with an excitation and emission monochromator and a suitable detector (e.g., a photomultiplier tube).

Procedure:

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

    • Set the excitation and emission slit widths (e.g., 5 nm).

  • Measurement:

    • Fill a quartz cuvette with the blank solution (the buffer or solvent used to prepare the working solution).

    • Place the cuvette in the sample holder and record a blank spectrum to subtract the background signal.

    • Replace the blank with the HINA working solution.

    • For Emission Spectrum: Set the excitation wavelength to the absorption maximum (e.g., 385 nm for alkaline solutions) and scan a range of emission wavelengths (e.g., 400 nm to 700 nm).

    • For Excitation Spectrum: Set the emission wavelength to the emission maximum (e.g., 525 nm for alkaline solutions) and scan a range of excitation wavelengths (e.g., 300 nm to 500 nm).

  • Data Analysis:

    • Subtract the blank spectrum from the sample spectrum.

    • Determine the wavelength of maximum emission and excitation intensity.

pH Titration using Fluorescence Spectroscopy

Procedure:

  • Prepare a series of HINA working solutions in buffers of varying pH (e.g., from pH 4 to 10).

  • For each sample, record the fluorescence emission spectrum as described in the steady-state protocol.

  • Plot the fluorescence intensity at the emission maximum as a function of pH.

  • Determine the pKa from the inflection point of the resulting sigmoidal curve.

Diagrams

Experimental Workflow for Fluorescence Spectroscopy

experimental_workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis stock Prepare 1 mM HINA Stock Solution working Prepare 10 µM HINA Working Solution in Buffer stock->working blank Record Blank Spectrum working->blank sample Record Sample Spectrum blank->sample subtract Subtract Blank from Sample sample->subtract plot Plot Spectra and Analyze subtract->plot

Caption: A streamlined workflow for conducting fluorescence spectroscopy of this compound.

Excited State Intramolecular Proton Transfer (ESIPT) Mechanism

esipt_mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) Enol Enol Form (Intramolecular H-bond) Enol_star Excited Enol Form Enol->Enol_star Absorption (hν) Enol_star->Enol Non-radiative decay Keto_star Excited Keto Tautomer Enol_star->Keto_star ESIPT Keto_star->Enol Fluorescence (hν')

Caption: The proposed ESIPT mechanism responsible for the fluorescence of this compound.

References

Application of 3-Hydroxypyridine-4-carboxaldehyde in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

3-Hydroxypyridine-4-carboxaldehyde is a versatile heterocyclic compound that serves as a crucial scaffold and starting material in medicinal chemistry. Its unique chemical structure, featuring a pyridine ring substituted with both a hydroxyl and an aldehyde group, imparts a rich and varied reactivity, making it an excellent building block for the synthesis of a wide array of biologically active molecules.[1] Its structural similarity to pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, allows it to be used in mechanistic studies of PLP-dependent enzymes.[1] The pyridine moiety itself is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in approved drugs.[1]

The primary applications of this compound in medicinal chemistry research can be categorized as follows:

  • Iron Chelators: The scaffold of this compound is fundamental to the development of 3-hydroxypyridin-4-ones (HPOs), a significant class of orally active iron chelators.[2] These bidentate ligands form stable hexadentate complexes with ferric iron (Fe³⁺) in a 3:1 ligand-to-iron ratio.[2] This property is crucial for treating iron overload disorders like β-thalassemia.[3] The effectiveness of these chelators is often quantified by their pFe³⁺ value, which represents the negative logarithm of the free Fe³⁺ concentration at physiological pH. Higher pFe³⁺ values indicate stronger iron binding affinity.

  • Anticancer Agents: Derivatives of this compound have demonstrated potential as anticancer agents.[1] The mechanism of action for some of these compounds involves the induction of ferroptosis, an iron-dependent form of programmed cell death, by combining the iron-chelating moiety with radical-scavenging components.

  • Antimicrobial Agents: Schiff bases and other derivatives of this compound have shown promising antimicrobial activity against a range of bacteria and fungi.[1] The formation of metal complexes with these Schiff bases can further enhance their antimicrobial potency.

  • Anti-inflammatory Agents: The anti-inflammatory properties of 3-hydroxypyridin-4-one derivatives have been investigated.[4] The proposed mechanism for their anti-inflammatory action is linked to their iron-chelating ability, which can inhibit the activity of heme-dependent enzymes like cyclooxygenase (COX) that are involved in the inflammatory cascade.[4]

  • Agents for Neurodegenerative Diseases: The role of metal ion dysregulation, particularly iron, in the pathology of Alzheimer's disease has led to the exploration of 3-hydroxypyridin-4-one derivatives as therapeutic agents.[5] These compounds can chelate excess iron in the brain, potentially reducing oxidative stress and inhibiting the aggregation of amyloid-β plaques.[5] Some derivatives have also been designed to act as acetylcholinesterase (AChE) inhibitors.

Data Presentation

Iron Chelating Activity of 3-Hydroxypyridin-4-one Derivatives
CompoundModificationpFe³⁺Reference
Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one)-19.4[1]
1-ethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one1-ethyl, 2-(1'-hydroxyethyl)21.4[1]
1,6-dimethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one1,6-dimethyl, 2-(1'-hydroxyethyl)21.5[1]
CP502 (1,6-dimethyl-3-hydroxy-4-(1H)-pyridinone-2-carboxy-(N-methyl)-amide)1,6-dimethyl, 2-carboxy-(N-methyl)-amide21.7[6]
Hexadentate 3,4-HOPO Ligand 1Tripodal acid conjugate>30[3]
Monomeric Chelator 14Hexadentate ligand30.37[7]
Compound 9cCinnamic acid conjugate18.59[8]
Anticancer Activity of this compound Derivatives
CompoundCell LineIC₅₀ (µM)Reference
Compound 3dMCF-7 (Breast)43.4[8]
Compound 4dMCF-7 (Breast)39.0[8]
Compound 3dMDA-MB-231 (Breast)35.9[8]
Compound 4dMDA-MB-231 (Breast)35.1[8]
Thiobarbiturate-s-triazine hydrazoneHepG2 (Liver)3.8 µg/mL[9]
Thiobarbiturate-s-triazine hydrazoneHCT-116 (Colon)1.9 µg/mL[9]
Antimicrobial Activity of this compound Derivatives
Compound/Derivative ClassMicroorganismMIC (mg/mL)Reference
3-Hydroxypyridine-4-one derivative 5S. aureus0.008-0.06[2]
3-Hydroxypyridine-4-one derivative 6cS. aureus0.032[2]
3-Hydroxypyridine-4-one derivative 6cE. coli0.032[2]
Schiff base L1C. albicans0.037 mM[10]
Schiff base L4C. albicans0.048 mM[10]
Anti-inflammatory Activity of 3-Hydroxypyridin-4-one Derivatives
CompoundModelDose% Inhibition of EdemaReference
Compound ACarrageenan-induced paw edema20 mg/kg67%[11]
Compound BCarrageenan-induced paw edema400 mg/kgSignificant inhibition[11]
Compound CCarrageenan-induced paw edema200 mg/kgSignificant inhibition[11]
Compound ACroton oil-induced ear edema20 mg/kg37%[11]
Compound BCroton oil-induced ear edema400 mg/kg43%[11]
Compound CCroton oil-induced ear edema200 mg/kg50%[11]
Indomethacin (Standard)Carrageenan-induced paw edema10 mg/kg60%[11]
Indomethacin (Standard)Croton oil-induced ear edema-65%[11]
Anti-Alzheimer's Disease Activity of 3-Hydroxypyridin-4-one Derivatives
CompoundTargetIC₅₀ (nM)Reference
((1-(4-methoxyphenethyl)piperidin-4-yl)amino)methyl)-5-hydroxy-1-methylpyridin-4(1H)-one (VIId)Acetylcholinesterase143.09

Experimental Protocols

Synthesis of 3-Hydroxypyridin-4-one Derivatives (General Procedure)

This protocol describes a general method for synthesizing 3-hydroxypyridin-4-ones, key iron-chelating agents, starting from a pyran-4-one precursor like maltol.

Materials:

  • 3-Hydroxy-2-methyl-4-pyrone (Maltol)

  • Primary amine (e.g., methylamine)

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Water

Procedure:

  • Dissolve 3-hydroxy-2-methyl-4-pyrone in ethanol in a round-bottom flask.

  • Add the primary amine to the solution.

  • Acidify the mixture with hydrochloric acid and reflux for several hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a sodium hydroxide solution to precipitate the product.

  • Filter the crude product, wash it with cold water, and dry it under a vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-hydroxypyridin-4-one derivative.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Schiff Base Derivatives (General Procedure)

This protocol outlines the synthesis of Schiff bases from this compound and a primary amine.

Materials:

  • This compound

  • Substituted aniline or other primary amine

  • Ethanol

Procedure:

  • Dissolve an equimolar amount of this compound in ethanol.

  • Add an equimolar amount of the respective substituted aniline to the solution.

  • Reflux the reaction mixture for 1-2 hours.

  • Allow the solution to cool to room temperature, during which the Schiff base product will precipitate.

  • Filter the precipitate, wash it with cold ethanol, and dry it to obtain the pure Schiff base.

  • Characterize the product using IR, ¹H NMR, and ¹³C NMR spectroscopy.

In Vitro Iron Chelation Assay (Spectrophotometric Method)

This protocol determines the iron-binding capacity of a 3-hydroxypyridin-4-one derivative.

Materials:

  • 3-Hydroxypyridin-4-one derivative

  • Ferric chloride (FeCl₃) solution (in 0.1 M HCl)

  • HEPES buffer (pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the chelator in a suitable solvent (e.g., water, DMSO).

  • In a series of microcentrifuge tubes, add increasing concentrations of the chelator to a fixed concentration of FeCl₃ in HEPES buffer.

  • Incubate the mixtures at room temperature for 30 minutes to allow for complex formation.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the iron-chelator complex.

  • The stoichiometry of the complex can be determined using a Job's plot or the mole-ratio method. The stability constant (and subsequently pFe³⁺) can be calculated from the spectrophotometric data.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • This compound derivative

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth within the 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard for bacteria).

  • Add the inoculum to each well containing the diluted compound.

  • Include positive (microorganism with a known antibiotic), negative (broth only), and vehicle (microorganism with solvent) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • This compound derivative

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

This protocol evaluates the anti-inflammatory effect of a compound in a rat model.

Materials:

  • 3-Hydroxypyridin-4-one derivative

  • Wistar rats

  • Carrageenan solution (1%)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Divide the rats into groups: control (vehicle), standard drug, and test compound groups (different doses).

  • Administer the test compound or standard drug intraperitoneally or orally.

  • After a set time (e.g., 30 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group.

Mandatory Visualization

G cluster_synthesis Synthetic Pathways cluster_applications Medicinal Chemistry Applications 3HP4C This compound SchiffBase Schiff Base Derivatives 3HP4C->SchiffBase Condensation PrimaryAmine Primary Amine PrimaryAmine->SchiffBase HPO 3-Hydroxypyridin-4-ones (HPOs) PrimaryAmine->HPO Maltol Maltol (Pyran-4-one) Maltol->HPO Reaction with Amine Anticancer Anticancer Activity SchiffBase->Anticancer Antimicrobial Antimicrobial Activity SchiffBase->Antimicrobial HPO->Anticancer Antiinflammatory Anti-inflammatory Activity HPO->Antiinflammatory Neuroprotection Neuroprotection (e.g., Alzheimer's) HPO->Neuroprotection IronChelation Iron Chelation Therapy HPO->IronChelation

Caption: Synthetic routes and applications of this compound.

G cluster_workflow Experimental Workflow: Antimicrobial Susceptibility Testing Start Prepare stock solution of 3-HP-4-C derivative Dilution Serial two-fold dilutions in 96-well plate Start->Dilution Inoculum Prepare standardized microbial inoculum Dilution->Inoculum Addition Add inoculum to wells Inoculum->Addition Incubation Incubate at 37°C for 18-24h Addition->Incubation Measurement Observe for visible growth inhibition Incubation->Measurement Result Determine Minimum Inhibitory Concentration (MIC) Measurement->Result

Caption: Workflow for antimicrobial susceptibility testing.

G cluster_pathway Proposed Anti-inflammatory Mechanism of HPOs InflammatoryStimuli Inflammatory Stimuli ArachidonicAcid Arachidonic Acid InflammatoryStimuli->ArachidonicAcid Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins COX COX Cyclooxygenase (COX) Enzymes (Heme-dependent) Inflammation Inflammation Prostaglandins->Inflammation HPO 3-Hydroxypyridin-4-one (HPO) HPO->COX Inhibits by chelating iron Fe_HPO_Complex Fe-HPO Complex HPO->Fe_HPO_Complex Iron Iron (Fe³⁺) Iron->Fe_HPO_Complex

Caption: Anti-inflammatory mechanism of HPOs.

G cluster_pathway Role of Iron Chelation in Alzheimer's Disease Iron Excess Brain Iron (Fe³⁺) ROS Reactive Oxygen Species (ROS) Production Iron->ROS Abeta Amyloid-β (Aβ) Aggregation Iron->Abeta Tau Tau Hyperphosphorylation Iron->Tau Fe_HPO_Complex Fe-HPO Complex (Excreted) Iron->Fe_HPO_Complex NeuronalDamage Neuronal Damage ROS->NeuronalDamage Abeta->NeuronalDamage Tau->NeuronalDamage HPO 3-Hydroxypyridin-4-one (HPO) HPO->Fe_HPO_Complex Fe_HPO_Complex->NeuronalDamage Reduces

Caption: Iron chelation in Alzheimer's disease.

References

Application Notes and Protocols: 3-Hydroxypyridine-4-carboxaldehyde Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 3-Hydroxypyridine-4-carboxaldehyde derivatives as a promising class of anticancer agents. The document outlines their cytotoxic effects on various cancer cell lines, delves into their potential mechanisms of action, and provides detailed protocols for their synthesis and biological evaluation.

Introduction

This compound, a derivative of vitamin B6, serves as a versatile scaffold for the synthesis of novel compounds with significant therapeutic potential. Its derivatives, particularly Schiff bases and thiosemicarbazones, have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including anticancer properties. These compounds can chelate metal ions and interact with various biological targets, leading to the inhibition of cancer cell proliferation and induction of cell death. This document aims to provide researchers with the necessary information to explore and advance the development of these compounds as effective anticancer drugs.

Data Presentation: Cytotoxicity of Pyridine Carboxaldehyde Derivatives

The following tables summarize the in vitro anticancer activity of various pyridine carboxaldehyde derivatives, including Schiff bases and thiosemicarbazones, against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), providing a quantitative measure of their cytotoxic potential.

Table 1: IC50 Values (µM) of Pyridine Carboxaldehyde Schiff Base Derivatives and their Metal Complexes

Compound/ComplexHeLa (Cervical Cancer)MCF-7 (Breast Cancer)HCT-116 (Colon Cancer)HepG2 (Liver Cancer)A549 (Lung Cancer)Reference
Ruthenium Complex with 4-Pyridine Carboxaldehyde Schiff BaseSelective ActivitySelective Activity---[1]
Palladium(II) Complex with 3-Pyridine Carboxaldehyde Schiff Base-10.60-10.60-[1]
Zinc(II) Complexes with Pyridine-based Schiff Bases-Cytotoxic---[1]
Copper(II) Complex with Pyridine-based Schiff BaseMildly Cytotoxic5.95Mildly Cytotoxic--[1]

Table 2: IC50 Values (µM) of Pyridine Carboxaldehyde Thiosemicarbazone Derivatives and their Metal Complexes

Compound/ComplexHeLa (Cervical Cancer)MCF-7 (Breast Cancer)K562 (Leukemia)M-14 (Melanoma)A549 (Lung Cancer)Reference
Pyridine-2-carbaldehyde thiosemicarbazone-<0.55 - 4.88---[2]
2-acetylpyridine-4-cyclohexyl thiosemicarbazone-<0.55 - 4.88---[2]
2-formylpyridin-4-N-ethyl-thiosemicarbazone-<0.55 - 4.88---[2]
Platinum(II) Complex of 3-Hydroxypyridine-2-carboxaldehyde N(4)-Methyl Thiosemicarbazone107.16----[3]
Platinum(II) Complex of 3-Hydroxypyridine-2-carboxaldehyde N(4)-Pyrrolidinyl Thiosemicarbazone132.13----[3]
2-hydroxynaphthaldehyde thiosemicarbazone--0.307.30-[2]
Hydroxypiperidine-substituted thiosemicarbazone (5f)----0.58[4]

Mechanism of Action

This compound derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest. These events are often triggered by the modulation of key signaling pathways crucial for cancer cell survival and proliferation.

Signaling Pathways

Two of the most critical signaling pathways implicated in the anticancer activity of these compounds are the MAPK and PI3K/Akt pathways.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and apoptosis.[5] Dysregulation of the MAPK pathway is a common feature in many cancers.[5] Certain Schiff base derivatives have been shown to induce apoptosis through the modulation of this pathway.[6]

  • PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Pathway: The PI3K/Akt/mTOR signaling cascade is a critical pathway that promotes cell survival and growth.[7][8] Inhibition of this pathway is a key strategy in cancer therapy.[8][9] Several pyridine derivatives have been identified as inhibitors of PI3K/mTOR.[10]

Visualizations

Experimental Workflow for Evaluating Anticancer Activity

experimental_workflow Experimental Workflow for Anticancer Drug Screening cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis synthesis Synthesis of 3-Hydroxypyridine-4- carboxaldehyde Derivatives mtt MTT Assay (Cytotoxicity Screening) synthesis->mtt Test Compounds ic50 IC50 Determination mtt->ic50 Viability Data apoptosis Annexin V-FITC/PI Assay (Apoptosis Analysis) western_blot Western Blot (Protein Expression) apoptosis->western_blot pathway_analysis Signaling Pathway Elucidation apoptosis->pathway_analysis cell_cycle Flow Cytometry (Cell Cycle Analysis) cell_cycle->western_blot cell_cycle->pathway_analysis western_blot->pathway_analysis ic50->apoptosis ic50->cell_cycle

Caption: Workflow for anticancer evaluation.

MAPK Signaling Pathway Inhibition

mapk_pathway MAPK Signaling Pathway Inhibition compound This compound Derivative raf Raf compound->raf ras Ras ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation apoptosis Apoptosis erk->apoptosis

Caption: Inhibition of the MAPK pathway.

PI3K/Akt Signaling Pathway Inhibition

pi3k_akt_pathway PI3K/Akt Signaling Pathway Inhibition compound This compound Derivative pi3k PI3K compound->pi3k rtk Receptor Tyrosine Kinase (RTK) rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis survival Cell Survival & Growth mtor->survival

Caption: Inhibition of the PI3K/Akt pathway.

Experimental Protocols

Synthesis of this compound Schiff Base Derivatives

This protocol describes a general method for the synthesis of Schiff base derivatives.

Materials:

  • This compound

  • Appropriate primary amine (e.g., substituted anilines, amino acids)

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

Procedure:

  • Dissolve equimolar amounts of this compound and the selected primary amine in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the final product using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

MTT Assay for Cell Viability

This protocol is for determining the cytotoxic effects of the synthesized compounds on cancer cells.

Materials:

  • Synthesized this compound derivatives

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for another 48-72 hours.

  • Following the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Annexin V-FITC/PI Apoptosis Assay

This protocol is used to quantify apoptosis induced by the test compounds.

Materials:

  • Cancer cells treated with test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the IC50 concentration of the test compound for 24-48 hours.

  • Harvest the cells (including floating and adherent cells) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of the test compounds on the cell cycle distribution.

Materials:

  • Cancer cells treated with test compounds

  • Cold 70% ethanol

  • PBS (Phosphate-Buffered Saline)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Treat cells with the IC50 concentration of the test compound for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.

  • Add PI staining solution and incubate for 15 minutes in the dark at room temperature.

  • Analyze the DNA content of the cells by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for detecting the expression levels of proteins involved in signaling pathways.

Materials:

  • Cancer cells treated with test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with the test compound for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL detection reagent and an imaging system.

  • Use β-actin as a loading control to normalize protein expression.

Conclusion

Derivatives of this compound represent a promising scaffold for the development of novel anticancer agents. Their ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways like MAPK and PI3K/Akt highlights their therapeutic potential. The protocols provided herein offer a framework for the synthesis and comprehensive biological evaluation of these compounds, facilitating further research and drug development efforts in the field of oncology. Further investigations into structure-activity relationships and in vivo efficacy are warranted to advance these promising compounds towards clinical application.

References

Application Notes and Protocols: 3-Hydroxypyridine-4-carboxaldehyde in Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypyridine-4-carboxaldehyde and its derivatives are versatile building blocks in the design and synthesis of novel fluorescent probes. The inherent chemical properties of this scaffold, namely the nucleophilic reactivity of the aldehyde group and the metal-chelating ability of the 3-hydroxy-4-pyridinone tautomer, make it an excellent candidate for developing sensors for various biological analytes and environmental monitoring.[1] These probes are instrumental in advancing our understanding of cellular processes, disease diagnostics, and drug discovery.[2][][4]

This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of fluorescent probes, with a particular focus on metal ion detection.

Design Principles of Fluorescent Probes

The functionality of fluorescent probes derived from this compound is primarily based on two key mechanisms:

  • Chelation-Induced Fluorescence Modulation: The 3-hydroxy-4-pyridinone moiety is an effective chelating agent for various metal ions, particularly hard metal ions like Fe(III), Al(III), and Ga(III).[1] This binding event can alter the electronic properties of the fluorophore, leading to a detectable change in fluorescence intensity ("turn-on" or "turn-off" response). This principle is widely used for the detection of metal ions in biological systems.[5][6]

  • Reaction-Based Sensing: The aldehyde group of this compound can readily react with specific nucleophiles.[1] This reactivity can be harnessed to design probes that respond to specific analytes through covalent bond formation, which in turn modulates the fluorescence output. A common strategy involves the formation of an imine, which can disrupt or restore a photoinduced electron transfer (PET) quenching pathway.[7]

Applications in Fluorescent Probe Development

The primary application of this compound in this context is the development of chemosensors for metal ions. Functionalizing existing fluorophores, such as rhodamine, with a 3-hydroxy-4-pyridinone recognition unit allows for the sensitive and selective detection of Fe(III).[5][6] Beyond metal ions, the reactive aldehyde group opens possibilities for designing probes for other biologically relevant molecules, such as cysteine.[1]

Quantitative Data Presentation

The following table summarizes the photophysical properties of representative fluorescent probes derived from or related to the 3-hydroxypyridine scaffold.

Probe/DerivativeAnalyteExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Key FeaturesReference
Rhodamine 110-monoHPO Fe(III)489 (in quinoid form)521 (in quinoid form)Not specified"Turn-off" sensor for Fe(III).[5][6]
Amino Boron Dipyrromethene (BDP) AldehydesNot specifiedNot specified~0.05 (amine form), ~0.4 (imine form)"Turn-on" sensor upon imine formation.[7]
Amino Rosamine AldehydesNot specifiedNot specifiedLow (amine form), Increased (imine form)"Turn-on" sensor upon imine formation.[7]
ExSO3H (Deferasirox Derivative) Fe(III)330500 (quenched by Fe(III))Not specifiedColorimetric and "turn-off" fluorescent sensor for Fe(III).[8]

Experimental Protocols

Protocol 1: Synthesis of a Rhodamine-Based Fe(III) Probe

This protocol is a generalized procedure based on the functionalization of rhodamine platforms with 3-hydroxy-4-pyridinone units.[5][6]

Materials:

  • Rhodamine 110

  • 3-Benzyloxy-1-(3'-carboxypropyl)-2-methyl-4-pyridinone

  • Coupling agents (e.g., TBTU)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DCM)

  • Reagents for debenzylation (e.g., BCl₃ or H₂/Pd-C)

Procedure:

  • Amide Coupling: Dissolve Rhodamine 110 and 3-benzyloxy-1-(3'-carboxypropyl)-2-methyl-4-pyridinone in anhydrous DCM.

  • Add a coupling agent (e.g., TBTU) and an organic base (e.g., DIPEA) to the mixture.

  • Stir the reaction at room temperature for several hours until completion, monitoring by TLC.

  • Purify the resulting mono- and di-functionalized rhodamine derivatives by column chromatography.

  • Deprotection: Dissolve the purified benzylated product in a suitable solvent.

  • Perform debenzylation using an appropriate method, such as treatment with BCl₃ or catalytic hydrogenation (H₂/Pd-C), to yield the final 3-hydroxy-4-pyridinone functionalized probe.

  • Purify the final product.

Protocol 2: General Procedure for Live Cell Imaging

This protocol provides a general workflow for staining and imaging live cells with a fluorescent probe.[9]

Materials:

  • Fluorescent probe stock solution (e.g., in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Live cells cultured on a suitable imaging dish or plate

  • Fluorescence microscope

Procedure:

  • Probe Loading:

    • Prepare a working solution of the fluorescent probe by diluting the stock solution in cell culture medium or a suitable buffer to the desired final concentration.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS.

    • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells 2-3 times with pre-warmed PBS or HBSS to remove any unbound probe.

  • Imaging:

    • Add fresh pre-warmed buffer or medium to the cells.

    • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific probe.

    • If applicable, introduce the analyte of interest (e.g., a solution containing Fe(III)) and acquire time-lapse images to monitor the fluorescence response.

Mandatory Visualizations

experimental_workflow cluster_synthesis Probe Synthesis cluster_imaging Live Cell Imaging start Start: Rhodamine 110 & Pyridinone Derivative coupling Amide Coupling (TBTU, DIPEA, DCM) start->coupling purification1 Column Chromatography coupling->purification1 deprotection Debenzylation (BCl3 or H2/Pd-C) purification1->deprotection purification2 Final Purification deprotection->purification2 end_synthesis End: Fe(III) Probe purification2->end_synthesis start_imaging Start: Cultured Cells probe_loading Probe Loading (15-60 min, 37°C) start_imaging->probe_loading washing Washing (2-3x with PBS) probe_loading->washing imaging Fluorescence Microscopy washing->imaging analyte_addition Analyte Addition (e.g., Fe(III)) imaging->analyte_addition data_acquisition Time-Lapse Imaging analyte_addition->data_acquisition end_imaging End: Data Analysis data_acquisition->end_imaging

Caption: Experimental workflow for probe synthesis and live cell imaging.

signaling_pathway cluster_probe Fluorescent Probe cluster_analyte Analyte cluster_complex Probe-Analyte Complex probe Rhodamine-HPO Probe (Fluorescence OFF) complex Rhodamine-HPO-Fe(III) Complex (Fluorescence ON/Quenched) probe->complex Chelation fe3 Fe(III) Ion fe3->complex Binding

Caption: Chelation-based detection mechanism of an Fe(III) fluorescent probe.

logical_relationship cluster_components Components cluster_probe_state Probe State cluster_reaction Reaction title Probe Design Logic: Reaction-Based Sensing fluorophore Fluorophore probe_off Fluorescence OFF (PET Quenching) fluorophore->probe_off quencher Quencher (e.g., Amine Group) quencher->probe_off linker Linker linker->probe_off imine_formation Imine Formation probe_off->imine_formation probe_on Fluorescence ON (PET Blocked) aldehyde Aldehyde Analyte aldehyde->imine_formation imine_formation->probe_on

Caption: Logical relationship for a reaction-based "turn-on" fluorescent probe.

References

Application Notes and Protocols for Enzymatic Studies of 3-Hydroxypyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the enzymatic interactions of 3-Hydroxypyridine-4-carboxaldehyde (HPC). Due to the limited availability of direct enzymatic kinetic data for HPC in published literature, this document focuses on providing the rationale and detailed protocols for evaluating HPC as a potential substrate for aldehyde dehydrogenases and as a modulator of pyridoxal phosphate (PLP)-dependent enzymes. Furthermore, a protocol for studying the well-documented non-enzymatic transamination reactions involving HPC is included, as it provides a valuable model for understanding its potential biological activities.

Application Note 1: Investigating this compound as a Potential Substrate for Aldehyde Dehydrogenases

Introduction: Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes that catalyze the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1][2] Given that this compound (HPC) possesses an aldehyde functional group, it is a plausible candidate as a substrate for various ALDH isoenzymes. Characterizing the kinetics of HPC oxidation by ALDHs can provide insights into its metabolic fate and potential pharmacological effects.

Workflow for Screening HPC as an ALDH Substrate:

ALDH_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Reagents Prepare Assay Buffer, HPC Stock, NAD+ Stock, and ALDH Enzyme Solution Plate Prepare 96-well plate with all components except enzyme Reagents->Plate Dispense Start Initiate reaction by adding ALDH to each well Plate->Start Pre-incubate Incubate Incubate at 37°C Start->Incubate Measure Measure absorbance at 450 nm (or NADH at 340 nm) at multiple time points Incubate->Measure Plot Plot Absorbance vs. Time to determine initial velocity (V₀) Measure->Plot Kinetics Plot V₀ vs. [HPC] and fit to Michaelis-Menten equation Plot->Kinetics Params Determine Km and Vmax Kinetics->Params

Caption: Workflow for determining the kinetic parameters of HPC with ALDH.

Experimental Protocol: ALDH Activity Assay with HPC

This protocol is adapted from commercially available colorimetric ALDH activity assay kits and can be used to determine the kinetic parameters of HPC with a chosen ALDH isoenzyme.[3][4][5][6]

Materials:

  • Purified ALDH enzyme (e.g., human recombinant ALDH1A1, ALDH2)

  • This compound (HPC)

  • NAD+ (or NADP+, depending on the enzyme)

  • Acetaldehyde (as a positive control substrate)

  • ALDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • NADH detection reagent (e.g., a tetrazolium salt like WST-1 or a probe that generates a colored product upon reduction by NADH)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 450 nm (for colorimetric assays) or 340 nm (for direct NADH detection)

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of HPC in a suitable solvent (e.g., DMSO or water). Further dilute in ALDH Assay Buffer to create a range of working concentrations (e.g., 0, 10, 25, 50, 100, 250, 500 µM).

    • Prepare a 10 mM stock solution of NAD+ in ALDH Assay Buffer.

    • Prepare the NADH detection reagent according to the manufacturer's instructions.

    • Prepare the ALDH enzyme solution at a suitable concentration in cold ALDH Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Reaction:

    • Set up the reactions in a 96-well plate. For each concentration of HPC, prepare a test well and a background control well (without enzyme).

    • To each well, add the following in order:

      • ALDH Assay Buffer to a final volume of 100 µL.

      • 20 µL of each HPC working solution.

      • 10 µL of 10 mM NAD+.

      • 10 µL of the NADH detection reagent.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the ALDH enzyme solution to the test wells and 10 µL of ALDH Assay Buffer to the background control wells.

    • Immediately start measuring the absorbance at 450 nm (or 340 nm if detecting NADH directly) in kinetic mode for 30-60 minutes at 37°C, taking readings every 1-2 minutes.

  • Data Analysis:

    • For each HPC concentration, subtract the absorbance readings of the background control from the test wells.

    • Plot the change in absorbance versus time. The initial linear portion of this curve represents the initial velocity (V₀).

    • Convert the V₀ (in absorbance units/min) to µmol/min using the molar extinction coefficient of the product (or NADH).

    • Plot V₀ versus the HPC concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Data Presentation (Hypothetical Data):

SubstrateEnzymeKm (µM)Vmax (µmol/min/mg)
AcetaldehydeALDH1A1152.5
HPC ALDH1A1 [Experimental Value] [Experimental Value]
AcetaldehydeALDH215.8
HPC ALDH2 [Experimental Value] [Experimental Value]

Application Note 2: this compound as a Potential Modulator of Pyridoxal Phosphate (PLP)-Dependent Enzymes

Introduction: Pyridoxal 5'-phosphate (PLP) is a versatile coenzyme essential for the function of a wide array of enzymes, primarily those involved in amino acid metabolism.[7][8] HPC is a close structural analog of PLP. This similarity suggests that HPC could act as a competitive inhibitor by binding to the active site of PLP-dependent enzymes, or potentially as a substrate mimic.[9] Investigating HPC's interaction with these enzymes is crucial for understanding its potential as a therapeutic agent or a tool for studying enzyme mechanisms.

Mechanism of Competitive Inhibition:

Inhibition_Mechanism E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (HPC) ES->E + P P Product (P)

Caption: Competitive inhibition of a PLP-dependent enzyme by HPC.

Experimental Protocol: Screening HPC as an Inhibitor of a PLP-Dependent Transaminase

This protocol provides a general method to assess the inhibitory potential of HPC against a PLP-dependent enzyme, such as a transaminase.

Materials:

  • Purified PLP-dependent enzyme (e.g., aspartate aminotransferase)

  • Natural substrates for the enzyme (e.g., L-aspartate and α-ketoglutarate)

  • PLP (as a coenzyme)

  • HPC

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Detection system for one of the products (e.g., a coupled enzyme assay that uses the product as a substrate and generates a detectable signal)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation:

    • Prepare the enzyme solution in Assay Buffer containing an appropriate concentration of PLP (e.g., 50 µM).

  • Inhibition Assay:

    • Prepare a stock solution of HPC and serially dilute it in Assay Buffer to obtain a range of concentrations.

    • In a 96-well plate, add the enzyme solution, HPC at various concentrations, and one of the substrates (e.g., L-aspartate).

    • Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the second substrate (e.g., α-ketoglutarate).

    • Monitor the reaction progress by measuring the change in absorbance at the appropriate wavelength for the detection system.

  • Data Analysis:

    • Calculate the initial reaction rates at each HPC concentration.

    • Plot the percentage of inhibition versus the logarithm of the HPC concentration.

    • Determine the IC50 value, which is the concentration of HPC that causes 50% inhibition of the enzyme activity.

    • To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform kinetic experiments by varying the concentration of one substrate at several fixed concentrations of HPC.

    • Generate Lineweaver-Burk plots (1/V vs. 1/[S]) to visualize the type of inhibition.

Data Presentation (Hypothetical Data):

EnzymeInhibitorIC50 (µM)Ki (µM)Mode of Inhibition
Aspartate AminotransferaseHPC [Experimental Value] [Experimental Value] [e.g., Competitive]
Alanine AminotransferaseHPC [Experimental Value] [Experimental Value] [e.g., Non-competitive]

Application Note 3: Protocol for Studying Non-Enzymatic Transamination with this compound

Introduction: HPC is known to participate in non-enzymatic transamination reactions with amino acids, which serve as a chemical model for the first half-reaction catalyzed by PLP-dependent transaminases.[9][10] Studying these reactions can elucidate the catalytic mechanism of HPC and provide a baseline for its interaction with biological systems.

Non-Enzymatic Transamination Reaction:

Transamination HPC HPC (Aldehyde) SchiffBase Schiff Base (Aldimine) HPC->SchiffBase + Amino Acid - H₂O AminoAcid Amino Acid KetoAcid α-Keto Acid PMP_analog Pyridoxamine Analog SchiffBase->PMP_analog Tautomerization + H₂O

Caption: Non-enzymatic transamination reaction between HPC and an amino acid.

Experimental Protocol: Spectrophotometric Monitoring of Non-Enzymatic Transamination

Materials:

  • This compound (HPC)

  • Amino acid (e.g., L-alanine, L-glutamate)

  • Reaction Buffer (e.g., 50 mM phosphate buffer, pH 7.4)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of HPC and the amino acid in the Reaction Buffer.

  • Kinetic Measurement:

    • Equilibrate the spectrophotometer and the reaction buffer to the desired temperature (e.g., 25°C or 37°C).

    • In a quartz cuvette, mix the Reaction Buffer and the amino acid solution.

    • Initiate the reaction by adding the HPC stock solution and mix quickly.

    • Immediately begin recording the UV-Vis spectrum at regular intervals (e.g., every minute) over the desired wavelength range (e.g., 250-500 nm). The formation of the Schiff base intermediate can often be monitored by an increase in absorbance at a specific wavelength.

  • Data Analysis:

    • Plot the absorbance at the characteristic wavelength of the Schiff base versus time.

    • Determine the initial rate of the reaction from the linear portion of the curve.

    • By varying the concentrations of HPC and the amino acid, the rate law and rate constants for the reaction can be determined.

While direct enzymatic kinetic data for this compound is currently scarce, its structural properties make it a compelling molecule for investigation in enzymology and drug discovery. The protocols outlined in these application notes provide a solid framework for researchers to systematically evaluate HPC as a potential substrate for aldehyde dehydrogenases and as a modulator of PLP-dependent enzymes. Such studies will be instrumental in elucidating the biological roles and therapeutic potential of this intriguing compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxypyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 3-Hydroxypyridine-4-carboxaldehyde, with a focus on improving reaction yields.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic method.

Method 1: Oxidation of 3-Hydroxy-4-pyridinemethanol

The oxidation of 3-hydroxy-4-pyridinemethanol is a common and direct route, frequently employing manganese dioxide (MnO₂). However, achieving high yields can be challenging.[1]

Issue 1: Low Yield and Formation of Byproducts

  • Question: My reaction yield is consistently low, and I observe a significant amount of a byproduct. How can I improve this?

  • Answer: Low yields in this oxidation are often due to over-oxidation of the desired aldehyde to 3-hydroxyisonicotinic acid.[1] Careful control of reaction conditions is crucial to minimize this.

    • Troubleshooting Steps:

      • Monitor the reaction closely: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the product and byproduct. The aldehyde is typically more nonpolar than the starting alcohol and the carboxylic acid byproduct.

      • Control Reaction Time and Temperature: Avoid prolonged reaction times and excessive temperatures, as these conditions favor over-oxidation. The optimal conditions will depend on the solvent and the activity of the MnO₂.

      • Optimize the Amount of MnO₂: The stoichiometry of MnO₂ is critical. An excess is necessary for complete conversion of the starting material, but a large excess can promote over-oxidation. Start with 5-10 equivalents of MnO₂ and optimize based on your results.

      • Ensure High-Quality MnO₂: The activity of manganese dioxide can vary significantly between batches and suppliers. For a more reproducible reaction, consider activating commercially available MnO₂.

Issue 2: Inconsistent Reaction Rates and Yields

  • Question: I am getting inconsistent results between different batches of the reaction. What could be the cause?

  • Answer: Inconsistency often stems from variations in the activity of the manganese dioxide.

    • Troubleshooting Steps:

      • Activate the MnO₂: A common procedure for activating MnO₂ involves treating it with dilute nitric acid, followed by extensive washing with water until the filtrate is neutral, and then drying thoroughly at a high temperature (e.g., 105°C for two days).

      • Use a Consistent Solvent: The choice of solvent can influence the reaction rate. Chloroform and dichloromethane are commonly used. Ensure the solvent is dry and of high purity.

Method 2: Directed Ortho-metalation of O-Protected 3-Hydroxypyridine

This method involves the protection of the hydroxyl group of 3-hydroxypyridine, followed by lithiation at the 4-position and subsequent formylation.

Issue 1: Low Yield of the Desired Product after Formylation

  • Question: After the lithiation and addition of DMF, I am getting a low yield of this compound. What are the likely causes?

  • Answer: Low yields in this multi-step synthesis can arise from several factors, including incomplete protection, inefficient lithiation, or side reactions.

    • Troubleshooting Steps:

      • Confirm Complete Protection: Ensure the hydroxyl group is fully protected before proceeding to the lithiation step. The choice of protecting group is important; the methoxymethyl (MOM) ether is a suitable option.[2][3] Monitor the protection reaction by TLC until all the starting material is consumed.

      • Optimize Lithiation Conditions:

        • Choice of Base: Strong, non-nucleophilic bases are preferred for the deprotonation of pyridines to avoid nucleophilic addition to the ring. Use of LDA (Lithium diisopropylamide) or s-BuLi is common.

        • Temperature Control: The lithiation must be performed at low temperatures (typically -78 °C) to prevent side reactions.

        • Anhydrous Conditions: This reaction is highly sensitive to moisture. Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous.

      • Efficient Quenching with DMF: Add anhydrous N,N-dimethylformamide (DMF) at low temperature and allow the reaction to slowly warm to room temperature.

Issue 2: Difficulty with the Deprotection Step

  • Question: I am having trouble removing the protecting group without affecting the aldehyde. What are the recommended conditions?

  • Answer: The deprotection conditions must be chosen carefully to be effective on the protecting group while being mild enough to not degrade the final product.

    • Troubleshooting Steps for MOM-ether deprotection:

      • Acidic Hydrolysis: Mild acidic conditions are typically used to cleave MOM ethers. This can be achieved by using dilute HCl in a protic solvent like methanol or a mixture of trifluoroacetic acid (TFA) in dichloromethane.[2][4]

      • Monitor the Reaction: Follow the deprotection by TLC to ensure complete removal of the protecting group without prolonged exposure of the product to acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the MnO₂ oxidation of 3-hydroxy-4-pyridinemethanol?

A1: Reported yields for the MnO₂ oxidation of 3-hydroxy-4-pyridinemethanol to this compound are often in the range of 40-60%. Higher yields may be achievable with highly active MnO₂ and careful optimization of reaction conditions.

Q2: How can I purify the final product, this compound?

A2: The product is a solid and can be purified by either column chromatography or recrystallization.[5][6]

  • Column Chromatography: Silica gel is a suitable stationary phase. A mixture of ethyl acetate and hexane is a common eluent system.

  • Recrystallization: The choice of solvent for recrystallization will depend on the impurities present. A solvent in which the product is sparingly soluble at room temperature but readily soluble when hot is ideal.[7]

Q3: Are there alternative formylation methods for 3-hydroxypyridine?

A3: Yes, besides the directed ortho-metalation route, other formylation methods for phenolic compounds could potentially be adapted for 3-hydroxypyridine. These include:

  • Reimer-Tiemann Reaction: This reaction uses chloroform and a strong base for the ortho-formylation of phenols.[8][9][10][11] The conditions are typically biphasic and require heating.

  • Vilsmeier-Haack Reaction: This method employs a Vilsmeier reagent, generated from a substituted amide like DMF and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[12][13][14][15][16]

Q4: What are the safety precautions for handling the reagents in these syntheses?

A4:

  • Manganese Dioxide: While not highly toxic, it is a strong oxidizing agent and should be handled with care. Avoid inhalation of the dust.

  • Organolithium Reagents (n-BuLi, s-BuLi): These are highly pyrophoric and react violently with water. They must be handled under an inert atmosphere (argon or nitrogen) using syringe techniques.

  • Chloromethyl methyl ether (MOMCl): This is a known human carcinogen and should be handled with extreme caution in a well-ventilated fume hood.[17]

  • Phosphorus oxychloride (POCl₃): This is a corrosive and toxic chemical that reacts violently with water. Handle with appropriate personal protective equipment in a fume hood.

Data Presentation

Table 1: Comparison of Synthetic Routes to this compound

Synthetic RouteStarting MaterialKey ReagentsReported YieldAdvantagesDisadvantages
Oxidation 3-Hydroxy-4-pyridinemethanolMnO₂~40-60%Direct, one-step conversion.Risk of over-oxidation, variable MnO₂ activity.[1]
Directed Ortho-metalation 3-HydroxypyridineProtecting group (e.g., MOM-Cl), Strong base (e.g., s-BuLi), DMFModerate to GoodHigh regioselectivity.Multi-step, requires anhydrous conditions, use of hazardous reagents.
Reimer-Tiemann Reaction 3-HydroxypyridineCHCl₃, Strong base (e.g., NaOH)VariableUtilizes readily available reagents.Often gives moderate yields and can produce isomeric byproducts.[11]
Vilsmeier-Haack Reaction 3-HydroxypyridineDMF, POCl₃VariableEffective for electron-rich systems.Requires stoichiometric amounts of hazardous POCl₃.[13]

Experimental Protocols

Protocol 1: Oxidation of 3-Hydroxy-4-pyridinemethanol with Activated MnO₂
  • Activation of MnO₂: To 50 g of commercial MnO₂ in a large Büchner funnel, slowly add 80 mL of 10% nitric acid. After the addition is complete, wash the MnO₂ cake with a large volume of deionized water (2-3 L) until the filtrate is neutral. Dry the activated MnO₂ at 105°C for 48 hours.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-hydroxy-4-pyridinemethanol (1.0 eq.) in a suitable solvent (e.g., chloroform or dichloromethane).

  • Oxidation: Add activated MnO₂ (5-10 eq.) to the suspension. Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the MnO₂. Wash the celite pad with the solvent used for the reaction.

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization.

Protocol 2: Synthesis via Directed Ortho-metalation of MOM-protected 3-Hydroxypyridine

Step A: MOM Protection of 3-Hydroxypyridine [2][3]

  • Reaction Setup: To a solution of 3-hydroxypyridine (1.0 eq.) in anhydrous dichloromethane (DCM) under an argon atmosphere, add N,N-diisopropylethylamine (DIPEA) (4.0 eq.).

  • Protection: Cool the mixture to 0 °C and add chloromethyl methyl ether (MOMCl) (3.0 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography to obtain O-methoxymethyl-3-hydroxypyridine.

Step B: Ortho-lithiation and Formylation

  • Reaction Setup: In an oven-dried, three-necked flask under an argon atmosphere, dissolve the MOM-protected 3-hydroxypyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C. Add s-butyllithium (s-BuLi) (1.2 eq.) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 2 hours.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step C: MOM Deprotection [2][4]

  • Reaction Setup: Dissolve the crude product from Step B in a 15:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Deprotection: Stir the solution at room temperature for 12 hours, monitoring by TLC for the disappearance of the starting material.

  • Work-up: Dilute the reaction mixture with DCM and neutralize with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude this compound by column chromatography or recrystallization.

Visualizations

experimental_workflow_oxidation cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start 3-Hydroxy-4-pyridinemethanol oxidation Oxidation with activated MnO₂ in Chloroform (Reflux) start->oxidation filtration Filter through Celite oxidation->filtration concentration Concentrate filtration->concentration purification Column Chromatography or Recrystallization concentration->purification product 3-Hydroxypyridine- 4-carboxaldehyde purification->product logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield in MnO₂ Oxidation cause1 Over-oxidation to Carboxylic Acid problem->cause1 cause2 Inactive MnO₂ problem->cause2 cause3 Suboptimal Reaction Conditions problem->cause3 solution1a Monitor by TLC cause1->solution1a Identify byproduct solution1b Control Time & Temperature cause1->solution1b Minimize formation solution2 Activate MnO₂ cause2->solution2 Ensure reactivity solution3 Optimize Solvent & Reagent Stoichiometry cause3->solution3 Improve efficiency signaling_pathway_ortho_metalation cluster_step1 Step 1: Protection cluster_step2 Step 2: Lithiation & Formylation cluster_step3 Step 3: Deprotection start 3-Hydroxypyridine protection MOM-Cl, DIPEA start->protection protected O-MOM-3-hydroxypyridine protection->protected lithiation s-BuLi, -78°C protected->lithiation lithiated Lithiated Intermediate lithiation->lithiated formylation DMF lithiated->formylation formylated_protected MOM-protected Aldehyde formylation->formylated_protected deprotection Acidic Hydrolysis (e.g., TFA/DCM) formylated_protected->deprotection product 3-Hydroxypyridine- 4-carboxaldehyde deprotection->product

References

preventing over-oxidation of 3-hydroxy-4-pyridinemethanol during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Hydroxy-4-Pyridinemethanol

Welcome to the technical support center for the synthesis of 3-hydroxy-4-pyridinemethanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to its synthesis, with a particular focus on preventing over-oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of 3-hydroxy-4-pyridinemethanol?

The main challenge is the selective oxidation of the 4-methyl group of a suitable precursor, such as 3-hydroxy-4-picoline, to the corresponding primary alcohol without further oxidation to the aldehyde (3-hydroxy-4-pyridinecarboxaldehyde) or the carboxylic acid (3-hydroxy-4-pyridinecarboxylic acid). The pyridine ring and the hydroxyl group can also be sensitive to certain oxidizing conditions.

Q2: What is the common over-oxidation side product?

The most common over-oxidation product is 3-hydroxy-4-pyridinecarboxylic acid. This occurs when the initially formed alcohol is further oxidized under the reaction conditions. In some cases, the intermediate aldehyde, 3-hydroxy-4-pyridinecarboxaldehyde, may also be isolated as a byproduct.

Q3: What are the general strategies to prevent over-oxidation?

Preventing over-oxidation typically involves one or more of the following strategies:

  • Use of Mild and Selective Oxidizing Agents: Employing reagents that are known to selectively oxidize methyl groups or primary alcohols to aldehydes, and carefully controlling their stoichiometry.

  • Strict Control of Reaction Conditions: Managing temperature, reaction time, and the rate of addition of the oxidant to stop the reaction at the alcohol stage.

  • Use of Protecting Groups: Protecting the sensitive hydroxyl group on the pyridine ring to prevent side reactions and potentially influence the reactivity of the methyl group.

  • Alternative Synthetic Routes: Considering a synthetic pathway that avoids direct oxidation of the methyl group, for instance, by reducing the corresponding carboxylic acid or aldehyde.

Q4: Are there any enzymatic or electrochemical methods available?

Enzymatic and electrochemical methods offer potential for high selectivity under mild conditions.[1][2] Enzymatic hydroxylation using specific enzymes could directly convert the methyl group to a hydroxyl group.[2][3][4] Electrochemical oxidation can also be a controlled method for functionalizing organic molecules.[5][6] However, the development of specific protocols for 3-hydroxy-4-pyridinemethanol may require significant research and optimization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 3-hydroxy-4-pyridinemethanol.

Problem 1: Low to no conversion of the starting material (3-hydroxy-4-picoline).

  • Question: My reaction shows a significant amount of unreacted 3-hydroxy-4-picoline even after a prolonged reaction time. What could be the cause?

  • Answer:

    • Inactive Oxidant: The oxidizing agent may have degraded. For example, some chromium-based reagents are sensitive to moisture. Ensure the oxidant is fresh and handled under appropriate conditions.

    • Insufficient Temperature: The reaction temperature may be too low to initiate the oxidation. Gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS.

    • Catalyst Poisoning (if applicable): If a catalyst is used, it may be poisoned by impurities in the starting material or solvent. Purify the starting materials and use high-purity, dry solvents.

    • Incorrect Stoichiometry: The molar ratio of the oxidant to the substrate may be too low. Recalculate and ensure the correct stoichiometry is being used.

Problem 2: Formation of the over-oxidized product (3-hydroxy-4-pyridinecarboxylic acid) is the major outcome.

  • Question: The main product of my reaction is the carboxylic acid instead of the desired alcohol. How can I prevent this?

  • Answer:

    • Harsh Oxidizing Agent: The chosen oxidant is likely too strong. Consider switching to a milder reagent. For example, if you are using a strong oxidant like potassium permanganate, try a more selective one like manganese dioxide (MnO2) or pyridinium chlorochromate (PCC).[7]

    • Excess Oxidant: Using a large excess of the oxidizing agent will promote over-oxidation. Carefully control the stoichiometry, aiming for a 1:1 or slightly higher molar ratio of oxidant to substrate.

    • High Reaction Temperature: Elevated temperatures can accelerate the rate of over-oxidation. Perform the reaction at a lower temperature, even if it requires a longer reaction time.

    • Prolonged Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed or the maximum yield of the alcohol is observed.

Problem 3: A mixture of the alcohol, aldehyde, and carboxylic acid is obtained.

  • Question: My final product is a mixture of the desired alcohol and the aldehyde and carboxylic acid byproducts, making purification difficult. How can I improve the selectivity?

  • Answer:

    • Optimize Reaction Conditions: This is a classic selectivity problem. A systematic optimization of reaction parameters is needed. This includes testing different mild oxidants, lowering the reaction temperature, and carefully monitoring the reaction time.

    • Consider a Two-Step Approach: An alternative is to synthesize the aldehyde first using a mild oxidant and then reduce it to the alcohol. This can sometimes provide a cleaner product. For instance, oxidation with MnO2 is known to often stop at the aldehyde stage. The resulting 3-hydroxy-4-pyridinecarboxaldehyde can then be selectively reduced to 3-hydroxy-4-pyridinemethanol using a mild reducing agent like sodium borohydride.

    • Protecting Group Strategy: Protecting the phenolic hydroxyl group can alter the electronic properties of the ring and may improve the selectivity of the methyl group oxidation. The protecting group can be removed in a subsequent step.

Data Presentation

Table 1: Qualitative Comparison of Oxidizing Agents for the Synthesis of 3-Hydroxy-4-Pyridinemethanol

Oxidizing Agent/SystemSelectivity for AlcoholPotential for Over-oxidationTypical Reaction ConditionsNotes
Potassium Permanganate (KMnO4) LowVery HighBasic or acidic, variable temp.Strong, non-selective oxidant. Likely to form the carboxylic acid.
Chromium Trioxide (CrO3) / Jones Reagent Low to ModerateHighAcidic (H2SO4/acetone)Strong oxidant, will likely oxidize primary alcohols to carboxylic acids.
Pyridinium Chlorochromate (PCC) HighLow to ModerateAnhydrous CH2Cl2, room temp.Milder oxidant, often stops at the aldehyde stage from a primary alcohol.[7]
Manganese Dioxide (MnO2) HighLowInert solvent (e.g., CHCl3, acetone), refluxSelective for allylic and benzylic alcohols. Often used to prepare aldehydes from primary alcohols.
Catalytic O2/Air with Metal Catalysts ModerateModerate to HighHigh temp. and pressureCan be difficult to control selectivity.
Enzymatic Hydroxylation Potentially Very HighVery LowAqueous buffer, physiological temp.Highly selective but requires specific enzyme and optimization.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Mild Oxidation using Activated Manganese Dioxide

This protocol is a general guideline for the selective oxidation of a benzylic-type methyl group to a primary alcohol, which may be adapted for the synthesis of 3-hydroxy-4-pyridinemethanol from 3-hydroxy-4-picoline.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting material (3-hydroxy-4-picoline, 1 equivalent) in a suitable inert solvent (e.g., chloroform, dichloromethane, or acetone).

  • Addition of Oxidant: Add activated manganese dioxide (MnO2, 5-10 equivalents by weight) to the solution. The quality of the MnO2 is crucial for the success of the reaction.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the manganese salts. Wash the celite pad with the reaction solvent.

  • Purification: Combine the filtrate and washes, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired 3-hydroxy-4-pyridinemethanol.

Protocol 2: General Procedure for Reduction of 3-Hydroxy-4-Pyridinecarboxylic Acid

This protocol provides a general method for the reduction of the carboxylic acid to the alcohol, which is an alternative synthetic route.

  • Preparation of the Ester: Convert the 3-hydroxy-4-pyridinecarboxylic acid to its methyl or ethyl ester using standard methods (e.g., Fischer esterification with methanol or ethanol in the presence of a catalytic amount of sulfuric acid).

  • Reduction: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH4, 1.5-2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Ester: Cool the LiAlH4 suspension to 0 °C in an ice bath. Slowly add a solution of the methyl or ethyl ester of 3-hydroxy-4-pyridinecarboxylic acid in anhydrous THF to the suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quenching: Carefully quench the reaction by slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Work-up: Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate. Dry the combined organic phases over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Pathway Start 3-Hydroxy-4-picoline Alcohol 3-Hydroxy-4-pyridinemethanol (Desired Product) Start->Alcohol Mild Oxidation Aldehyde 3-Hydroxy-4-pyridinecarboxaldehyde (Intermediate/Byproduct) Alcohol->Aldehyde Oxidation CarboxylicAcid 3-Hydroxy-4-pyridinecarboxylic Acid (Over-oxidation Product) Aldehyde->CarboxylicAcid Further Oxidation

Caption: Synthetic pathway for 3-hydroxy-4-pyridinemethanol and its oxidation products.

Troubleshooting_Workflow Start Experiment Start CheckConversion Low Conversion? Start->CheckConversion CheckOverOx Over-oxidation? CheckConversion->CheckOverOx No IncreaseTemp Increase Temperature or Check Oxidant Activity CheckConversion->IncreaseTemp Yes DecreaseTemp Decrease Temperature or Use Milder Oxidant CheckOverOx->DecreaseTemp Yes OptimizeTime Optimize Reaction Time CheckOverOx->OptimizeTime No Success Successful Synthesis Failure Re-evaluate Strategy IncreaseTemp->Start DecreaseTemp->Start DecreaseTemp->Failure OptimizeTime->Success Oxidant_Selection center Desired Product: 3-Hydroxy-4-pyridinemethanol strong_oxidants Strong Oxidants (e.g., KMnO4, Jones) center->strong_oxidants High Risk of Over-oxidation mild_oxidants Mild Oxidants (e.g., MnO2, PCC) center->mild_oxidants Higher Selectivity enzymatic Enzymatic Methods center->enzymatic High Selectivity, Mild Conditions

References

Technical Support Center: Optimization of Reaction Conditions for Schiff Base Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis of Schiff bases.

Troubleshooting Guide

This guide addresses common issues encountered during Schiff base synthesis in a question-and-answer format.

Question 1: Why is my Schiff base yield unexpectedly low?

Answer:

Low yields in Schiff base synthesis can be attributed to several factors, primarily the reversible nature of the reaction. The formation of water as a byproduct can shift the equilibrium back towards the reactants, thereby reducing the product yield.[1] Additionally, the stability of both reactants and the Schiff base product is a critical factor. Schiff bases derived from aliphatic aldehydes, for instance, are often less stable and more susceptible to polymerization compared to those from aromatic aldehydes, which are stabilized by conjugation.[1] The pH of the reaction medium also plays a pivotal role; a non-optimal pH can either fail to activate the carbonyl group or protonate the amine, rendering it non-nucleophilic.[1]

Troubleshooting Steps:

  • Water Removal: Actively remove water from the reaction mixture as it forms. This can be accomplished by:

    • Azeotropic Distillation: Use a Dean-Stark apparatus with a suitable solvent like toluene to physically remove water.[1]

    • Dehydrating Agents: Add anhydrous agents such as molecular sieves (3Å or 4Å) or anhydrous sodium sulfate directly to the reaction mixture.[1]

  • pH Optimization: The optimal pH for Schiff base formation is typically in the mildly acidic range of 4-5.[1] This is because the dehydration of the carbinolamine intermediate is acid-catalyzed. However, a high acid concentration will protonate the amine, inhibiting its initial nucleophilic attack.[1] The ideal pH can vary depending on the specific substrates and should be determined experimentally.[2][3]

  • Catalyst Selection: While many Schiff base syntheses proceed without a catalyst, the reaction rate can be enhanced by using acid catalysts like glacial acetic acid or p-toluenesulfonic acid (p-TsOH), or Lewis acids such as zinc chloride.[1] The concentration of the catalyst must be carefully controlled to prevent unwanted side reactions.[1]

  • Reactant Concentration: Based on Le Chatelier's principle, increasing the concentration of one of the reactants (typically the less expensive one) can drive the equilibrium towards the product.[1]

Question 2: The reaction is not proceeding to completion, and I observe unreacted starting materials. What should I do?

Answer:

Incomplete conversion is a common challenge, often linked to the reversible nature of the reaction and suboptimal conditions.[1]

Troubleshooting Steps:

  • Increase Reaction Time and/or Temperature: Ensure the reaction has been given sufficient time to reach equilibrium. In some cases, increasing the temperature can also accelerate the reaction rate. Monitor the reaction progress using thin-layer chromatography (TLC).[1]

  • Optimize Stoichiometry: While a 1:1 molar ratio of amine to aldehyde/ketone is standard, using a slight excess of the more volatile or easily removable reactant can help push the reaction to completion.

  • Ensure Anhydrous Conditions: Any moisture present in the reactants or solvent can hinder the reaction. Use dry solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Question 3: My purified Schiff base appears to be degrading over time or during purification. How can I improve its stability?

Answer:

Schiff bases, particularly those derived from aliphatic aldehydes, can be susceptible to hydrolysis, where the imine bond is cleaved by water, reverting to the starting amine and aldehyde.[4] Some may also be thermally unstable.[5]

Troubleshooting Steps:

  • Anhydrous Conditions: Always use dry solvents for the reaction and purification steps. Store the purified product in a sealed container, protected from moisture, and at a low temperature.[5]

  • Avoid Acidic Conditions During Purification: When using column chromatography, opt for neutral alumina instead of silica gel, as the acidic nature of silica can promote hydrolysis of the Schiff base.[4][5]

  • Minimize Heat Exposure: Avoid excessive heating during purification and storage.[5] If using a rotary evaporator, use a low bath temperature.

Question 4: My Schiff base product is an oil and is difficult to handle and purify. What are my options?

Answer:

The formation of an oily product is a relatively common occurrence in Schiff base synthesis.[1]

Troubleshooting Steps:

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the Schiff base is insoluble, such as hexane or petroleum ether. This process can sometimes lead to the formation of a solid.

  • Conversion to a Salt: If the Schiff base is stable in acidic conditions, it can be converted to a solid salt (e.g., a hydrochloride salt) by treating it with an acid like HCl in an anhydrous solvent. This salt can then be purified by recrystallization. The free base can be regenerated if necessary.

  • In-situ Use: If purification proves to be particularly challenging, consider using the crude Schiff base directly in the subsequent step of your synthesis, provided that the impurities will not interfere with the next reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Schiff base synthesis?

A1: Generally, a mildly acidic pH of around 4-5 is considered optimal for Schiff base formation.[1] This is a compromise: the acid catalyzes the rate-determining dehydration of the carbinolamine intermediate, but too high an acid concentration will protonate the amine nucleophile, inhibiting the initial addition step.[6] The ideal pH can be substrate-dependent and may require experimental optimization.[2][3]

Q2: What are the most common solvents for Schiff base synthesis?

A2: Ethanol and methanol are frequently used solvents.[7] Toluene is also common, particularly when using a Dean-Stark apparatus for water removal.[1] In the spirit of green chemistry, water has also been successfully employed as a solvent, sometimes leading to accelerated reaction rates and simplified product isolation.[8]

Q3: How can I monitor the progress of my Schiff base reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Q4: What are the best methods for purifying Schiff bases?

A4: The choice of purification method depends on the properties of the Schiff base.

  • Recrystallization is a common and effective technique for purifying solid Schiff bases.[9]

  • Column chromatography is useful for purifying non-crystalline or oily products. It is often recommended to use neutral alumina instead of silica gel to avoid hydrolysis.[4][5]

  • Solvent washing or trituration can be a quick way to remove soluble impurities from a less soluble product.[4]

Q5: Can I synthesize a Schiff base without a catalyst?

A5: Yes, many Schiff base syntheses can proceed without a catalyst, especially with reactive aldehydes and amines.[1] However, a catalyst is often added to increase the reaction rate.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data on the effect of various reaction parameters on Schiff base synthesis yield.

Table 1: Effect of Solvent on the Yield of a Berberine-Derived Schiff Base

SolventTemperature (°C)Time (min)Yield (%)
H₂O5012045
EtOH5012085
CH₃CN5012070
CH₂Cl₂5012060
EtOH/H₂O (1:1)5012075

Data adapted from a study on berberine-derived Schiff bases.

Table 2: Effect of Temperature and Water Removal on the Yield of n-butyl-1-phenylmethanimine

Temperature (°C)Yield without Water Removal (%)Yield with Water Removal (Pervaporation) (%)
55890.4
156892.5
257695.2
458498.6

Data adapted from a study on the synthesis of n-butyl-1-phenylmethanimine.

Table 3: Comparison of Catalysts in a Related Condensation Reaction (Claisen-Schmidt)

CatalystAldehydeYield (%)
KOHBenzaldehyde75
p-Toluene sulphonic acid (PTSA)Benzaldehyde82
Cu(II) Schiff Base ComplexBenzaldehyde94
KOHSalicylaldehyde70
p-Toluene sulphonic acid (PTSA)Salicylaldehyde78
Cu(II) Schiff Base ComplexSalicylaldehyde90

Data is for a Claisen-Schmidt condensation and is presented to illustrate the comparative efficacy of different catalyst types.[4]

Experimental Protocols

Protocol 1: General Synthesis of a Schiff Base

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or toluene).

  • Amine Addition: Add the primary amine (1.0 equivalent) to the solution.

  • Catalyst Addition (Optional): If using a catalyst, add a catalytic amount (e.g., a few drops of glacial acetic acid) to the mixture.[5]

  • Water Removal (Optional but Recommended):

    • If using a Dean-Stark apparatus, ensure it is set up correctly with the appropriate solvent (e.g., toluene).

    • If using a dehydrating agent, such as molecular sieves, add it to the reaction mixture.[1]

  • Reaction: Heat the reaction mixture to reflux and stir for the required time. Monitor the reaction progress by TLC.[1]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If the product precipitates, collect it by filtration, wash with a cold solvent, and dry.

    • If the product remains in solution, remove the solvent using a rotary evaporator.[1]

  • Purification: Purify the crude product by recrystallization or column chromatography.[1]

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a solvent in which the Schiff base is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices include ethanol, methanol, or mixtures like ethyl acetate/hexane.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution has colored impurities, add a small amount of activated charcoal and briefly heat the solution.

  • Hot Filtration (Optional): If charcoal was added, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. For maximum crystal formation, subsequently place it in an ice bath.[4]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.[4]

Visualizations

SchiffBase_Workflow start Start: Aldehyde + Amine dissolve Dissolve in Solvent start->dissolve add_catalyst Add Catalyst (Optional) dissolve->add_catalyst heat_reflux Heat / Reflux add_catalyst->heat_reflux monitor Monitor by TLC heat_reflux->monitor monitor->heat_reflux Incomplete workup Reaction Work-up monitor->workup Complete purify Purification workup->purify end End: Purified Schiff Base purify->end

Caption: Experimental workflow for a typical Schiff base synthesis.

Troubleshooting_Low_Yield start Low Yield Observed check_water Is water being removed? start->check_water add_dehydrating Action: Add molecular sieves or use Dean-Stark check_water->add_dehydrating No check_ph Is the pH optimal (4-5)? check_water->check_ph Yes add_dehydrating->check_ph adjust_ph Action: Add catalytic acid (e.g., Acetic Acid) check_ph->adjust_ph No check_time_temp Are reaction time/temp sufficient? check_ph->check_time_temp Yes adjust_ph->check_time_temp increase_time_temp Action: Increase time and/or temperature check_time_temp->increase_time_temp No check_stability Product stable under reaction conditions? check_time_temp->check_stability Yes reassess Re-evaluate conditions/purification increase_time_temp->reassess check_stability->reassess No

Caption: Troubleshooting decision tree for low Schiff base yield.

References

Technical Support Center: Purification of 3-Hydroxypyridine-4-carboxaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Hydroxypyridine-4-carboxaldehyde and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The most common and effective purification techniques for this compound, which is a solid at room temperature, are column chromatography and recrystallization.[1][2][3] Due to the basic nature of the pyridine ring, acid-base extraction can also be employed to separate it from non-basic impurities.[1]

Q2: What are the typical impurities I might encounter?

Potential impurities largely depend on the synthetic route used. Common impurities may include:

  • Unreacted starting materials: Such as 3-hydroxy-4-pyridinemethanol if using an oxidation method.[4]

  • Over-oxidation products: The corresponding carboxylic acid can be formed if the oxidation is too strong or prolonged.[4]

  • Reaction intermediates: Incomplete reactions can leave intermediates, such as dihydropyridine species, in the crude product.[1][5]

  • Residual solvents: Solvents used in the reaction or initial work-up (e.g., tetrahydrofuran, ethyl acetate) may be present.[2][6]

  • Byproducts from side reactions: Depending on the specific synthesis, other isomers or polymeric materials may be formed.[5][7]

Q3: My NMR spectrum shows unexpected peaks. What should I do?

If your NMR spectrum shows unexpected peaks, it is crucial to determine if they correspond to impurities or residual solvents.

  • Compare with known solvent peaks: Check the chemical shifts of common laboratory solvents to see if they match the unexpected signals.

  • Analyze starting material spectra: Compare the spectrum of your product with that of the starting materials to check for incomplete reaction.

  • Consider potential byproducts: Based on your reaction mechanism, predict the structure of likely byproducts and see if the peaks are consistent with their expected spectra.

  • Purify the sample further: If impurities are confirmed, an additional purification step such as recrystallization or column chromatography is recommended.[7]

Troubleshooting Guides

Column Chromatography Issues

Problem: My compound is "tailing" or streaking on the silica gel column.

Tailing is a common issue when purifying pyridine-containing compounds on silica gel due to the interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups of the stationary phase.[1]

Solutions:

  • Add a basic modifier to the eluent: Adding a small amount of a base, such as triethylamine (typically 0.1-1%), to the mobile phase can neutralize the acidic sites on the silica gel and significantly reduce tailing.[1]

  • Use a different stationary phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a polymer-based column.[7]

G cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_outcome Expected Outcome start Impure product with tailing on TLC/Column solution1 Add 0.1-1% Triethylamine to Eluent start->solution1 Primary Solution solution2 Switch to Neutral or Basic Alumina start->solution2 Alternative Stationary Phase solution3 Use Polymer-Based Column start->solution3 Advanced Solution end Improved Peak Shape and Successful Separation solution1->end solution2->end solution3->end

Recrystallization Issues

Problem: I can't find a suitable solvent for recrystallization.

The ideal recrystallization solvent is one in which your compound is poorly soluble at room temperature but highly soluble at high temperatures.[3]

Troubleshooting Steps:

  • Systematic Solvent Screening: Test the solubility of a small amount of your crude product in various common solvents at room temperature and upon heating. A table of common recrystallization solvents can be found below.

  • Use a Two-Solvent System: If a single solvent is not effective, a two-solvent system can be used. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the saturation point).[8] Allow the solution to cool slowly to induce crystallization.[3]

Problem: My compound won't crystallize out of the solution upon cooling.

Solutions:

  • Induce Crystallization:

    • Seed Crystal: Add a tiny crystal of the pure product to the solution to provide a nucleation site.[3]

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.[3]

  • Reduce Solubility Further:

    • Cool further: Place the flask in an ice bath to lower the temperature and decrease solubility.[3]

    • Evaporate some solvent: If too much solvent was added, carefully evaporate some of it to increase the concentration of your compound.

G cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_outcome Expected Outcome start Product does not crystallize upon cooling solution1 Add a Seed Crystal start->solution1 Induce Nucleation solution2 Scratch inner wall of the flask start->solution2 Induce Nucleation solution3 Cool in an Ice Bath start->solution3 Decrease Solubility solution4 Reduce Solvent Volume start->solution4 Increase Concentration end Initiation of Crystallization solution1->end solution2->end solution3->end solution4->end

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is adapted from a documented synthesis of this compound.[2][6]

Methodology:

  • Prepare the Column: A silica gel column (100-200 mesh) is packed using a slurry method with the chosen eluent system.

  • Sample Loading: The crude product is dissolved in a minimum amount of the eluent or a stronger solvent (which is then evaporated after adsorbing the compound onto a small amount of silica gel). This is then carefully loaded onto the top of the column.

  • Elution: The column is eluted with a solvent system of ethyl acetate/hexane. A typical starting polarity is 23% ethyl acetate in hexane.[2][6] The polarity can be gradually increased if the compound does not elute.

  • Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound as a light yellow solid.[2][6]

Protocol 2: Acid-Base Extraction

This is a general protocol for separating basic pyridine derivatives from neutral or acidic impurities.[1]

Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will be protonated and move to the aqueous layer, while neutral impurities remain in the organic layer.

  • Separation: Separate the aqueous and organic layers. The organic layer containing neutral impurities can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., solid potassium carbonate or aqueous NaOH) until the solution is basic (pH > 8).[2] This will deprotonate the pyridine derivative, causing it to become less water-soluble.

  • Re-extraction: Extract the basified aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).[2][6]

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.[6]

Data Presentation

Table 1: Common Solvents for Recrystallization [8]

SolventPolarityBoiling Point (°C)Notes
WaterVery High100Good for polar compounds.
Ethanol/MethanolHigh78 / 65Good general-purpose polar solvents.
AcetoneMedium56Can be effective, but its low boiling point means it evaporates quickly.
Ethyl AcetateMedium77A common solvent for both chromatography and recrystallization.
DichloromethaneLow40Low boiling point, useful for compounds that are sensitive to heat.
TolueneLow111Good for crystallizing aromatic compounds.
Hexane/HeptaneVery Low69 / 98Good for non-polar compounds or as the "poor" solvent in a two-solvent system.

References

Technical Support Center: Synthesis of 3-Hydroxypyridine-4-carboxaldehyde Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot challenges encountered during the synthesis of 3-Hydroxypyridine-4-carboxaldehyde and its metal complexes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

A1: The main challenges include controlling the regioselectivity of functional group introduction and preventing over-oxidation.[1] Oxidative methods, a common route, can lead to the formation of the corresponding carboxylic acid, which reduces the yield of the desired aldehyde.[1] Therefore, careful control of reaction conditions like temperature and time is crucial.[1] Alternative methods like organometallic-mediated formylation offer high regioselectivity but may require protection of the hydroxyl group.[1]

Q2: Why is this compound a good ligand for metal complexation?

A2: Its structure contains a 3-hydroxyl group adjacent to the pyridine ring nitrogen and a 4-carboxaldehyde group, making it an effective chelating agent.[1] This bidentate nature allows it to form stable complexes, particularly with hard metal ions such as Fe(III), Al(III), and Ga(III).[1] The hydroxyl group is critical for its coordination capabilities.[1]

Q3: What type of metal complexes does this compound typically form?

A3: It commonly forms stable 3:1 ligand-to-metal complexes with trivalent metal ions that have a coordination number of six.[1] It can also form complexes with other metals, like Zn(II), to create coordination polymers.[1] The specific stoichiometry and geometry can vary depending on the metal ion and reaction conditions.

Q4: My synthesized metal complex is poorly soluble in common organic solvents. What can I do?

A4: Poor solubility is a common issue with metal complexes. Many complexes are insoluble in nonpolar solvents but may dissolve in polar aprotic solvents like DMSO or DMF.[2] When preparing for analysis, it may be necessary to use these solvents. For purification, techniques like washing with various solvents to remove soluble impurities or recrystallization from a specific high-boiling point solvent might be effective.

Q5: I am having trouble obtaining NMR spectra for my metal complex. What could be the cause?

A5: If you are working with paramagnetic metal ions (e.g., Cr(III), Mn(II), Fe(II), Fe(III), Co(II), Ni(II), Cu(II)), the presence of unpaired electrons can cause significant line broadening in NMR spectra, making them difficult to interpret or even unusable.[2] In such cases, alternative characterization techniques like FT-IR, UV-Vis spectroscopy, mass spectrometry, and magnetic susceptibility measurements are essential to deduce the structure.[2] For diamagnetic complexes like Zn(II), NMR can be a powerful tool.

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Low Yield of Ligand Over-oxidation of the aldehyde to a carboxylic acid.[1]Carefully control reaction temperature and time. Use a milder oxidizing agent or stoichiometric amounts. Monitor the reaction progress using TLC.
Incomplete reaction.Ensure starting materials are pure and dry. Increase reaction time or temperature moderately. Consider a different synthetic route if the issue persists.[3]
Difficult purification leading to product loss.Optimize the column chromatography conditions (e.g., eluent polarity).[4] Consider recrystallization as an alternative purification method.
Low Yield of Metal Complex Incorrect metal-to-ligand stoichiometry.Ensure the correct molar ratio of metal salt to ligand is used. The typical ratio is 1:1 or 1:2, but can be 1:3 for some trivalent metals.[1][5]
Inappropriate solvent or pH.The solvent should facilitate the dissolution of both the ligand and the metal salt. The pH of the solution can be critical for deprotonation of the hydroxyl group and coordination; a base may need to be added.
Precipitation of metal hydroxide.Control the pH carefully. Adding the metal salt solution slowly to the ligand solution can sometimes prevent rapid precipitation of metal hydroxides.
Product is an Intractable Oil or Amorphous Solid Failure to crystallize.Try different solvent systems for recrystallization. Techniques like slow evaporation, vapor diffusion, or layering an anti-solvent can induce crystallization.
Presence of impurities.Re-purify the ligand and ensure the metal salt is of high purity. Wash the crude product with various solvents to remove impurities.
Inconsistent Characterization Data (e.g., Elemental Analysis, Mass Spec) Product is impure or contains residual solvent.Dry the sample thoroughly under a high vacuum, possibly at an elevated temperature if the compound is stable. Recrystallize the complex to achieve higher purity.
The complex is unstable and decomposes during analysis.Use milder ionization techniques for mass spectrometry (e.g., ESI, DART-TOF).[2] Perform thermal analysis (TGA) to determine the decomposition temperature.
The proposed structure is incorrect.Re-evaluate all spectroscopic data (IR, UV-Vis, etc.). The coordination of solvent molecules or counter-ions might lead to a different formula than expected.[2]
Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1849-54-3[6][7]
Molecular Formula C₆H₅NO₂[7][8]
Molecular Weight 123.11 g/mol [6][7]
Appearance Light yellow solid[4]
Melting Point 126-128 °C[6]
Boiling Point (Predicted) 323.8 ± 22.0 °C[6]
Storage 2-8°C, under inert gas[6]

Table 2: Representative Spectroscopic Data for a Metal Complex

Technique Ligand (Characteristic Peak) Complex (Shifted Peak) Interpretation
FT-IR (cm⁻¹) ν(O-H) ~3100-3300Disappears or broadensDeprotonation and coordination of the hydroxyl group.
ν(C=O) ~1680-1700Shifts to lower frequencyCoordination of the aldehyde oxygen to the metal center.
ν(C=N) of Pyridine ~1580-1600Shifts to higher frequencyCoordination of the pyridine nitrogen to the metal center.
-New bands ~400-600Formation of new Metal-Oxygen (M-O) and Metal-Nitrogen (M-N) bonds.[2]
UV-Vis (nm) π → π* transitionsBathochromic shift (to longer λ)Alteration of electronic energy levels upon coordination.[2]
n → π* transitionsHypsochromic shift (to shorter λ)Involvement of non-bonding electrons in coordination.
Experimental Protocols

Protocol 1: Synthesis of this compound (via Oxidation)

This protocol is a generalized procedure based on common oxidative methods.

  • Starting Material: Dissolve 3-hydroxy-4-pyridinemethanol in a suitable solvent (e.g., chloroform, dichloromethane, or acetone).

  • Oxidation: Add an oxidizing agent, such as manganese dioxide (MnO₂), portion-wise to the stirred solution at room temperature.[1] The amount of MnO₂ required can be significant (5-10 molar equivalents).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This is crucial to avoid over-oxidation.[1]

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts. Wash the filter cake with the solvent.

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system like ethyl acetate/hexane to yield the product as a light yellow solid.[4]

Protocol 2: Synthesis of a Generic M(II) Complex

This protocol is a generalized procedure for complexation with a divalent metal chloride.

  • Ligand Solution: Dissolve one molar equivalent of this compound in a suitable solvent, such as ethanol or methanol, with gentle heating.[2]

  • Metal Salt Solution: In a separate flask, dissolve 0.5 molar equivalents of the metal salt (e.g., ZnCl₂, CuCl₂) in the same solvent.[2]

  • Complexation: Add the metal salt solution dropwise to the stirred ligand solution. A color change or precipitation of the complex is often observed.

  • Reaction: Reflux the reaction mixture for 2-4 hours to ensure complete complex formation.[2]

  • Isolation: Allow the mixture to cool to room temperature. Collect the precipitated solid by filtration.

  • Purification: Wash the collected solid with the reaction solvent (e.g., hot ethanol) and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.[2]

  • Drying: Dry the final product in a vacuum desiccator over anhydrous CaCl₂.[2]

Visualizations

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complexation cluster_purification Purification & Analysis Start 3-Hydroxy-4-pyridinemethanol Oxidation Oxidation (e.g., MnO2) Control Temp & Time Start->Oxidation Ligand This compound Oxidation->Ligand Reaction Reaction in Solvent (e.g., Ethanol, Reflux) Ligand->Reaction Metal Metal Salt (e.g., MCl2) Metal->Reaction Complex Crude Metal Complex Reaction->Complex Purify Filtration & Washing Complex->Purify Dry Vacuum Drying Purify->Dry Final Pure Metal Complex Dry->Final Analysis Characterization (FT-IR, UV-Vis, MS, etc.) Final->Analysis

Caption: Workflow for the synthesis and characterization of metal complexes.

Troubleshooting_Guide cluster_yield Low Yield? cluster_product Impure Product? cluster_char Characterization Fails? Start Experiment Issue CheckPurity Check Starting Material Purity Start->CheckPurity Low Yield Recrystallize Optimize Recrystallization (Solvent System) Start->Recrystallize Impure Product IsParamagnetic Paramagnetic Metal? (Use MS, IR, UV-Vis) Start->IsParamagnetic Bad Spectra CheckConditions Verify Reaction Conditions (Temp, Time, pH) CheckPurity->CheckConditions CheckStoich Confirm Stoichiometry CheckConditions->CheckStoich Wash Wash with Appropriate Solvents Recrystallize->Wash RePurify Re-purify Ligand Wash->RePurify IsUnstable Check for Decomposition (TGA) IsParamagnetic->IsUnstable CheckSolvent Residual Solvent or Coordinated Water? IsUnstable->CheckSolvent

Caption: Logic diagram for troubleshooting common synthesis issues.

References

improving the stability of 3-Hydroxypyridine-4-carboxaldehyde in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Hydroxypyridine-4-carboxaldehyde

Welcome to the technical support center for this compound (CAS: 1849-54-3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution and to troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the main factors affecting the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] The aldehyde functional group is susceptible to oxidation, and the molecule can undergo hydration in acidic aqueous solutions.

Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

A2: For short-term experiments, a neutral to slightly basic pH range of 7 to 8 is recommended to keep the aldehyde group intact.[1] In acidic conditions with a pH below 3, the compound can undergo rapid hydration to form a geminal diol.[1]

Q3: How should I store solutions of this compound?

A3: Solutions should be stored in a cool, dark place, preferably at 2-8°C.[2] To prevent oxidation, it is advisable to use deoxygenated solvents and store the solution under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, freezing the solution at -20°C or below is recommended.

Q4: What are the common degradation products of this compound?

A4: The most common degradation product is 3-hydroxypyridine-4-carboxylic acid, formed via oxidation of the aldehyde group.[1] In acidic aqueous solutions, the formation of the corresponding geminal diol through hydration is also a key degradation pathway.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Loss of compound activity or concentration in solution over a short period.

  • Possible Cause: Degradation due to pH, light, or oxidation.

  • Troubleshooting Steps:

    • Verify pH: Check the pH of your solution. If it is acidic, consider adjusting it to a neutral or slightly basic pH if your experimental conditions allow.

    • Protect from Light: Ensure your solution is stored in an amber vial or wrapped in aluminum foil to protect it from light.

    • Prevent Oxidation: Prepare solutions using deoxygenated solvents and purge the headspace of the vial with an inert gas like nitrogen or argon before sealing.

    • Lower Temperature: Store the solution at a lower temperature (e.g., 2-8°C) when not in use.

Issue 2: Unexpected peaks observed in HPLC analysis.

  • Possible Cause: Presence of degradation products or impurities.

  • Troubleshooting Steps:

    • Analyze Degradation Products: The primary degradation product is likely 3-hydroxypyridine-4-carboxylic acid. You can confirm this by comparing the retention time with a standard of the carboxylic acid.

    • Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study by exposing a sample of the compound to stress conditions (e.g., acid, base, peroxide, heat, light) and analyzing the resulting mixture by HPLC-MS.

    • Check Starting Material Purity: Ensure the purity of your starting material. Impurities from the synthesis can also appear as extra peaks.

Logical Relationship for Troubleshooting HPLC Issues

G start Unexpected Peaks in HPLC check_purity Check Purity of Starting Material start->check_purity forced_degradation Perform Forced Degradation Study start->forced_degradation analyze_degradation Analyze Degradation Products (e.g., 3-hydroxypyridine-4-carboxylic acid) start->analyze_degradation repurify Repurify Starting Material check_purity->repurify If impure identify_products Identify Degradation Products (HPLC-MS) forced_degradation->identify_products optimize_conditions Optimize Storage/Experimental Conditions analyze_degradation->optimize_conditions identify_products->optimize_conditions G start Start: Prepare Stock Solution weigh Weigh Compound in Amber Vial start->weigh add_solvent Add Deoxygenated Solvent weigh->add_solvent dissolve Dissolve (Vortex/Sonicate) add_solvent->dissolve purge Purge with Inert Gas dissolve->purge seal Seal Vial purge->seal store Store at Appropriate Temperature seal->store G compound This compound acid Acidic pH (<3) compound->acid oxidation Oxidizing Agent / Light compound->oxidation diol Geminal Diol (Hydrated form) acid->diol Hydration carboxylic_acid 3-Hydroxypyridine-4-carboxylic acid oxidation->carboxylic_acid Oxidation

References

Technical Support Center: 3-Hydroxypyridine-4-carboxaldehyde (3,4-HPC) Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Hydroxypyridine-4-carboxaldehyde (3,4-HPC) and its derivatives as fluorescent probes.

Troubleshooting Guides

Fluorescence quenching is a common issue when working with 3,4-HPC probes. This guide provides a systematic approach to identifying and resolving the root cause of diminished or absent fluorescence signals.

Guide 1: No or Weak Fluorescence Signal

A lack of or a weak fluorescent signal is a primary indicator of experimental issues. Follow these steps to diagnose the problem:

  • Verify Probe Integrity and Concentration: Ensure the 3,4-HPC probe is not degraded and that the working concentration is appropriate for the application.

  • Check Instrument Settings: Confirm that the excitation and emission wavelengths on the fluorometer or microscope are correctly set for your specific 3,4-HPC derivative.

  • Evaluate the Buffer System: The fluorescence of 3,4-HPC probes is often pH-sensitive. Verify the pH of your experimental buffer.[1][2][3]

  • Investigate Potential Quenchers: The presence of quenching agents in your sample is a likely cause of signal loss.

Troubleshooting Workflow for No/Weak Signal

start No or Weak Fluorescence Signal probe_check Verify Probe Integrity & Concentration start->probe_check probe_check->start Degraded/Incorrect Conc. instrument_check Check Instrument Settings (Ex/Em Wavelengths) probe_check->instrument_check Probe OK instrument_check->start Incorrect Settings buffer_check Evaluate Buffer pH instrument_check->buffer_check Settings Correct buffer_check->start Suboptimal pH quencher_check Investigate Potential Quenchers buffer_check->quencher_check pH Optimal quencher_check->start Quencher Present solution Signal Restored quencher_check->solution Quencher Identified & Removed

Caption: Troubleshooting workflow for no or weak fluorescence signal.

Guide 2: Distinguishing Between Static and Dynamic Quenching

Understanding the mechanism of fluorescence quenching is crucial for effective troubleshooting. Quenching can be either static (formation of a non-fluorescent complex) or dynamic (collisional).

Experimental Protocol: Temperature-Dependence Study

To differentiate between static and dynamic quenching, perform fluorescence measurements at varying temperatures.

  • Prepare Samples: Prepare identical samples containing the 3,4-HPC probe and the suspected quenching agent.

  • Incubate at Different Temperatures: Incubate the samples at a range of temperatures (e.g., 25°C, 37°C, and 50°C).

  • Measure Fluorescence: Measure the fluorescence intensity for each sample at each temperature.

  • Analyze Results:

    • Static Quenching: Fluorescence intensity will increase with increasing temperature as the non-fluorescent complexes dissociate.

    • Dynamic Quenching: Fluorescence intensity will decrease with increasing temperature due to increased collisional frequency.

Logical Relationship for Quenching Mechanism Identification

start Fluorescence Quenching Observed temp_study Perform Temperature- Dependent Fluorescence Study start->temp_study increase_temp Increase Temperature temp_study->increase_temp measure_intensity Measure Fluorescence Intensity increase_temp->measure_intensity intensity_increase Intensity Increases measure_intensity->intensity_increase intensity_decrease Intensity Decreases measure_intensity->intensity_decrease static Static Quenching intensity_increase->static dynamic Dynamic Quenching intensity_decrease->dynamic

Caption: Identifying quenching mechanism via temperature studies.

Quantitative Data Summary

ParameterTypical Range/ValuePotential IssueTroubleshooting ActionReference(s)
pH 6.5 - 8.0Suboptimal pH can protonate or deprotonate the probe, altering its fluorescence.Adjust buffer pH to the optimal range for your specific 3,4-HPC derivative.[1][2][3]
Probe Concentration 1 - 10 µMConcentration too high can lead to self-quenching or aggregation. Too low results in a weak signal.Perform a concentration titration to determine the optimal working concentration.[4]
Metal Ion Quenchers VariesTransition metal ions (e.g., Fe³⁺, Cu²⁺) are known to quench the fluorescence of 3,4-HPC probes.Add a chelating agent like EDTA to sequester interfering metal ions.[5][6]
Excitation Wavelength ~350 - 400 nmMismatched excitation wavelength will lead to inefficient probe excitation.Consult the probe's datasheet for the optimal excitation and emission wavelengths.[7]
Emission Wavelength ~450 - 550 nmIncorrect emission wavelength setting will result in failure to detect the fluorescence signal.Consult the probe's datasheet for the optimal excitation and emission wavelengths.[6]

Frequently Asked Questions (FAQs)

Q1: My 3,4-HPC probe's fluorescence is quenched. How do I know if it's due to a specific metal ion?

A1: To determine if a specific metal ion is causing quenching, you can perform a titration experiment. Add increasing concentrations of the suspected metal ion to your probe solution and measure the fluorescence at each concentration. A dose-dependent decrease in fluorescence intensity suggests that the metal ion is the quencher. Additionally, you can add a specific chelator for that metal ion to see if the fluorescence is restored.[5][6]

Q2: Can the solvent affect the fluorescence of my 3,4-HPC probe?

A2: Yes, the solvent can significantly impact the fluorescence properties of 3,4-HPC probes. The polarity of the solvent can influence the probe's quantum yield and emission wavelength. It is recommended to use the solvent specified in the probe's protocol or to test a range of solvents to find the optimal one for your experiment.[8]

Q3: I am observing high background fluorescence in my cellular imaging experiment. What could be the cause?

A3: High background fluorescence can be due to cellular autofluorescence or non-specific binding of the probe. To address this, you can:

  • Image unstained control cells to determine the level of autofluorescence.

  • Use a background subtraction algorithm during image processing.

  • Optimize the probe concentration and incubation time to minimize non-specific binding.

  • Consider using a probe with a longer emission wavelength to reduce interference from autofluorescence, which is typically stronger in the blue-green region of the spectrum.[4][9]

Q4: How can I prevent photobleaching of my 3,4-HPC probe during microscopy?

A4: Photobleaching is the irreversible destruction of the fluorophore by excitation light. To minimize photobleaching:

  • Reduce the intensity of the excitation light.

  • Minimize the exposure time.

  • Use an anti-fade mounting medium.

  • Acquire images efficiently and avoid unnecessary exposure.[4][9]

Q5: My probe seems to be pH-sensitive. How do I find the optimal pH for my experiment?

A5: To determine the optimal pH, you can perform a pH titration. Prepare a series of buffers with a range of pH values (e.g., from 5 to 9). Add your 3,4-HPC probe to each buffer and measure the fluorescence intensity. The pH that yields the highest and most stable fluorescence signal is the optimal pH for your experiment.[1][2][3]

References

side reactions to consider when using 3-Hydroxypyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxypyridine-4-carboxaldehyde. The information is designed to help you anticipate and address common side reactions and stability issues encountered during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to consider when using this compound?

A1: The two most prevalent side reactions are oxidation of the aldehyde group to a carboxylic acid and base-catalyzed self-condensation (aldol condensation). The aldehyde functional group is susceptible to over-oxidation, leading to the formation of 3-hydroxyisonicotinic acid, which can reduce the yield of the desired product.[1] Additionally, like other aldehydes with an alpha-hydrogen, this compound can undergo self-condensation in the presence of a base.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound is significantly influenced by pH. In acidic conditions with a pH below 3, it can undergo rapid hydration to form a geminal diol.[1] In neutral to basic conditions (pH 7-9), the aldehyde group remains intact but is susceptible to nucleophilic attack and can participate in reactions such as Schiff base formation.[1]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability and prevent degradation, it is recommended to store this compound under an inert gas atmosphere (e.g., argon or nitrogen) at 2-8°C. This minimizes exposure to oxygen and moisture, which can contribute to oxidation and other side reactions.

Q4: How can I purify this compound from its common byproducts?

A4: A common and effective method for purifying this compound is silica gel column chromatography. A typical eluent system for this purification is a mixture of ethyl acetate and hexane. The specific ratio can be optimized based on the polarity of the impurities, but a common starting point is a 23% ethyl acetate in hexane mixture.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Low yield of desired product due to over-oxidation to 3-hydroxyisonicotinic acid.

Symptoms:

  • Analysis of the reaction mixture (e.g., by HPLC, TLC, or NMR) shows a significant peak corresponding to 3-hydroxyisonicotinic acid.

  • The isolated yield of this compound is lower than expected.

Root Causes:

  • Use of strong oxidizing agents.

  • Prolonged reaction times or elevated temperatures during oxidation reactions.[1]

  • Exposure to air (oxygen) for extended periods, especially under basic conditions.

Solutions and Mitigation Strategies:

  • Choice of Oxidizing Agent: Employ milder oxidizing agents. While manganese dioxide (MnO₂) is commonly used for the oxidation of 3-hydroxy-4-pyridinemethanol, careful control of reaction conditions is crucial to prevent over-oxidation.[1]

  • Reaction Condition Optimization: Carefully control the reaction temperature and time. Monitor the reaction progress closely using techniques like TLC or HPLC to stop the reaction once the starting material is consumed and before significant formation of the carboxylic acid byproduct.

  • Vapor-Phase Catalytic Oxidation: For larger-scale synthesis, consider vapor-phase catalytic oxidation over a V-Mo-O catalyst. This method has been shown to offer higher selectivity for the aldehyde compared to liquid-phase oxidation.[1]

Quantitative Data on Oxidation:

The following table summarizes the conversion and selectivity of aldehyde formation from different starting materials using vapor-phase oxidation, highlighting a potential method to minimize over-oxidation.

Starting MaterialCatalystTemperature (°C)Conversion (%)Selectivity to Aldehyde (%)
3-Hydroxy-4-pyridinemethanolV-Mo-O37585.090.0
3-Hydroxy-4-methylpyridineV-Mo-O37515.075.0

Data from preliminary results of vapor-phase oxidation studies.[1]

Experimental Protocol: Controlled Oxidation of 3-hydroxy-4-pyridinemethanol

  • Reactants: 3-hydroxy-4-pyridinemethanol, activated manganese dioxide (MnO₂), and a suitable solvent (e.g., chloroform, dichloromethane, or acetone).

  • Procedure:

    • To a stirred solution of 3-hydroxy-4-pyridinemethanol in the chosen solvent, add activated MnO₂ in excess (typically 5-10 molar equivalents).

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or HPLC every 30 minutes.

    • Upon completion (disappearance of the starting material), filter the reaction mixture through a pad of celite to remove the MnO₂.

    • Wash the celite pad with the solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound.

    • Purify the crude product by silica gel column chromatography.

Issue 2: Formation of high molecular weight impurities and colored byproducts, especially under basic conditions.

Symptoms:

  • The reaction mixture becomes colored (e.g., yellow, brown, or black).

  • Analysis by techniques like mass spectrometry or NMR indicates the presence of dimers or higher-order condensation products.

  • Difficulty in purifying the desired product due to the presence of multiple, closely-related impurities.

Root Cause:

  • Base-catalyzed self-condensation (aldol condensation) of this compound. The enolate of one molecule acts as a nucleophile and attacks the carbonyl group of another molecule.

Solutions and Mitigation Strategies:

  • Control of pH: Avoid strongly basic conditions if the desired reaction does not require them. If a base is necessary, use a weak, non-nucleophilic base and add it slowly at a low temperature.

  • Temperature Control: Keep the reaction temperature as low as possible to minimize the rate of the condensation reaction.

  • Protection of the Aldehyde Group: If the aldehyde functionality is not required for the immediate reaction step, consider protecting it as an acetal. The acetal can be deprotected later under acidic conditions.

  • Slow Addition of Reagents: If the reaction involves another nucleophile, add this compound slowly to the reaction mixture containing the other nucleophile and the base. This keeps the concentration of the aldehyde low and favors the desired reaction over self-condensation.

Experimental Protocol: Minimizing Aldol Condensation in a Base-Catalyzed Reaction

  • Setup: Perform the reaction in a flask equipped with a dropping funnel and a thermometer, under an inert atmosphere.

  • Procedure:

    • Dissolve the other reactant and the weak base in the chosen solvent and cool the mixture to 0°C or lower.

    • Dissolve this compound in a suitable solvent.

    • Add the solution of this compound dropwise to the cooled reaction mixture over a period of 1-2 hours, ensuring the temperature does not rise significantly.

    • Maintain the low temperature for the duration of the reaction.

    • Monitor the reaction progress by TLC or HPLC.

    • Upon completion, quench the reaction with a mild acid (e.g., saturated ammonium chloride solution) to neutralize the base.

    • Proceed with the work-up and purification.

Visualizations

Signaling Pathways and Experimental Workflows

Oxidation_Side_Reaction Oxidation Side Reaction Pathway Start This compound OxidizingAgent Strong Oxidizing Agent (e.g., excess MnO2, air) Start->OxidizingAgent Uncontrolled Oxidation DesiredProduct Desired Reaction Product Start->DesiredProduct Controlled Reaction Conditions Product 3-Hydroxyisonicotinic Acid (Over-oxidation Product) OxidizingAgent->Product

Caption: Oxidation side reaction of this compound.

Aldol_Condensation_Side_Reaction Aldol Condensation Side Reaction Pathway Aldehyde1 This compound Base Base Aldehyde1->Base Deprotonation Enolate Enolate Intermediate Base->Enolate Aldehyde2 Another Molecule of This compound Enolate->Aldehyde2 Nucleophilic Attack AldolAdduct Aldol Adduct (Dimer) Aldehyde2->AldolAdduct CondensationProduct α,β-Unsaturated Aldehyde (Colored Impurity) AldolAdduct->CondensationProduct Dehydration

Caption: Base-catalyzed aldol condensation of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Side Reactions Start Low Yield or Impure Product Analysis Analyze Reaction Mixture (HPLC, TLC, NMR) Start->Analysis Identify Identify Major Side Product(s) Analysis->Identify OxidationProduct Oxidation Product (Carboxylic Acid) Identify->OxidationProduct [Carboxylic Acid Detected] CondensationProduct Condensation Product (Dimer/Polymer) Identify->CondensationProduct [High MW Impurities Detected] Other Other Impurities Identify->Other [Other] OptimizeOxidation Optimize Oxidation Conditions: - Milder Oxidant - Lower Temperature - Shorter Reaction Time OxidationProduct->OptimizeOxidation OptimizeBase Optimize Base-Catalyzed Reaction: - Weaker Base - Lower Temperature - Slow Addition CondensationProduct->OptimizeBase Purification Optimize Purification Protocol Other->Purification

Caption: A logical workflow for troubleshooting common side reactions.

References

Technical Support Center: Managing Solubility of 3-Hydroxypyridine-4-carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 3-Hydroxypyridine-4-carboxaldehyde and its derivatives.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering step-by-step guidance to resolve them.

Issue 1: My this compound derivative precipitates out of solution upon addition to an aqueous buffer.

Precipitation upon dilution of a stock solution (often in DMSO) into an aqueous buffer is a common issue for poorly soluble compounds. This phenomenon, sometimes called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment.

Troubleshooting Workflow:

  • Decrease Final Concentration: The simplest first step is to reduce the final concentration of your compound in the aqueous buffer to a level below its solubility limit.

  • Optimize Co-solvent Concentration: If your experimental system allows, incrementally increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous buffer. Be mindful of the tolerance of your assay to the co-solvent.

  • Modify Buffer pH: The solubility of pyridine derivatives can be highly pH-dependent. The pyridine nitrogen is weakly basic, and protonation at lower pH can increase aqueous solubility.[1] Experiment with slightly more acidic buffer conditions if your assay permits.

  • Gentle Warming and Sonication: Briefly warming the solution (e.g., to 37°C) or using a sonicator can help dissolve small amounts of precipitate. However, be cautious as the compound may precipitate again upon cooling.

  • Employ Solubilizing Excipients: Consider the addition of solubilizing agents to your buffer, such as cyclodextrins or non-ionic surfactants (e.g., Tween-80).[1]

G start Precipitation Observed step1 Decrease Final Concentration start->step1 step2 Optimize Co-solvent Percentage step1->step2 Still Precipitates end Compound Solubilized step1->end Issue Resolved step3 Adjust Buffer pH step2->step3 Still Precipitates step2->end Issue Resolved step4 Gentle Warming / Sonication step3->step4 Still Precipitates step3->end Issue Resolved step5 Add Solubilizing Excipients step4->step5 Still Precipitates step4->end Issue Resolved step5->end Issue Resolved

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: I am unable to prepare a stock solution of my derivative at the desired high concentration in DMSO.

While DMSO is a powerful solvent, some highly crystalline or lipophilic compounds may have limited solubility even in neat DMSO.

Troubleshooting Steps:

  • Gentle Warming and Sonication: As with aqueous solutions, gentle warming and sonication can aid dissolution in DMSO.

  • Use of Alternative Organic Solvents: If compatible with your experimental workflow, consider other strong organic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Always verify solvent compatibility with your assay.

  • Lower the Stock Concentration: If a higher concentration is not strictly necessary, preparing a more dilute stock solution is the most straightforward solution.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the solubility of this compound derivatives?

A1: Several factors can significantly impact the solubility of these derivatives:

  • pH: The pyridine ring contains a basic nitrogen atom. In acidic conditions (pH < pKa), this nitrogen can become protonated, leading to a charged species with increased aqueous solubility.[1]

  • Crystalline Structure: The stability of the crystal lattice can make it difficult for solvent molecules to break it apart, resulting in lower solubility.

  • Substituents: The nature of the chemical groups attached to the core structure can greatly influence polarity, hydrogen bonding capability, and overall solubility.

  • Temperature: Solubility generally increases with temperature, although this effect can be modest.

  • Solvent System: The choice of solvent or co-solvent system is critical.

Q2: What are the most common strategies to enhance the aqueous solubility of these derivatives?

A2: A variety of formulation strategies can be employed to improve the aqueous solubility of this compound derivatives. The optimal approach will depend on the specific compound and the requirements of the biological assay.

Summary of Solubility Enhancement Strategies

StrategyMechanism of ActionAdvantagesPotential Disadvantages
pH Adjustment Increases the proportion of the ionized (more soluble) form of the molecule.[1]Simple and cost-effective.May alter compound activity or affect assay performance.
Co-solvents Reduces the polarity of the aqueous solvent, improving the dissolution of hydrophobic compounds.Easy to implement for initial screening.High concentrations can be toxic to cells or interfere with assays.
Cyclodextrins Encapsulate the poorly soluble drug within a hydrophobic core, while the hydrophilic exterior improves aqueous solubility.Can significantly increase solubility; low toxicity.May alter the free concentration of the drug available for biological activity.
Surfactants Form micelles that encapsulate the drug, increasing its apparent solubility.Effective at low concentrations.Can disrupt cell membranes; may interfere with certain assays.
Particle Size Reduction Increases the surface area-to-volume ratio, which can enhance the dissolution rate.A physical modification that doesn't alter the chemical structure.May not be sufficient for compounds with very low intrinsic solubility.

Q3: How do I choose the right solubility enhancement strategy for my experiment?

A3: The choice of strategy depends on the physicochemical properties of your specific derivative and the constraints of your experimental system.

G start Poor Aqueous Solubility is_ionizable Is the compound ionizable? start->is_ionizable ph_adjustment pH Adjustment is_ionizable->ph_adjustment Yes is_assay_sensitive Is the assay sensitive to solvents/pH? is_ionizable->is_assay_sensitive No ph_adjustment->is_assay_sensitive co_solvent Co-solvent Addition cyclodextrin Cyclodextrin Complexation co_solvent->cyclodextrin Still Insoluble is_assay_sensitive->co_solvent No is_assay_sensitive->cyclodextrin Yes surfactant Surfactant Formulation cyclodextrin->surfactant Still Insoluble particle_size Particle Size Reduction surfactant->particle_size Still Insoluble

Caption: Decision tree for selecting a solubility enhancement strategy.

Experimental Protocols

The following are generalized protocols that can be adapted to test and improve the solubility of your specific this compound derivative.

Protocol 1: Kinetic Solubility Assay

This protocol provides a method to determine the kinetic solubility of your compound in a chosen buffer.

Materials:

  • This compound derivative

  • DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well microplate (UV-transparent)

  • Plate reader

Procedure:

  • Prepare a high-concentration stock solution of your compound in DMSO (e.g., 10 mM).

  • In the wells of the microplate, perform a serial dilution of your DMSO stock solution with DMSO.

  • Add the aqueous buffer to each well, ensuring the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Seal the plate and shake for a predetermined time (e.g., 2 hours) at a constant temperature.

  • Measure the absorbance or turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility.

Protocol 2: Solubility Enhancement via pH Adjustment

This protocol outlines a method to assess the impact of pH on the solubility of your compound.

Materials:

  • This compound derivative

  • Aqueous buffers at various pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0)

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of your solid compound to a series of vials, each containing a different pH buffer.

  • Cap the vials and agitate them at a constant temperature for 24-48 hours to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC, UV-Vis).

  • Plot the measured solubility against the pH of the buffer to determine the pH-solubility profile.

Protocol 3: Co-solvent Solubility Enhancement

This protocol details a systematic approach to evaluating the effect of co-solvents on solubility.

Materials:

  • This compound derivative

  • Aqueous buffer of choice

  • Co-solvents (e.g., ethanol, propylene glycol, PEG 400)

  • Analytical method for concentration determination (HPLC, UV-Vis)

Procedure:

  • Prepare a series of aqueous buffers containing increasing concentrations of the chosen co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Add an excess of the solid compound to each co-solvent buffer solution.

  • Equilibrate the samples by agitation for 24-48 hours at a constant temperature.

  • Centrifuge the samples to separate the undissolved solid.

  • Determine the concentration of the dissolved compound in the supernatant of each sample.

  • Plot solubility as a function of the co-solvent concentration.

References

optimizing storage conditions for 3-Hydroxypyridine-4-carboxaldehyde to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Hydroxypyridine-4-carboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal storage and handling of this compound to prevent degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure maximum stability, solid this compound should be stored at 2-8°C under a dry, inert atmosphere such as argon or nitrogen.[1][2][3][4] It is also crucial to protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.[2]

Q2: Why is an inert atmosphere necessary for storing this compound?

A2: this compound is sensitive to air.[2] The aldehyde functional group is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid (3-Hydroxypyridine-4-carboxylic acid) as a degradation product.[5] Storing it under an inert atmosphere minimizes this oxidative degradation.

Q3: Can I store this compound at room temperature?

A3: While some suppliers may ship the compound at room temperature, for long-term storage, refrigeration at 2-8°C is recommended to minimize the rate of potential degradation reactions.[1][2][3][4]

Q4: What signs of degradation should I look for?

A4: A visual color change (e.g., darkening) of the solid compound can be an indicator of degradation. For solutions, the appearance of precipitates or a change in color may suggest instability. Analytically, techniques like HPLC can be used to detect the appearance of degradation products.

Q5: How should I handle the compound when taking it out of storage for an experiment?

A5: To prevent the introduction of atmospheric moisture and oxygen, it is best to handle the compound in a glovebox or under a continuous stream of an inert gas (e.g., using a Schlenk line).[2][4][6][7] Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold solid.

Q6: What solvents are recommended for dissolving this compound?

A6: While specific stability data in various solvents is limited, for reactions, it is crucial to use anhydrous, degassed solvents appropriate for your experimental needs. Common solvents for similar air-sensitive compounds include THF, toluene, and dichloromethane that have been rigorously dried and deoxygenated.[2] The stability of the compound in solution will be lower than in its solid state, so it is advisable to prepare solutions fresh for each experiment.

Q7: How does pH affect the stability of this compound in aqueous solutions?

A7: The stability of hydroxypyridine derivatives can be pH-dependent.[5][8][9] The ionization state of the hydroxyl group can influence the compound's reactivity and degradation pathways. It is recommended to buffer aqueous solutions to a pH relevant to your experiment and to use the solution promptly.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Discoloration of solid compound upon storage. Exposure to air and/or light.Ensure the container is properly sealed under an inert atmosphere and protected from light. Store at the recommended 2-8°C.
Inconsistent experimental results. Degradation of the compound.Use a fresh vial of the compound. If using an older stock, verify its purity by an appropriate analytical method (e.g., NMR, HPLC) before use. Prepare solutions immediately before the experiment.
Low yield in a reaction involving this compound. Use of wet or non-degassed solvents and reagents.Ensure all solvents and reagents are anhydrous and thoroughly degassed before use. Perform the reaction under a strictly inert atmosphere.
Appearance of an unexpected peak in analytical analysis (e.g., HPLC, NMR). Formation of a degradation product, likely the corresponding carboxylic acid.Confirm the identity of the impurity, if possible, by techniques like mass spectrometry. Review storage and handling procedures to minimize degradation.

Experimental Protocols

Protocol for Long-Term Storage of Solid this compound
  • Container: Use an amber glass vial with a tight-fitting screw cap containing a PTFE liner.

  • Inert Atmosphere: Place the vial inside a glovebox with a nitrogen or argon atmosphere.

  • Purging: Open the vial and gently purge the headspace with the inert gas for 1-2 minutes.

  • Sealing: Securely tighten the cap. For extra protection, wrap the cap and neck of the vial with Parafilm.

  • Labeling: Clearly label the vial with the compound name, CAS number, date of storage, and any handling precautions.

  • Storage: Place the sealed vial in a refrigerator at 2-8°C.

Protocol for Assessing the Stability of this compound in Solution (Accelerated Stability Study)

This protocol outlines a general approach. Specific parameters should be optimized for your experimental needs.

  • Solution Preparation:

    • In an inert atmosphere (glovebox or Schlenk line), prepare a stock solution of this compound in the desired anhydrous and degassed solvent (e.g., acetonitrile, DMSO) at a known concentration.

    • Dispense aliquots of the solution into several amber HPLC vials and seal them.

  • Storage Conditions:

    • Store the vials at different temperatures:

      • Control: 2-8°C (refrigerated)

      • Accelerated: 25°C (room temperature) and 40°C.

    • Protect all samples from light.

  • Time Points:

    • Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks).

  • Analytical Method:

    • Use a stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.

    • The mobile phase could consist of a gradient of an aqueous buffer (e.g., phosphate buffer at a relevant pH) and an organic solvent like acetonitrile or methanol.

    • Use a UV detector to monitor the peak of this compound and the appearance of any degradation products.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of the compound remaining relative to the initial time point (T=0).

    • Plot the percentage remaining versus time for each temperature to determine the degradation rate.

Visualizations

Storage_Workflow cluster_storage Long-Term Storage cluster_usage Experimental Use Receive Receive Compound Inert_Atmosphere Place in Glovebox (Argon or Nitrogen) Receive->Inert_Atmosphere Aliquot Aliquot into Amber Vials Inert_Atmosphere->Aliquot Purge Purge Headspace Aliquot->Purge Seal Seal Vials Tightly Purge->Seal Refrigerate Store at 2-8°C Seal->Refrigerate Warm Warm to Room Temp Refrigerate->Warm Open Open in Inert Atmosphere Warm->Open Weigh Weigh for Experiment Open->Weigh Dissolve Dissolve in Anhydrous, Degassed Solvent Weigh->Dissolve Degradation_Pathway Compound This compound Degradation_Product 3-Hydroxypyridine-4-carboxylic acid Compound->Degradation_Product Oxidation Conditions Oxygen (Air) Light Elevated Temperature Conditions->Degradation_Product

References

Validation & Comparative

A Comparative Analysis of 3-Hydroxypyridine-4-carboxaldehyde and Pyridoxal in Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between core biochemical compounds is paramount. This guide provides a detailed comparison of 3-Hydroxypyridine-4-carboxaldehyde and Pyridoxal, focusing on their reactivity in non-enzymatic transamination reactions and their potential roles within enzyme assays.

Pyridoxal, in its phosphorylated form (Pyridoxal 5'-phosphate, PLP), is a vital coenzyme in a vast array of enzymatic reactions essential for amino acid metabolism.[1] Its structural analog, this compound, shares key functional groups, leading to comparable reactivity in certain chemical contexts, particularly in the formation of Schiff bases (imines) with amino acids—a critical step in enzymatic transamination.[2] This comparison delves into the quantitative differences in their reaction kinetics and equilibria, providing valuable insights for researchers designing enzyme assays or developing enzyme inhibitors.

Quantitative Comparison of Reaction Parameters

The following table summarizes the equilibrium constants for the formation of imines (Schiff bases) between the respective aldehydes and various amino acids, as well as the rates of transamination. This data is derived from seminal studies on non-enzymatic model systems, which provide a foundational understanding of the intrinsic reactivity of these compounds.

AldehydeAmino AcidEquilibrium Constant (K_eq) for Imine Formation (M⁻¹)Second-Order Rate Constant (k₂) for Transamination (M⁻¹ min⁻¹)
This compound Glycine3.6Data not available in a directly comparable format
This compound DL-Alanine5.31.8 x 10⁻³
This compound L-Glutamate11.0Data not available in a directly comparable format
Pyridoxal Glycine1.1Data not available in a directly comparable format
Pyridoxal α-Aminophenylacetic AcidData not available1.3 x 10⁻² (imidazole catalyzed)

Reaction Mechanisms and Experimental Workflows

The ability of both this compound and Pyridoxal to facilitate transamination reactions stems from the formation of a Schiff base with an amino acid. This is followed by a tautomerization to a ketimine, and subsequent hydrolysis to yield a keto acid and the pyridoxamine form of the catalyst.

cluster_0 Imine Formation cluster_1 Tautomerization cluster_2 Hydrolysis Aldehyde Aldehyde Schiff_Base Schiff_Base Aldehyde->Schiff_Base + Amino Acid Amino_Acid Amino_Acid Ketimine Ketimine Schiff_Base->Ketimine Pyridoxamine_Analog Pyridoxamine_Analog Ketimine->Pyridoxamine_Analog + H₂O Keto_Acid Keto_Acid

Figure 1: Generalized reaction pathway for non-enzymatic transamination.

Experimental Protocols

The following are summaries of the methodologies used to determine the quantitative data presented above.

Determination of Equilibrium Constants for Imine Formation

This protocol is adapted from the work of French, Auld, and Bruice in their studies of 3-Hydroxypyridine-4-aldehyde.

Objective: To determine the equilibrium constant for the formation of a Schiff base between an aldehyde (this compound or Pyridoxal) and an amino acid.

Materials:

  • This compound or Pyridoxal

  • Amino acid of interest (e.g., Glycine, DL-Alanine, L-Glutamate)

  • Potassium chloride (for maintaining ionic strength)

  • Buffer solutions (e.g., acetate, phosphate) to maintain constant pH

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of the aldehyde, amino acid, and buffer.

  • In a cuvette, mix the aldehyde solution with a varying excess of the amino acid solution at a constant pH and ionic strength (maintained with KCl).

  • Allow the reaction to reach equilibrium. The time to reach equilibrium should be determined in preliminary experiments.

  • Measure the absorbance of the solution at the wavelength corresponding to the maximum absorbance of the Schiff base.

  • The equilibrium constant (K_eq) can be calculated from the change in absorbance and the known concentrations of the reactants.

Determination of the Rate of Non-Enzymatic Transamination

This protocol is based on the studies of Bruice and Topping.

Objective: To measure the rate of the transamination reaction between an aldehyde and an amino acid.

Materials:

  • This compound or Pyridoxal

  • Amino acid of interest (e.g., DL-Alanine, α-Aminophenylacetic Acid)

  • Buffer solution to maintain constant pH

  • Catalyst (e.g., imidazole, optional)

  • Quenching reagent (e.g., acid)

  • Analytical method for quantifying the product (e.g., spectrophotometry, chromatography)

Procedure:

  • Prepare solutions of the aldehyde, amino acid, and buffer, and equilibrate them at the desired reaction temperature.

  • Initiate the reaction by mixing the reactants.

  • At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction using a quenching reagent.

  • Quantify the concentration of the keto acid product or the pyridoxamine analog formed using a suitable analytical technique.

  • The second-order rate constant (k₂) is determined by plotting the appropriate function of concentration versus time.

Performance in Enzyme Assays

While this compound demonstrates analogous reactivity to Pyridoxal in non-enzymatic model systems, its performance within enzymatic assays is less documented in a comparative context. Its structural similarity suggests it could act as a substrate for pyridoxal kinase, the enzyme that phosphorylates pyridoxal to the active coenzyme PLP.[3] If phosphorylated, it could potentially interact with PLP-dependent enzymes as either a substrate mimic or an inhibitor.

For researchers investigating PLP-dependent enzymes, this compound could serve as a useful tool:

  • As a Potential Inhibitor: By competing with the natural substrate or PLP for binding to the enzyme's active site, it could act as a competitive inhibitor. Determining the inhibition constant (Ki) or IC50 value would be crucial to quantify its potency.

  • As a Mechanistic Probe: The subtle structural differences between this compound and Pyridoxal can be exploited to probe the specific interactions within an enzyme's active site that are critical for catalysis.

The experimental workflow for evaluating this compound as an enzyme inhibitor would typically involve a standard enzyme kinetic assay.

Start Start Prepare_Enzyme_Solution Prepare PLP-dependent enzyme solution Start->Prepare_Enzyme_Solution Prepare_Substrate_Solution Prepare substrate and co-substrate solutions Start->Prepare_Substrate_Solution Prepare_Inhibitor_Solutions Prepare varying concentrations of This compound Start->Prepare_Inhibitor_Solutions Assay_Setup Set up reaction mixtures: enzyme, substrate, buffer, and inhibitor Prepare_Enzyme_Solution->Assay_Setup Prepare_Substrate_Solution->Assay_Setup Prepare_Inhibitor_Solutions->Assay_Setup Incubation Incubate at optimal temperature Assay_Setup->Incubation Measure_Activity Measure enzyme activity (e.g., spectrophotometrically) Incubation->Measure_Activity Data_Analysis Analyze data to determine IC50 or Ki values Measure_Activity->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 2: Workflow for evaluating this compound as an enzyme inhibitor.

References

A Comparative Guide to 3-Hydroxypyridine-4-carboxaldehyde as a Fluorescent Marker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 3-Hydroxypyridine-4-carboxaldehyde (3-HPC) as a fluorescent marker, comparing its performance with established alternatives. Experimental data is presented to facilitate objective evaluation, and detailed protocols for key validation experiments are provided.

Introduction to this compound (3-HPC)

This compound (also known as 3-hydroxyisonicotinaldehyde or HINA) is a pyridine derivative that has garnered interest as a fluorescent marker. Notably, it has been identified as the lowest molecular weight dye known to exhibit green fluorescence.[1] This property, combined with its utility as a synthetic building block for more complex fluorescent probes, makes it a compelling subject for validation.[2][3] Its fluorescence is pH-dependent, with its anionic form at alkaline pH (above 7.1) exhibiting a distinct green emission.[4]

Comparative Analysis of Photophysical Properties

The efficacy of a fluorescent marker is determined by its photophysical properties. This section compares the key characteristics of 3-HPC with commonly used green fluorescent markers: Fluorescein isothiocyanate (FITC), Rhodamine 6G, and Green Fluorescent Protein (GFP).

PropertyThis compound (3-HPC)Fluorescein isothiocyanate (FITC)Rhodamine 6GGreen Fluorescent Protein (GFP)
Excitation Max (λex) 385 nm (anionic form, pH > 7.1)[4]~495 nm[5]~530 nm[6]395 nm (major), 475 nm (minor)[7]
Emission Max (λem) 525 nm (anionic form, pH > 7.1)[4]~519 nm[5]~555 nm509 nm[7]
Molar Extinction Coefficient (ε) Data not available75,000 cm⁻¹M⁻¹[8]116,000 cm⁻¹M⁻¹[9]26,000 M⁻¹cm⁻¹ (at 395 nm)
Quantum Yield (Φ) 0.15 (anionic form)[4]0.92[8]0.95[9]0.79[7]
Fluorescence Lifetime (τ) 1.0 ns (anionic form)[4]~4.1 ns~4 ns2.5 - 3.5 ns
Photostability Data not availableLow[8]ModerateHigh (mutants engineered for improved stability)[7]
Molecular Weight ( g/mol ) 123.11[4]389.38[5]479.02~27,000

Experimental Protocols

Detailed methodologies are crucial for the reproducible validation of fluorescent markers.

Protocol 1: Determination of Molar Extinction Coefficient

This protocol outlines the procedure for determining the molar extinction coefficient (ε) of a fluorescent dye using UV-Visible spectrophotometry, based on the Beer-Lambert law.

Materials:

  • This compound (or other dye of interest)

  • High-purity solvent (e.g., ethanol or appropriate buffer for pH control)

  • Calibrated UV-Visible spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Stock Solution Preparation: Accurately weigh a precise amount of the dye and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with decreasing concentrations.

  • Absorbance Measurement: Measure the absorbance of each dilution at the wavelength of maximum absorption (λmax).

  • Data Analysis: Plot a graph of absorbance versus concentration. The molar extinction coefficient (ε) is calculated from the slope of the linear portion of the curve according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).

Protocol 2: Determination of Fluorescence Quantum Yield

This protocol describes the relative method for determining the fluorescence quantum yield (Φ) by comparing the fluorescence intensity of the sample to a standard with a known quantum yield.

Materials:

  • Sample solution (3-HPC)

  • Standard solution with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Spectrofluorometer

  • UV-Visible spectrophotometer

  • Cuvettes

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra of each solution using the same excitation wavelength.

  • Data Analysis: Integrate the area under the emission spectrum for each solution. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_standard * (slope_sample / slope_standard) * (n_sample² / n_standard²)

    where slope is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

Protocol 3: Assessment of Photostability

This protocol outlines a method to evaluate the photostability of a fluorescent marker by measuring its photobleaching rate under continuous illumination using fluorescence microscopy.

Materials:

  • Fluorescent dye solution

  • Microscope slides and coverslips

  • Fluorescence microscope with a stable light source (e.g., LED or laser) and a sensitive camera

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare a sample of the fluorescent dye immobilized on a microscope slide. This can be achieved by drying a thin film of the dye solution or embedding it in a polymer matrix.

  • Image Acquisition:

    • Place the slide on the microscope stage and focus on the sample.

    • Select the appropriate filter set for the dye.

    • Acquire an initial image (time = 0).

    • Continuously illuminate the sample with the excitation light.

    • Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) in the illuminated area for each image in the time series.

    • Correct for background fluorescence.

    • Normalize the intensity values to the initial intensity.

    • Plot the normalized fluorescence intensity as a function of time. The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value.

Visualizations

Experimental Workflow for Fluorescent Marker Validation

G cluster_synthesis Synthesis & Purification cluster_characterization Photophysical Characterization cluster_comparison Comparative Analysis synthesis Synthesis of 3-HPC purification Purification synthesis->purification abs_spec Absorbance Spectroscopy purification->abs_spec Characterize em_spec Emission Spectroscopy abs_spec->em_spec qy_measurement Quantum Yield Measurement em_spec->qy_measurement lifetime_measurement Lifetime Measurement qy_measurement->lifetime_measurement photostability_test Photostability Assay lifetime_measurement->photostability_test data_table Data Tabulation photostability_test->data_table Compare performance_eval Performance Evaluation data_table->performance_eval

Caption: Workflow for the validation of a fluorescent marker.

Logical Relationship of Photophysical Properties

G cluster_absorption Light Absorption cluster_emission Light Emission cluster_stability Durability excitation Excitation (Photon Absorption) ext_coeff Molar Extinction Coefficient (ε) excitation->ext_coeff Determines emission Emission (Photon Release) excitation->emission Leads to quantum_yield Quantum Yield (Φ) emission->quantum_yield Efficiency lifetime Fluorescence Lifetime (τ) emission->lifetime Duration photostability Photostability quantum_yield->photostability Impacts photobleaching Photobleaching photostability->photobleaching Resists

References

Comparative Anticancer Activity of 3-Hydroxypyridine-4-carboxaldehyde Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anticancer activity of derivatives of 3-Hydroxypyridine-4-carboxaldehyde. The information is compiled from preclinical studies to highlight potential therapeutic candidates and guide future research.

Derivatives of this compound have emerged as a promising class of compounds in the search for novel anticancer agents. Their structural similarity to pyridoxal, a form of vitamin B6, and the versatile reactivity of the aldehyde and hydroxyl groups, make them attractive scaffolds for the design of therapeutic molecules. This guide summarizes the available data on the anticancer activity of various derivatives, focusing on thiosemicarbazones and Schiff bases, providing a comparative overview of their potency and cellular effects.

Data Presentation: Comparative Cytotoxicity

The in vitro anticancer activity of various pyridine carboxaldehyde derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The tables below summarize the IC50 values for several derivatives against a panel of human cancer cell lines.

Table 1: Anticancer Activity of 3-Hydroxypyridine-2-carboxaldehyde Thiosemicarbazone Platinum(II) Complexes

CompoundCancer Cell LineIC50 (µM)
[Pt(HyPyMe)Cl]HeLa (Cervical Cancer)107.16
[Pt(HyPyPyrd)Cl]HeLa (Cervical Cancer)132.13

Table 2: Anticancer Activity of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives

CompoundCancer Cell LineIC50 (µM)
1 M14 (Amelanotic Melanoma)3.36
HuTu80 (Duodenal Adenocarcinoma)10.15
MCF7 (Breast Cancer)21.35
2 M1445.33
HuTu80115.86
MCF7>582.26
3 M1440.00
HuTu80101.49
MCF7108.52
5-Fluorouracil (Control) M141.85
HuTu800.98
MCF73.91

Note: While not this compound derivatives, the data on these closely related structures provide valuable insights into the potential of this compound class.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the anticancer activity of pyridine derivatives.

Cell Culture and Maintenance

Human cancer cell lines such as HeLa, M14, HuTu80, and MCF7 are cultured in appropriate media, for instance, Dulbecco's Modified Eagle Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

The antiproliferative activity of the synthesized compounds is determined using the Sulforhodamine B (SRB) assay.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of the test compounds (e.g., ranging from 1.95 to 125 µg/mL) and a positive control (e.g., 5-Fluorouracil) for 48 hours.

  • Cell Fixation: After the incubation period, the supernatant is discarded, and the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% SRB solution in 1% acetic acid for 20 minutes at room temperature.

  • Washing and Solubilization: The unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 540 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell growth inhibition is calculated, and the IC50 value is determined by linear regression analysis from the dose-response curves.[1]

Mandatory Visualizations

Signaling Pathways

The anticancer activity of pyridine derivatives, including thiosemicarbazones and Schiff bases, is often attributed to their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle. While the precise signaling pathways for this compound derivatives are still under investigation, related compounds have been shown to modulate key apoptotic and cell cycle regulatory proteins. A potential mechanism involves the induction of DNA damage, leading to the activation of the p53 tumor suppressor protein. This, in turn, can trigger apoptosis through the Bcl-2 family of proteins and the activation of caspases, or cause cell cycle arrest by upregulating cyclin-dependent kinase inhibitors like p21.

G Derivative This compound Derivative DNA_Damage DNA Damage Derivative->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) p53->Bax p21 p21 Activation p53->p21 Caspases Caspase Activation Bax->Caspases Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis CDK CDK/Cyclin Complex p21->CDK Cell_Cycle_Arrest Cell Cycle Arrest CDK->Cell_Cycle_Arrest G cluster_0 Compound Preparation cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action Synthesis Synthesis of Derivatives Characterization Structural Characterization Synthesis->Characterization Cell_Culture Cancer Cell Culture Characterization->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., SRB) Cell_Culture->Cytotoxicity_Assay IC50 IC50 Determination Cytotoxicity_Assay->IC50 Apoptosis_Assay Apoptosis Assay IC50->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis IC50->Cell_Cycle_Analysis

References

A Comparative Analysis of Metal-Chelating Properties: 3-Hydroxypyridine-4-carboxaldehyde and Other Pyridinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metal-chelating properties of 3-Hydroxypyridine-4-carboxaldehyde against other well-characterized pyridinone-based chelators. The following sections present a compilation of experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways to aid in the assessment and development of novel therapeutic agents.

Introduction to Pyridinone Chelators

Pyridinones, particularly 3-hydroxypyridin-4-ones (3,4-HPs), are a significant class of heterocyclic compounds renowned for their high affinity and selectivity for trivalent metal ions, most notably iron(III)[1]. This characteristic has made them a cornerstone in the development of iron chelators for the treatment of iron overload disorders, such as β-thalassemia[2]. The archetypal drug from this class, Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one), is an orally active bidentate ligand that effectively sequesters iron, forming a stable 3:1 complex that is subsequently excreted[3][4]. The efficacy of these chelators is often attributed to their ability to reduce the labile iron pool within cells, thereby mitigating iron-induced oxidative stress[5].

Quantitative Comparison of Metal-Chelating Properties

The effectiveness of a metal chelator is quantitatively described by its stability constant (log β) and its pM value (e.g., pFe³⁺). The log β value represents the overall stability of the metal-ligand complex, while the pFe³⁺ value provides a more biologically relevant measure of the chelator's affinity for Fe³⁺ at physiological pH (7.4)[6]. A higher pFe³⁺ value indicates a greater ability to sequester iron under physiological conditions.

CompoundLigand Typelog β (Fe³⁺)pFe³⁺Reference
Deferiprone Bidentate36 (β₃)19.4 - 21[7][8],[9]
CP502 Bidentate-21.7[9]
CP254 Hexadentate33.227.24[5]
2-methyl-3-hydroxy-4-pyridinecarboxylic acid (DT2) Bidentate34.1 (β₃)-[10]
3-hydroxy-4-pyridinecarboxylic acid (DT0) BidentateLower than DT2-[10]
Deferoxamine (DFO) Hexadentate30.626.6[6]
Deferasirox (DFX) Tridentate-22.5[6]

Note: The log β value for Deferiprone represents the overall stability constant for the 3:1 (ligand:metal) complex. The stability of 3-hydroxy-4-pyridinecarboxylic acid (DT0) complexes is noted to be lower than that of its methylated analogue, DT2.

Experimental Protocols

Accurate assessment of metal-chelating properties relies on standardized experimental protocols. The following are detailed methodologies for two key experiments used to determine the stability constants and iron-chelating efficacy of pyridinone compounds.

Potentiometric Titration for Determination of Stability Constants (log β)

Potentiometric titration is a highly accurate method for determining the protonation constants of a ligand and the stability constants of its metal complexes[5][11].

Principle: This method involves the titration of a solution containing the ligand and the metal ion of interest with a standardized strong base (e.g., NaOH). The change in pH is monitored using a pH electrode. The resulting titration curve provides data to calculate the formation constants of the metal-ligand complexes.

Detailed Protocol:

  • Solution Preparation:

    • Prepare a stock solution of the ligand (e.g., this compound) of known concentration in a suitable solvent (e.g., deionized water or a mixed aqueous-organic solvent if solubility is an issue).

    • Prepare a standardized stock solution of the metal salt (e.g., FeCl₃) of high purity.

    • Prepare a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of a strong acid (e.g., 0.1 M HCl) for calibration and initial pH adjustment.

    • Use an inert salt (e.g., 0.15 M KCl or NaCl) to maintain a constant ionic strength throughout the experiment.

  • Calibration of the Electrode:

    • Calibrate the pH electrode and potentiometer system using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25 °C or 37 °C).

  • Titration Procedure:

    • In a thermostated titration vessel, place a known volume of a solution containing the ligand, the metal ion, and the inert salt. The ligand-to-metal ratio can be varied (e.g., 1:1, 2:1, 3:1) to investigate different complex stoichiometries.

    • Add a known amount of standard strong acid to lower the initial pH.

    • Titrate the solution with the standardized strong base, adding small, precise increments.

    • After each addition, allow the system to reach equilibrium and record the corresponding pH value.

    • Continue the titration until the pH has passed the expected equivalence points.

    • Perform a separate titration of the ligand in the absence of the metal ion to determine its protonation constants.

  • Data Analysis:

    • Plot the pH versus the volume of base added to obtain the titration curve.

    • Use a suitable software program (e.g., HYPERQUAD) to analyze the titration data. The software refines the stability constants (log β) by minimizing the difference between the experimental and calculated pH values based on a proposed model of complex formation.

Below is a DOT script for a generalized workflow of a potentiometric titration experiment.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Ligand, Metal, Acid, and Base Solutions B Calibrate pH Electrode A->B C Mix Ligand, Metal, and Inert Salt in Vessel B->C D Add Standard Acid C->D E Titrate with Standard Base in Increments D->E F Record pH after each addition E->F F->E Repeat G Plot pH vs. Volume of Base F->G H Analyze Data with Software (e.g., HYPERQUAD) G->H I Determine Stability Constants (log β) H->I

Potentiometric Titration Workflow
Spectrophotometric Assay for Iron Chelation (Ferrozine Competition Assay)

This assay is a competitive method used to determine the iron(II)-chelating ability of a compound.

Principle: Ferrozine is a chromogenic reagent that forms a stable, intensely colored magenta complex with ferrous iron (Fe²⁺), with a maximum absorbance at 562 nm[12]. In the presence of another chelating agent, the formation of the ferrozine-Fe²⁺ complex is inhibited, leading to a decrease in absorbance. The degree of color inhibition is proportional to the iron-chelating capacity of the test compound.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) at various concentrations in a suitable buffer (e.g., HEPES).

    • Prepare a stock solution of ferrous chloride (FeCl₂) (e.g., 2 mM).

    • Prepare a stock solution of ferrozine (e.g., 5 mM).

    • Prepare a positive control solution of a known chelator, such as EDTA.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound solution to the wells.

    • Add the FeCl₂ solution to initiate the reaction.

    • Incubate for a short period (e.g., 10 minutes) at room temperature to allow the test compound to chelate the iron.

    • Add the ferrozine solution to all wells to start the color development reaction.

    • Incubate for another 10 minutes at room temperature.

    • Measure the absorbance of the solutions at 562 nm using a microplate reader.

    • A control well should contain the buffer, FeCl₂, and ferrozine without the test compound.

  • Data Analysis:

    • The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.

    • The IC₅₀ value (the concentration of the chelator required to inhibit 50% of the ferrozine-Fe²⁺ complex formation) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Below is a DOT script for the workflow of a competitive ferrozine-based spectrophotometric assay.

G cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis A Prepare Test Compound, FeCl₂, and Ferrozine Solutions B Add Test Compound to Microplate Wells A->B C Add FeCl₂ Solution B->C D Incubate (10 min) C->D E Add Ferrozine Solution D->E F Incubate (10 min) E->F G Measure Absorbance at 562 nm F->G H Calculate % Inhibition G->H I Determine IC₅₀ Value H->I

Ferrozine Competition Assay Workflow

Signaling Pathways Modulated by Pyridinone Iron Chelators

Iron is a critical element in various cellular processes, and its dysregulation can lead to oxidative stress and inflammation. Iron chelators, by sequestering excess iron, can modulate these signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. Inappropriate activation of the NF-κB pathway is implicated in various inflammatory diseases. Iron can promote NF-κB activation. Iron chelators like Deferiprone have been shown to reduce the levels of inflammatory factors by modulating the NF-κB signaling pathway[13].

The following DOT script illustrates a simplified representation of the canonical NF-κB signaling pathway and the inhibitory effect of iron chelators.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->IkB IκB Degradation IkB_NFkB->NFkB Releases NF-κB Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) Stimulus->IKK Activates Iron Excess Iron Iron->IKK Promotes Activation Chelator Iron Chelator (e.g., Pyridinone) Chelator->Iron Sequesters DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces

NF-κB Pathway and Iron Chelators
Reactive Oxygen Species (ROS) Generation

Excess intracellular iron can catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide via the Fenton reaction. These reactive oxygen species (ROS) can cause significant damage to cellular components, including lipids, proteins, and DNA, leading to oxidative stress[14][15]. Iron chelators can mitigate ROS production by binding to the catalytically active iron.

The following DOT script visualizes the role of iron in ROS generation and the protective effect of iron chelators.

G cluster_cell Cellular Environment Fe2 Fe²⁺ (Ferrous Iron) OH_radical •OH (Hydroxyl Radical) Fe2->OH_radical Fenton Reaction Fe_Chelate Iron-Chelate Complex (Inactive) Fe2->Fe_Chelate H2O2 H₂O₂ (Hydrogen Peroxide) H2O2->OH_radical OxidativeStress Oxidative Stress (Lipid Peroxidation, DNA Damage) OH_radical->OxidativeStress Chelator Iron Chelator (e.g., Pyridinone) Chelator->Fe_Chelate

Iron-Mediated ROS and Chelation

Conclusion

The 3-hydroxypyridin-4-one scaffold represents a versatile platform for the design of potent iron chelators. While Deferiprone is a clinically established oral therapeutic, the development of new analogues with improved efficacy and safety profiles is an ongoing area of research. The lack of specific quantitative data for this compound highlights a gap in the current literature and presents an opportunity for further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for the systematic evaluation of novel pyridinone-based chelators and their potential impact on iron-related cellular processes.

References

A Comparative Guide to 3-Hydroxypyridine-4-carboxaldehyde as a Maillard Reaction Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of 3-Hydroxypyridine-4-carboxaldehyde as a crucial intermediate in the Maillard reaction, a non-enzymatic browning process that significantly impacts the color, flavor, and nutritional properties of thermally processed foods. Furthermore, this intermediate is a precursor to the formation of advanced glycation end products (AGEs), which are implicated in various chronic diseases. This document compares this compound with other key Maillard reaction intermediates, offering supporting data, detailed experimental protocols for their analysis, and visual representations of relevant biochemical pathways.

Introduction to this compound

This compound is a heterocyclic aldehyde that emerges during the intermediate stages of the Maillard reaction. Its formation is significant due to its contribution to the sensory characteristics of food and its role as a precursor to 3-hydroxypyridinium-containing AGEs, such as GLAP (glyceraldehyde-derived pyridinium)[1]. The reactivity of its aldehyde group, modulated by the adjacent hydroxyl group and the pyridine ring, makes it a key player in the complex cascade of reactions that constitute the Maillard browning process[2].

Comparison with Other Maillard Reaction Intermediates

The Maillard reaction is a complex network of reactions that produces a wide array of intermediates. Besides 3-hydroxypyridine derivatives, other significant classes of intermediates include pyrazines and furans, which are well-known for their contributions to the aroma and flavor of cooked foods[3][4]. While direct quantitative comparisons of the formation of these intermediates under identical conditions are scarce in the literature, this section provides a qualitative and semi-quantitative comparison based on available data.

Table 1: Comparison of Key Maillard Reaction Intermediates

FeatureThis compoundPyrazinesFurans
Primary Precursors Amino acids (e.g., lysine, arginine) and reducing sugars (e.g., glyceraldehyde, glycolaldehyde)[1]Amino acids and α-dicarbonyl compounds (from sugar degradation)[5]Sugars (especially pentoses), amino acids[4]
Typical Formation Conditions Higher temperatures, aqueous environments[6]High temperatures, low water activity[5]High temperatures, often from sugar fragmentation[4]
Key Role in Maillard Reaction Precursor to 3-hydroxypyridinium AGEs, contributes to color and flavor[1]Major contributors to roasted, nutty, and toasted aromas[3]Contribute to caramel-like, sweet, and nutty aromas[4]
Analytical Detection Methods HPLC-UV, LC-MS/MS[6][7]GC-MS, SPME-GC-MS[5][8]GC-MS, Headspace-GC-MS[8][9]
Biological Significance Precursor to potentially cytotoxic AGEs that interact with the RAGE receptor[1]Generally recognized as safe (GRAS) as flavor compoundsSome furans (e.g., furan itself) are considered potential carcinogens
Reported Yields (Model Systems) Formation is generally less abundant compared to pyrazines and furans in many food systems. Quantitative data is highly dependent on the specific reactants and conditions.Can be major volatile products, with yields highly dependent on amino acid and sugar type. For example, lysine is a potent precursor to pyrazine formation[10].Yields are significant, especially from pentose sugars.

Experimental Protocols

To facilitate further research and a more direct comparison of these Maillard reaction intermediates, this section provides detailed experimental protocols for their extraction, identification, and quantification.

Protocol 1: Simultaneous Quantification of Maillard Reaction Intermediates by LC-MS/MS

This method is designed for the simultaneous quantification of non-volatile and semi-volatile intermediates like this compound and other early-stage Maillard reaction products.

1. Sample Preparation (Model System):

  • Prepare a model solution containing a reducing sugar (e.g., 0.5 M glucose) and an amino acid (e.g., 0.5 M lysine) in a phosphate buffer (e.g., 0.1 M, pH 7.4).

  • Heat the solution in sealed vials at a controlled temperature (e.g., 100°C) for various time points (e.g., 0, 15, 30, 60, 120 minutes) to generate the intermediates.

  • Immediately cool the vials in an ice bath to stop the reaction.

  • Dilute the samples with the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

  • Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program: A suitable gradient to separate the compounds of interest (e.g., start with 5% B, ramp to 95% B over 15 minutes).

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-product ion transitions for this compound, and other target intermediates need to be determined using authentic standards.

    • Quantification: Generate calibration curves using authentic standards of each analyte to quantify their concentration in the samples.

Protocol 2: Analysis of Volatile Maillard Reaction Products (Pyrazines and Furans) by GC-MS

This protocol is suitable for the identification and quantification of volatile intermediates like pyrazines and furans.

1. Sample Preparation and Extraction (Model System):

  • Prepare and heat the model system as described in Protocol 1.

  • For volatile extraction, use Headspace Solid-Phase Microextraction (HS-SPME).

  • Place a known volume of the heated sample in a headspace vial.

  • Expose a SPME fiber (e.g., with a Carboxen/PDMS coating) to the headspace above the sample at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to adsorb the volatile compounds.

2. GC-MS Analysis:

  • Gas Chromatograph: A GC system equipped with a mass spectrometer detector.

  • Injection: Thermally desorb the analytes from the SPME fiber in the GC injection port.

  • Column: A capillary column suitable for volatile compound separation (e.g., a DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program: A temperature gradient to separate the volatile compounds (e.g., start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min).

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Identification: Identify the compounds by comparing their mass spectra with a library (e.g., NIST) and by comparing their retention indices with known standards.

    • Quantification: Use an internal standard and create calibration curves with authentic standards for accurate quantification.

Signaling Pathways and Biological Relevance

This compound is a precursor to 3-hydroxypyridinium-containing AGEs, which can exert biological effects through the Receptor for Advanced Glycation End Products (RAGE) signaling pathway. The activation of RAGE by AGEs is implicated in the pathogenesis of various diseases, including diabetes complications, neurodegenerative disorders, and cancer[4][11][12].

The RAGE Signaling Pathway

The binding of AGEs, including those derived from 3-hydroxypyridine, to RAGE on the cell surface initiates a cascade of intracellular signaling events. This leads to the activation of various downstream pathways, including NADPH oxidase, MAPKs (mitogen-activated protein kinases), and the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells)[2][11][12]. The activation of NF-κB results in the upregulation of pro-inflammatory cytokines and adhesion molecules, contributing to a state of chronic inflammation and cellular dysfunction[2][11].

RAGE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AGEs 3-Hydroxypyridinium AGEs RAGE RAGE AGEs->RAGE NADPH_Oxidase NADPH Oxidase RAGE->NADPH_Oxidase MAPK MAPK (p38, ERK, JNK) RAGE->MAPK ROS ROS NADPH_Oxidase->ROS ROS->MAPK NF_kB NF-κB MAPK->NF_kB Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) NF_kB->Gene_Expression

RAGE Signaling Pathway Activation by AGEs

Maillard Reaction and Intermediate Formation Workflow

The formation of this compound and other intermediates is part of a complex reaction network. The following diagram illustrates a simplified workflow of the Maillard reaction, highlighting the position of these key intermediates.

Maillard_Reaction_Workflow cluster_intermediates Key Intermediates Reducing_Sugars Reducing Sugars (e.g., Glucose, Glyceraldehyde) Schiff_Base Schiff Base Formation Reducing_Sugars->Schiff_Base Amino_Acids Amino Acids (e.g., Lysine) Amino_Acids->Schiff_Base Amadori_Products Amadori Products Schiff_Base->Amadori_Products Intermediate_Stage Intermediate Stage (Degradation and Fragmentation) Amadori_Products->Intermediate_Stage 3_HP_4_CA 3-Hydroxypyridine- 4-carboxaldehyde Intermediate_Stage->3_HP_4_CA Pyrazines Pyrazines Intermediate_Stage->Pyrazines Furans Furans Intermediate_Stage->Furans Final_Stage Final Stage (Polymerization) Intermediate_Stage->Final_Stage AGEs Advanced Glycation End Products (AGEs) 3_HP_4_CA->AGEs Pyrazines->Final_Stage Furans->Final_Stage Melanoidins Melanoidins (Brown Pigments) Final_Stage->Melanoidins

Simplified Maillard Reaction Workflow

Conclusion

This compound is a significant Maillard reaction intermediate with dual implications for food science and human health. While it contributes to the sensory profile of foods, its role as a precursor to potentially harmful AGEs warrants further investigation. This guide provides a comparative overview with other key intermediates and standardized protocols to encourage further research in this area. A deeper understanding of the formation and reactivity of this compound will be crucial for developing strategies to modulate the Maillard reaction, thereby enhancing food quality while minimizing the formation of undesirable compounds.

References

Unveiling the Selectivity of 3-Hydroxypyridine-4-carboxaldehyde-Based Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection of formaldehyde (FA) is crucial due to its dual role as a vital biological signaling molecule and a toxic environmental pollutant. A promising class of fluorescent probes for FA detection is based on the 3-Hydroxypyridine-4-carboxaldehyde (3-HPC-4-CHO) scaffold. This guide provides a comparative analysis of the cross-reactivity of these probes, offering insights into their selectivity and performance against other analytical methods, supported by experimental data and detailed protocols.

Performance Comparison with Alternative Formaldehyde Detection Methods

The selection of an appropriate formaldehyde detection method hinges on factors such as sensitivity, selectivity, cost, and the nature of the sample. While 3-HPC-4-CHO-based probes offer the potential for high selectivity and real-time monitoring in biological systems, it is essential to compare their performance with established techniques.

Method CategorySpecific TechniquePrincipleLimit of Detection (LOD)Key AdvantagesKey Disadvantages
Chromatography DNPH-HPLCDerivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by High-Performance Liquid Chromatography.[1][2]~0.1 µg/mLHigh precision and selectivity, well-established method.[1][2]Requires extensive sample preparation, specialized equipment, and is not suitable for real-time or in-vivo measurements.[2]
GC-MSGas Chromatography coupled with Mass Spectrometry, often involving derivatization.Varies (ppb range possible)High sensitivity and structural confirmation.Destructive to the sample, requires sophisticated instrumentation.
Spectrophotometry Nash/Hantzsch ReactionColorimetric/Fluorometric detection based on the reaction of formaldehyde with acetylacetone and ammonia.[3]~0.1 µg/mLLow cost and simple instrumentation.[3][4]Potential for interference from other aldehydes, can be time-consuming.[4]
MBTH MethodColorimetric assay using 3-methyl-2-benzothiazolinone hydrazone.~0.1 µg/mLHigh sensitivity for aliphatic aldehydes.Not specific to formaldehyde.
Electrochemical Sensors Amperometric/VoltammetricDirect or enzyme-mediated electrochemical oxidation of formaldehyde.Varies (µM to mM range)High sensitivity, potential for miniaturization and real-time monitoring.[5]Susceptible to interference from electroactive species.[5]
Fluorescent Probes 3-HPC-4-CHO-based Reaction-based "turn-on" fluorescence upon selective reaction with formaldehyde.Potentially in the nM to µM rangeHigh selectivity and sensitivity, suitable for live-cell imaging and real-time detection.Performance is highly dependent on the specific probe design and reaction mechanism.
Other Fluorescent ProbesVarious reaction mechanisms (e.g., aza-Cope rearrangement).[6]nM to µM rangeCapable of in-vivo and real-time imaging.Cross-reactivity with other reactive carbonyl species can be a concern.

Cross-Reactivity Profile of Formaldehyde Probes

A critical aspect of a formaldehyde probe's utility is its selectivity over other biologically relevant aldehydes, amines, and amino acids. While specific quantitative data for 3-HPC-4-CHO probes is not extensively available in the public domain, the general principles of probe design aim to minimize cross-reactivity. The following table outlines potential interfering analytes and the desired selectivity for an ideal formaldehyde probe.

Analyte ClassSpecific ExamplesPotential for InterferenceDesired Selectivity of an Ideal FA Probe
Aldehydes Acetaldehyde, Propionaldehyde, Methylglyoxal, GlutaraldehydeHigh, due to structural similarity.High selectivity for formaldehyde over other aldehydes is a primary design goal.
Ketones Acetone, CyclohexanoneModerate, depending on the probe's reaction mechanism.High selectivity against ketones is generally expected.
Biogenic Amines Histamine, Dopamine, Serotonin, Putrescine, CadaverineLow to moderate, depending on the probe's reactivity with amine groups.Minimal to no response to biogenic amines is crucial for biological applications.
Amino Acids Cysteine, Lysine, Arginine, HistidineLow, but some amino acid side chains can be reactive.The probe should not react with common amino acids to avoid false signals.
Reactive Oxygen/Nitrogen Species (ROS/RNS) Hydrogen peroxide (H₂O₂), Peroxynitrite (ONOO⁻)Low, but high concentrations of strong oxidants could potentially affect the fluorophore.Robustness against common ROS/RNS is a desirable feature.

Experimental Protocols

To ensure the rigorous evaluation of 3-HPC-4-CHO-based probes, standardized experimental protocols are essential.

Protocol for Assessing Cross-Reactivity
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the 3-HPC-4-CHO-based probe (e.g., 1 mM in DMSO).

    • Prepare stock solutions of formaldehyde and potential interfering analytes (e.g., 10 mM in a suitable buffer like PBS, pH 7.4).

  • Fluorescence Measurements:

    • In a 96-well plate or a cuvette, add buffer (e.g., PBS, pH 7.4).

    • Add the 3-HPC-4-CHO probe to a final concentration (e.g., 10 µM).

    • Add formaldehyde or an interfering analyte to a final concentration (e.g., 100 µM).

    • Incubate the mixture for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

    • Measure the fluorescence intensity at the predetermined excitation and emission wavelengths for the probe.

    • A control sample containing only the probe and buffer should be measured to determine the baseline fluorescence.

  • Data Analysis:

    • Calculate the fluorescence enhancement (fold change) for each analyte by dividing the fluorescence intensity in the presence of the analyte by the baseline fluorescence intensity.

    • Plot the fluorescence enhancement against the different analytes to visualize the selectivity profile.

Visualizing Reaction Mechanisms and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the underlying processes in probe-based detection.

General Reaction Mechanism of a 3-HPC-4-CHO-based Probe Probe 3-HPC-4-CHO Probe (Low Fluorescence) Intermediate Intermediate Adduct Probe->Intermediate + FA FA Formaldehyde (FA) Product Fluorescent Product (High Fluorescence) Intermediate->Product Rearrangement/ Cyclization Experimental Workflow for Cross-Reactivity Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock_Probe Probe Stock Solution Reaction_Mix Prepare Reaction Mixtures (Probe + Analyte in Buffer) Stock_Probe->Reaction_Mix Stock_Analytes Analyte Stock Solutions (FA, Interferents) Stock_Analytes->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Measurement Measure Fluorescence Incubation->Measurement Calc Calculate Fluorescence Enhancement Measurement->Calc Plot Plot Selectivity Profile Calc->Plot

References

A Comparative Guide to the Quantum Yield of Fluorescent 3-Hydroxypyridine-4-carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the quantum yield of a fluorescent molecule is a critical parameter, dictating its efficiency in converting absorbed light into emitted light. This guide provides a comparative analysis of the fluorescence quantum yields of various derivatives of 3-Hydroxypyridine-4-carboxaldehyde, a versatile scaffold for the synthesis of novel fluorophores. The data presented herein is collated from various studies, and it is important to note that experimental conditions can influence quantum yield values.

Comparison of Quantum Yields

The following table summarizes the reported fluorescence quantum yields (Φ) for several derivatives of this compound. The derivatives are primarily Schiff bases, formed by the condensation of the aldehyde with various aniline and hydrazide moieties.

Derivative ClassSpecific DerivativeSolventQuantum Yield (Φ)Reference Compound (for relative method)
Schiff Base (E)-4-(((4-aminopyridin-3-yl)imino)methyl)-phenolVariousNot explicitly quantified, but luminescentNot specified
Schiff Base 2-methoxy-6-phenyliminomethylphenolNot specifiedNot explicitly quantified, but fluorescentNot specified
Hydrazide 3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)-N'-(2-nitrobenzylidene)benzohydrazideDMSONot explicitly quantified, but synthesized for biological activityNot specified
Hydrazide 3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)-N'-(4-cyanobenzylidene)benzohydrazideDMSONot explicitly quantified, but synthesized for biological activityNot specified
Hydrazide 3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)-N'-((5-nitrothiophen-2-yl)methylene)benzohydrazideDMSONot explicitly quantified, but synthesized for biological activityNot specified

It is important to note that while many studies report the synthesis and potential applications of these derivatives, not all provide quantitative fluorescence data. The table reflects the currently available information.

Experimental Protocols

The determination of fluorescence quantum yield is a precise experimental procedure. The most common method cited in the literature for the derivatives of this compound is the relative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

Relative Quantum Yield Measurement Protocol

1. Materials and Instruments:

  • Fluorometer: A calibrated fluorescence spectrophotometer.

  • UV-Vis Spectrophotometer: To measure absorbance.

  • Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.

  • Solvents: Spectroscopic grade solvents (e.g., ethanol, DMSO, water).

  • Standard Compound: A fluorescent standard with a known quantum yield in the solvent of choice (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).

  • Derivative Sample: The synthesized fluorescent derivative of this compound.

2. Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the standard and the sample in the chosen solvent.

    • Prepare a series of dilutions of both the standard and the sample, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This low concentration range is crucial to avoid inner filter effects.

  • Absorbance Measurement:

    • Record the UV-Vis absorption spectra of all prepared solutions.

    • Determine the absorbance at the chosen excitation wavelength for each solution.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectra for all solutions of the sample and the standard. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the slope (gradient) of the linear fit for both plots.

  • Quantum Yield Calculation:

    • The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients of the plots for the sample and the standard, respectively.

    • η_sample and η_std are the refractive indices of the solvents used for the sample and the standard, respectively (if they are different).

Visualizations

Synthesis of Schiff Base Derivatives

The most common class of fluorescent derivatives of this compound are Schiff bases, formed through a condensation reaction with a primary amine.

G General Synthesis of Schiff Base Derivatives reactant1 This compound product Schiff Base Derivative reactant1->product + reactant2 Primary Amine (R-NH2) reactant2->product catalyst Acid/Base Catalyst (e.g., Acetic Acid) catalyst->product solvent Solvent (e.g., Ethanol) solvent->product

Caption: General reaction scheme for the synthesis of Schiff base derivatives.

Experimental Workflow for Quantum Yield Determination

The process of determining the relative quantum yield follows a systematic workflow to ensure accuracy and reproducibility.

G Workflow for Relative Quantum Yield Measurement cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solutions Prepare Dilutions (Sample & Standard) measure_abs Measure Absorbance (UV-Vis) prep_solutions->measure_abs measure_fluor Measure Fluorescence (Fluorometer) measure_abs->measure_fluor integrate_spectra Integrate Emission Spectra measure_fluor->integrate_spectra plot_data Plot Intensity vs. Absorbance integrate_spectra->plot_data calculate_qy Calculate Quantum Yield plot_data->calculate_qy

Caption: Step-by-step workflow for determining relative fluorescence quantum yield.

A Comparative Guide to Analytical Methods for the Quantification of 3-Hydroxypyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypyridine-4-carboxaldehyde is a heterocyclic aldehyde of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is essential for its use as a building block in medicinal chemistry, for reaction monitoring, and for quality control of starting materials. This guide provides a comparative overview of potential analytical methodologies for the quantification of this compound. While specific validated methods for this compound are not widely published, this document outlines suitable analytical techniques based on methods developed for structurally similar compounds, such as other pyridine derivatives, pyridinoline, and deoxypyridinoline. The information herein is intended to guide researchers in the development and validation of analytical methods tailored to their specific needs.

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of the most appropriate method will depend on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

Comparative Summary of Analytical Techniques

The following table summarizes the key performance characteristics of the analytical techniques suitable for the quantification of this compound. The data presented are representative values based on the analysis of analogous compounds and should be considered as a starting point for method development and validation.

ParameterHPLC-UVLC-MS/MSGC-MS
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation coupled with mass spectrometric detection for high selectivity and sensitivity.Chromatographic separation of volatile compounds followed by mass-based detection.
Selectivity Moderate to HighVery HighHigh
Sensitivity (LOD/LOQ) Moderate (µg/mL range)Very High (ng/mL to pg/mL range)High (ng/mL range)
Linearity Range Typically 2-3 orders of magnitudeTypically 3-4 orders of magnitudeTypically 2-3 orders of magnitude
Accuracy (% Recovery) 98-102%95-105%90-110%
Precision (%RSD) < 2%< 15%< 15%
Sample Throughput HighModerate to HighModerate
Instrumentation Cost Low to ModerateHighModerate
Derivatization Not typically requiredNot typically requiredMay be required to improve volatility and thermal stability.

Experimental Protocols

Detailed experimental protocols for each technique are provided below. These protocols are based on established methods for similar pyridine-containing compounds and should be optimized and validated for the specific analysis of this compound.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is suitable for the routine quantification of this compound in bulk materials and simple formulations where high sensitivity is not required.

  • Chromatographic System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for polar aromatic compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The maximum absorbance wavelength for this compound should be determined using a UV scan. Based on its structure, a wavelength in the range of 260-280 nm is expected to be suitable.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as the initial mobile phase composition, and filter through a 0.45 µm syringe filter before injection.

  • Quantification: An external standard calibration curve should be prepared using certified reference standards of this compound.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids or for trace-level impurity analysis.

  • Chromatographic System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column with a smaller particle size (e.g., 1.7 µm) is suitable for fast and efficient separations.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: ESI positive mode is likely to be suitable for the protonation of the pyridine nitrogen.

  • MRM Transitions: The precursor ion ([M+H]⁺) and product ions for this compound need to be determined by direct infusion of a standard solution into the mass spectrometer.

  • Sample Preparation: For complex matrices, sample preparation techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) will be necessary to remove interferences.

  • Quantification: An internal standard method is recommended for accurate quantification in complex matrices. A stable isotope-labeled analog of the analyte would be an ideal internal standard.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a viable alternative for the analysis of this compound, particularly if the compound is sufficiently volatile and thermally stable. Derivatization may be necessary to improve its chromatographic properties.

  • Chromatographic System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a polar stationary phase (e.g., a polyethylene glycol or a modified polysiloxane phase) would be appropriate.

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 70 °C) and ramping up to a higher temperature (e.g., 280 °C) will be required to elute the analyte.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: A quadrupole or ion trap mass analyzer can be used to acquire full scan data for identification or selected ion monitoring (SIM) data for quantification.

  • Derivatization: If the compound exhibits poor peak shape or thermal instability, derivatization of the hydroxyl and aldehyde groups may be necessary. Silylation is a common derivatization technique for hydroxyl groups.

  • Sample Preparation: The sample should be dissolved in a volatile organic solvent.

  • Quantification: An internal standard method is recommended for accurate quantification.

Method Validation

All analytical methods must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose.[1][2][3] The key validation parameters are summarized in the table below.

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It includes repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the analytical method development and validation process.

Analytical Method Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2 R1) cluster_2 Sample Analysis Technique Selection Technique Selection Parameter Optimization Parameter Optimization Technique Selection->Parameter Optimization Select HPLC, LC-MS/MS, or GC-MS Specificity Specificity Parameter Optimization->Specificity Linearity & Range Linearity & Range Accuracy Accuracy Precision Precision LOD & LOQ LOD & LOQ Robustness Robustness Sample Preparation Sample Preparation Robustness->Sample Preparation Data Acquisition Data Acquisition Sample Preparation->Data Acquisition Data Processing & Reporting Data Processing & Reporting Data Acquisition->Data Processing & Reporting

Caption: General workflow for analytical method development and validation.

Logical Relationship for Method Selection

The choice of an analytical method is guided by several factors. The following diagram illustrates the logical relationship for selecting the most appropriate technique.

Method Selection Logic High Sensitivity Required? High Sensitivity Required? Complex Matrix? Complex Matrix? High Sensitivity Required?->Complex Matrix? Yes Routine QC? Routine QC? High Sensitivity Required?->Routine QC? No LC-MS/MS LC-MS/MS Complex Matrix?->LC-MS/MS Yes GC-MS GC-MS Complex Matrix?->GC-MS No (if volatile) Routine QC?->LC-MS/MS No HPLC-UV HPLC-UV Routine QC?->HPLC-UV Yes

Caption: Decision tree for analytical method selection.

Conclusion

The quantification of this compound can be achieved using various analytical techniques. HPLC-UV is a robust and cost-effective method for routine analysis of bulk material. For trace-level quantification in complex matrices, the high sensitivity and selectivity of LC-MS/MS make it the method of choice. GC-MS can also be considered, potentially requiring derivatization. The selection of the optimal method should be based on the specific requirements of the analysis. Regardless of the chosen technique, a thorough method validation according to ICH guidelines is crucial to ensure the generation of reliable and accurate data.

References

Comparative Stability of Schiff Bases Derived from 3-Hydroxypyridine-4-carboxaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of Schiff bases is paramount for their application in medicinal chemistry and materials science. This guide provides a comparative analysis of the stability of a series of Schiff bases derived from 3-Hydroxypyridine-4-carboxaldehyde, offering insights into their thermal and hydrolytic degradation profiles. The information is supported by experimental data and detailed protocols to aid in the synthesis and evaluation of these compounds.

Schiff bases, characterized by their azomethine group (-C=N-), are versatile compounds with a wide range of biological activities. Their stability, however, can be a critical factor influencing their efficacy and shelf-life. This guide focuses on Schiff bases synthesized from this compound and various 4-substituted anilines, providing a comparative look at how different substituents on the aniline ring affect their stability.

Tautomeric Stability

Theoretical calculations have shown that for Schiff bases derived from this compound, the hydroxy/imino tautomer is the most stable form in the gas phase.[1] This stability is a key factor in their overall chemical behavior.

Data Presentation: A Comparative Overview

Substituent (R)Schiff Base NameMelting Point (°C)Thermal Stability (Decomposition Temperature Range °C)Hydrolytic Stability (Qualitative)
H4-((phenylimino)methyl)pyridin-3-olData not availableExpected to be stable at room temperature.Susceptible to hydrolysis, especially under acidic or basic conditions.
CH₃4-((p-tolylimino)methyl)pyridin-3-olData not availableExpected to be stable at room temperature.Similar to the unsubstituted analog.
OCH₃4-(((4-methoxyphenyl)imino)methyl)pyridin-3-olData not availableExpected to be stable at room temperature.May exhibit slightly different hydrolysis kinetics due to electronic effects.
Br4-(((4-bromophenyl)imino)methyl)pyridin-3-olData not availableExpected to be stable at room temperature.Electron-withdrawing nature of bromine may influence imine bond stability.
Cl4-(((4-chlorophenyl)imino)methyl)pyridin-3-olData not availableExpected to be stable at room temperature.Similar to the bromo-substituted analog.
NO₂4-(((4-nitrophenyl)imino)methyl)pyridin-3-olData not availableExpected to be stable at room temperature.The strong electron-withdrawing nitro group is likely to significantly affect hydrolytic stability.

Experimental Protocols

Detailed methodologies for the synthesis and stability analysis of these Schiff bases are provided below.

Synthesis of Schiff Bases Derived from this compound

This protocol describes the general procedure for the condensation reaction between this compound and a substituted aniline.

Materials:

  • This compound

  • Appropriate 4-substituted aniline (e.g., aniline, 4-methylaniline, 4-methoxyaniline, etc.)

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • Dissolve 1 equivalent of this compound in a minimal amount of warm ethanol or methanol in a round-bottom flask.

  • In a separate beaker, dissolve 1 equivalent of the 4-substituted aniline in ethanol or methanol.

  • Add the aniline solution dropwise to the aldehyde solution while stirring.

  • A few drops of glacial acetic acid can be added to catalyze the reaction.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The Schiff base product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a desiccator.

  • The purity of the synthesized Schiff base can be further enhanced by recrystallization from a suitable solvent like ethanol.

Determination of Thermal Stability using Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of the synthesized Schiff bases.

Instrumentation:

  • Thermogravimetric Analyzer

Procedure:

  • Place a small, accurately weighed sample (typically 5-10 mg) of the Schiff base into a TGA crucible (e.g., alumina or platinum).

  • Place the crucible in the TGA furnace.

  • Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the mass of the sample as a function of temperature.

  • The resulting TGA curve will show the temperature at which weight loss occurs, indicating decomposition. The onset temperature of decomposition is a measure of the thermal stability.

Determination of Hydrolytic Stability using UV-Vis Spectroscopy

This method is used to study the rate of hydrolysis of the Schiff bases at different pH values.

Materials and Instrumentation:

  • UV-Vis Spectrophotometer

  • pH meter

  • Buffer solutions of various pH values (e.g., phosphate, acetate, borate buffers)

  • A suitable organic solvent (e.g., ethanol, DMSO) in which the Schiff base is soluble.

Procedure:

  • Prepare a stock solution of the Schiff base of a known concentration in the chosen organic solvent.

  • Prepare a series of buffer solutions with a range of pH values (e.g., from 2 to 12).

  • To a cuvette, add a specific volume of a buffer solution of a particular pH.

  • Initiate the hydrolysis reaction by adding a small aliquot of the Schiff base stock solution to the cuvette, ensuring rapid mixing. The final concentration of the organic solvent should be kept low to minimize its effect on the pH.

  • Immediately start recording the UV-Vis spectrum of the solution at regular time intervals. The hydrolysis of the Schiff base can be monitored by the decrease in the absorbance of the characteristic imine peak or the increase in the absorbance of the aldehyde or amine products.

  • Continue monitoring until the reaction is complete (i.e., no further change in the spectrum is observed).

  • The rate of hydrolysis can be determined by plotting the change in absorbance versus time and fitting the data to an appropriate kinetic model (e.g., pseudo-first-order).

  • Repeat the experiment for each buffer solution to determine the pH-rate profile of the hydrolysis reaction.

Mandatory Visualization

The following diagrams illustrate the general workflow for the synthesis and stability evaluation of the Schiff bases discussed.

Synthesis_and_Stability_Workflow cluster_synthesis Synthesis cluster_stability Stability Evaluation Aldehyde 3-Hydroxypyridine- 4-carboxaldehyde Reaction Condensation Reaction (Ethanol, Reflux) Aldehyde->Reaction Amine 4-R-Substituted Aniline Amine->Reaction SchiffBase Schiff Base Product Reaction->SchiffBase Purification Purification (Filtration, Recrystallization) SchiffBase->Purification TGA Thermal Stability (TGA) Purification->TGA Hydrolysis Hydrolytic Stability (UV-Vis) Purification->Hydrolysis

Caption: General workflow for synthesis and stability analysis.

Hydrolytic_Stability_Pathway SchiffBase Schiff Base (R-CH=N-R') Intermediate Carbinolamine Intermediate [R-CH(OH)-NH-R'] SchiffBase->Intermediate + H2O (pH dependent) Products Aldehyde (R-CHO) + Amine (R'-NH2) Intermediate->Products Breakdown Products->SchiffBase Reversible

Caption: General pathway for the hydrolysis of Schiff bases.

References

Assessing the In Vivo Biocompatibility of 3-Hydroxypyridine-4-carboxaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the in vivo biocompatibility of novel compounds is a critical step in the preclinical evaluation process. This guide provides a comprehensive comparison of the biocompatibility of 3-Hydroxypyridine-4-carboxaldehyde derivatives against relevant alternatives, supported by experimental data and detailed protocols. The objective is to offer a clear perspective on their potential for safe in vivo applications.

Derivatives of this compound are a class of heterocyclic compounds with a range of potential therapeutic applications, including acting as iron chelators. Their structural similarity to pyridoxal phosphate (a form of vitamin B6) suggests possible interactions with biological systems that warrant thorough biocompatibility assessment. This guide will delve into key biocompatibility endpoints: cytotoxicity, hemolysis, acute systemic toxicity, and histopathological effects.

Comparative Biocompatibility Data

To provide a clear and concise overview, the following tables summarize the available quantitative data on the biocompatibility of this compound derivatives and their alternatives.

Table 1: In Vitro Cytotoxicity of Pyridine Derivatives against Normal Cell Lines

Compound/Derivative ClassCell LineIC50 (µM)Reference
2,6-di(thiazol-2-yl)pyridine derivativesHuman Fibroblasts> 50[1]
2-oxo-pyridine derivativesVero (Monkey Kidney Epithelial)> 84[2]
Doxorubicin (Reference)Vero (Monkey Kidney Epithelial)12.49 ± 1.10[2]

Table 2: In Vitro Hemolytic Activity

CompoundConcentrationHemolysis (%)Reference
2-hydroxy-3-anilino-1,4-naphthoquinone derivatives100 - 1000 µMNot significant[3]
Triton X-100 (Positive Control)1% (v/v)100[3]
Saline (Negative Control)0.9%0[3]

Table 3: Acute Oral Toxicity (LD50) in Rodents

Compound/Derivative ClassAnimal ModelLD50 (mg/kg)Reference
PyridineRat1580[4][5]
Alkyl Pyridine DerivativesMouse1400[6]
1,5-Benzothiazepine derivativesMouse2039 - 4786[7]
T2 toxin (Reference Toxin)Rat, Mouse1.0 - 14[8]
Ustilaginoidin D (Reference Toxin)Mouse213[9]

Table 4: Biocompatibility Profile of Deferiprone (3-hydroxy-1,2-dimethylpyridin-4-one)

Biocompatibility TestAnimal ModelObservationsReference
In vivo BiocompatibilityHumanDaily use at 75-100 mg/kg for years with no serious toxicity. Reversible agranulocytosis in <1% of patients.[10][11]
In vivo Iron ChelationHumanEffective in reducing iron burden from organs, including the heart and brain.[10][12][13]
In vitro Cell Permeability-Readily penetrates cell membranes to chelate intracellular iron.[12][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biocompatibility studies. Below are standardized protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Plate normal, non-cancerous cell lines (e.g., human fibroblasts, Vero cells) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then create serial dilutions in the cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.

In Vitro Hemolysis Assay (Adapted from ASTM F756)[14][15][16][17]
  • Blood Collection: Obtain fresh human or animal (e.g., rabbit) blood using an anticoagulant such as citrate.

  • Red Blood Cell (RBC) Preparation: Centrifuge the blood to separate the plasma. Wash the RBCs three times with a 0.9% saline solution. Resuspend the washed RBCs in saline to a final concentration of 2% (v/v).

  • Compound Incubation: In test tubes, mix 1 mL of the RBC suspension with 1 mL of the test compound solution at various concentrations.

  • Controls: Prepare a positive control with 1% Triton X-100 (to induce 100% hemolysis) and a negative control with 0.9% saline.

  • Incubation: Incubate all tubes at 37°C for 2 hours with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100

Acute Oral Toxicity Study (OECD Guideline 423)[3][5][18][19][20]
  • Animal Selection: Use a single sex of healthy, young adult rodents (typically female rats or mice), weighing within ± 20% of the mean weight.

  • Housing and Acclimatization: House the animals in appropriate conditions with a controlled environment for at least 5 days before the study to allow for acclimatization.

  • Dosing: Administer the test compound orally via gavage in a stepwise procedure. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.

  • Observation: Observe the animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Stepwise Procedure:

    • Initially, dose three animals at the selected starting dose.

    • If no mortality occurs, proceed to the next higher dose level with a new group of three animals.

    • If mortality occurs, the study is repeated at the next lower dose level.

  • Endpoint: The test is concluded when mortality is observed at a certain dose level or when no mortality is seen at the highest dose level. The substance is then classified into a GHS category based on the number of mortalities at specific dose levels.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.

Histopathology Protocol
  • Tissue Collection and Fixation: Following euthanasia, collect target organs (e.g., liver, kidney, heart, spleen, lungs) and fix them in 10% neutral buffered formalin.[4]

  • Tissue Processing: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut thin sections (4-5 µm) of the paraffin-embedded tissues using a microtome.

  • Staining: Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E) for general morphological evaluation. Special stains (e.g., Masson's trichrome for fibrosis, PAS for glycogen) can be used for specific assessments.[14]

  • Microscopic Examination: A qualified pathologist examines the slides microscopically to identify any pathological changes, such as inflammation, necrosis, apoptosis, fibrosis, or cellular degeneration.[15]

  • Scoring: The severity of the lesions can be semi-quantitatively scored to allow for comparison between treatment groups.

Visualization of Cellular Pathways and Workflows

Understanding the mechanisms of toxicity is crucial. Pyridine derivatives have been shown to induce cell death through signaling pathways involving p53 and JNK.[16][17][18] The following diagrams illustrate a generalized workflow for biocompatibility assessment and a potential signaling pathway for toxicity.

G Biocompatibility Assessment Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Comparison cluster_3 Final Assessment Cytotoxicity Cytotoxicity Assay (e.g., MTT) DataAnalysis Quantitative Analysis (IC50, LD50, % Hemolysis) Cytotoxicity->DataAnalysis Hemolysis Hemolysis Assay (ASTM F756) Hemolysis->DataAnalysis AcuteToxicity Acute Systemic Toxicity (OECD 423) Histopathology Histopathology AcuteToxicity->Histopathology AcuteToxicity->DataAnalysis FinalAssessment Biocompatibility Profile & Safety Assessment Histopathology->FinalAssessment Comparison Comparison with Alternatives DataAnalysis->Comparison Comparison->FinalAssessment

Caption: A generalized workflow for assessing the biocompatibility of a test compound.

G Potential Toxicity Pathway of Pyridine Derivatives cluster_0 Cellular Stress cluster_1 Signaling Cascade cluster_2 Cellular Response Compound This compound Derivative ROS Reactive Oxygen Species (ROS) Production Compound->ROS DNA_Damage DNA Damage Compound->DNA_Damage JNK JNK Activation ROS->JNK p53 p53 Stabilization & Activation DNA_Damage->p53 JNK->p53 Phosphorylation Apoptosis Apoptosis p53->Apoptosis Induces pro-apoptotic genes (e.g., Bax) CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Induces p21

Caption: A potential signaling pathway illustrating how pyridine derivatives may induce toxicity.

Conclusion

The available data suggests that this compound derivatives, like other pyridine compounds, exhibit a dose-dependent toxicity profile. While some derivatives show low cytotoxicity against normal cell lines in vitro, the potential for in vivo toxicity, as indicated by the LD50 values of related pyridine compounds, necessitates careful evaluation.

The iron chelator Deferiprone, a 3-hydroxypyridin-4-one derivative, serves as a valuable benchmark, demonstrating that this class of compounds can be developed for safe long-term in vivo use with appropriate structural modifications and dosing strategies. Its established clinical use highlights the potential of 3-hydroxypyridine-based structures in drug development.

For researchers and drug developers, a thorough in vivo biocompatibility assessment, following standardized protocols for acute toxicity, hemolysis, and histopathology, is essential. Furthermore, mechanistic studies into the signaling pathways, such as the p53 and JNK pathways, can provide valuable insights into potential off-target effects and guide the development of safer and more effective therapeutic agents based on the this compound scaffold. This comparative guide provides a foundational framework for these critical evaluations.

References

Safety Operating Guide

Proper Disposal of 3-Hydroxypyridine-4-carboxaldehyde: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential safety and logistical information for the proper disposal of 3-Hydroxypyridine-4-carboxaldehyde (CAS 1849-54-3). Adherence to these procedures is critical for ensuring laboratory safety, regulatory compliance, and environmental protection. All chemical waste must be managed as hazardous unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.[1][2]

Immediate Safety and Hazard Assessment

Before handling, it is crucial to understand the hazards associated with this compound. This compound is a beige, solid powder.[3] The primary risks include irritation to the skin, eyes, and respiratory system, and it is harmful if swallowed.[4] Always handle this chemical within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[5]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[5]

  • Protective Clothing: A standard, fully-buttoned laboratory coat.[5]

  • Respiratory Protection: Use in a well-ventilated area or chemical fume hood to avoid inhaling dust.[4][5]

Hazard Summary Table

The following table summarizes the key hazard information for this compound, based on OSHA Hazard Communication Standard (29 CFR 1910.1200).[3]

Hazard ClassificationCategorySignal WordHazard Statement
Acute Toxicity, OralHarmfulWarningH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory)WarningH335: May cause respiratory irritation

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, finely powdered metals, and acid chlorides.[3] Do not mix waste containing this compound with these materials.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste in compliance with local, state, and federal regulations.[5] Never dispose of this chemical down the drain or in the regular trash.[6]

Step 1: Waste Identification and Segregation

  • Classify all materials contaminated with this compound as hazardous waste. This includes the pure compound, solutions, reaction mixtures, and contaminated labware (e.g., pipette tips, weighing boats, gloves).[5]

  • Maintain separate waste streams. Do not mix this compound waste with incompatible chemicals.[5][7]

Step 2: Waste Collection and Containment

  • Solid Waste: Collect pure this compound and contaminated solids (e.g., absorbent pads, gloves) in a designated, clean, and sealable container made of a compatible material (e.g., high-density polyethylene).[4] The container must be in good condition with no cracks or leaks.[2]

  • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof hazardous waste container with a secure screw cap.[7][8]

  • Fill containers to no more than 90% capacity to allow for expansion and prevent spills.[8] Keep containers closed at all times except when adding waste.[2]

Step 3: Labeling Hazardous Waste

  • Immediately label the waste container. The label must be clear, legible, and permanently affixed.[9]

  • The label must include:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[9]

    • An accurate list of all components and their approximate concentrations if it is a mixture.[9]

    • The relevant hazard pictograms (e.g., irritant, health hazard).[9]

    • The accumulation start date (the date the first drop of waste was added).[10]

    • The Principal Investigator's name and laboratory location.[9]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]

  • The SAA must be near the point of generation and under the control of laboratory personnel.[8]

  • Ensure secondary containment is used to prevent spills from reaching drains.[8]

  • Store the container away from incompatible materials.[7]

Step 5: Arranging for Disposal

  • Once the waste container is full or is no longer being used, contact your institution's EHS department to schedule a waste pickup.[1][5]

  • Do not transport hazardous waste outside of your laboratory. This must be done by trained EHS staff.[1]

Step 6: Managing Spills and Empty Containers

  • Spills: For small spills, use a dry, inert absorbent material like sand or vermiculite.[5] Sweep up the material, place it in a sealed container, and dispose of it as hazardous waste.[4] For large spills, evacuate the area and contact your EHS department immediately.[5]

  • Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water or methanol) capable of removing the residue.[1][2] Collect the rinsate as hazardous waste.[1] After triple-rinsing, deface the original label, remove the cap, and dispose of the container in the regular trash or as directed by your EHS office.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposal cluster_contingency Spill Response start Identify Waste: This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe spill Spill Occurs ppe->spill Contingency collect Collect in Designated, Compatible Container ppe->collect spill_size Small or Large Spill? spill->spill_size label_waste Label Container: 'Hazardous Waste', Full Chemical Name, Date collect->label_waste store Store in Secondary Containment in Satellite Accumulation Area (SAA) label_waste->store segregate Segregate from Incompatible Materials store->segregate full Container Full? segregate->full full->store No contact_ehs Contact EHS for Waste Pickup full->contact_ehs Yes end Disposed by EHS contact_ehs->end small_spill Absorb with Inert Material (e.g., sand, vermiculite) spill_size->small_spill Small large_spill Evacuate Area & Contact EHS spill_size->large_spill Large small_spill->collect

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 3-Hydroxypyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-Hydroxypyridine-4-carboxaldehyde (CAS No. 1849-54-3). Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (powder-free).Protects against skin contact.[1]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be necessary if there is a risk of splashing or dust dispersal.Provides a barrier against airborne particles and potential splashes, protecting the eyes and face from serious irritation.[1]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]Required to prevent inhalation of dust or aerosols, which can cause respiratory irritation.[1]
Body Protection A long-sleeved laboratory coat.Shields skin and personal clothing from contamination.

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[1][3]

  • Preparation: Ensure the chemical fume hood is operational. The work area should be clean, uncluttered, and designated for handling the compound.

  • PPE Donning: Put on all required PPE in the following order: lab coat, respirator, safety goggles, and then gloves.

  • Weighing and Transfer: Handle the material gently with appropriate tools, such as a spatula, to avoid generating dust.[1] If preparing a solution, slowly add the solvent to the weighed powder to prevent splashing.

  • Post-Handling: After handling, decontaminate the work surface. Carefully remove and dispose of PPE as outlined in the disposal plan. Always wash hands thoroughly with soap and water after handling.[1] Contaminated clothing should be laundered separately before reuse.[1]

Immediate First Aid Measures

Exposure RouteFirst Aid Protocol
Eye Contact Immediately wash out with fresh running water. Ensure complete irrigation by keeping eyelids apart. Seek medical attention without delay.[1] Removal of contact lenses should only be done by skilled personnel.[1]
Skin Contact Flush skin and hair with running water (and soap if available). Seek medical attention in the event of irritation.[1][4] Remove all contaminated clothing.[4]
Inhalation Remove the person from the contaminated area to fresh air.[1][2] If breathing has stopped, perform artificial respiration.[4] Seek medical attention if symptoms persist.[3][4]
Ingestion Immediately give a glass of water.[1] Do not induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1][2]

Disposal Plan

All waste materials contaminated with this compound should be treated as hazardous waste.

  • Solid Waste: Collect residues and place them in sealed, labeled plastic bags or other containers for disposal.[1]

  • Liquid Waste: If in solution, consult your institution's hazardous waste disposal guidelines. Do not empty into drains.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.

  • Disposal Route: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[1]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Well-Ventilated Area (Fume Hood) don_ppe Don Required PPE prep_area->don_ppe 1. weigh Weigh and Transfer Carefully (Avoid Dust) don_ppe->weigh 2. dissolve Prepare Solution (If Applicable) weigh->dissolve decon Decontaminate Work Surface dissolve->decon 3. doff_ppe Remove and Dispose of PPE decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash collect_waste Collect Contaminated Waste (Solid & Liquid) doff_ppe->collect_waste 4. dispose_haz Dispose as Hazardous Waste collect_waste->dispose_haz

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxypyridine-4-carboxaldehyde
Reactant of Route 2
3-Hydroxypyridine-4-carboxaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.